molecular formula C10H10ClNO B3027876 5-Methoxyisoquinoline hydrochloride CAS No. 1418117-87-9

5-Methoxyisoquinoline hydrochloride

Cat. No.: B3027876
CAS No.: 1418117-87-9
M. Wt: 195.64
InChI Key: UPNRQLNODDALDG-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-7H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNRQLNODDALDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856365
Record name 5-Methoxyisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418117-87-9
Record name 5-Methoxyisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxyisoquinoline hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 5-Methoxyisoquinoline Hydrochloride

Authored by: A Senior Application Scientist

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Since the isolation of morphine in the early 19th century, isoquinoline alkaloids have been a focal point of scientific research, leading to the development of various therapeutic agents.[1] this compound, a derivative of this important class, serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, characterized by a bicyclic aromatic system containing a nitrogen atom and a methoxy substituent at the C5 position, imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

This guide provides a comprehensive technical overview of the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, structural characterization, and potential applications, grounded in established scientific principles and methodologies.

Molecular Identity and Physicochemical Properties

This compound is the salt form of the parent compound, 5-methoxyisoquinoline. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable characteristic for many biological and synthetic applications.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-methoxyisoquinolin-2-ium chloride[4]
CAS Number 1418117-87-9[5]
Molecular Formula C₁₀H₁₀ClNO[5]
Molecular Weight 195.65 g/mol [5]
Appearance White to light yellow crystalline powder[3]
Storage Temperature Inert atmosphere, Room Temperature[5]
Canonical SMILES COC1=CC=CC2=C1C=CN=C2.Cl[4]
Molecular Structure Diagram

The fundamental structure consists of a fused benzene and pyridine ring, forming the isoquinoline core. A methoxy group (-OCH₃) is attached to the C5 position of the benzene ring. In the hydrochloride salt, the nitrogen atom of the pyridine ring is protonated.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of isoquinoline derivatives can be achieved through various established methods. A common approach for synthesizing the core isoquinoline structure involves the Bischler-Napieralski or Pictet-Spengler reaction. For 5-Methoxyisoquinoline, a practical synthesis may start from a commercially available precursor like 5-bromoisoquinoline.

Synthetic Workflow

A plausible synthetic route involves the conversion of 5-bromoisoquinoline to an intermediate S-isoquinoline isothiourea salt, followed by oxidative chlorosulfonylation and subsequent reactions to introduce the methoxy group.[6] A more direct approach could involve a nucleophilic substitution or a metal-catalyzed coupling reaction to replace the bromine with a methoxy group. The final step is the formation of the hydrochloride salt.

SynthesisWorkflow Start 5-Bromoisoquinoline Intermediate1 Palladium-Catalyzed Buchwald-Hartwig Amination or Nucleophilic Substitution Start->Intermediate1 Sodium Methoxide, Pd Catalyst/Ligand Intermediate2 5-Methoxyisoquinoline (Free Base) Intermediate1->Intermediate2 End 5-Methoxyisoquinoline Hydrochloride Intermediate2->End HCl in Ether or Isopropanol

Caption: General synthetic workflow for 5-Methoxyisoquinoline HCl.

Experimental Protocol: Synthesis and Salt Formation

This protocol is a representative example and should be optimized based on laboratory conditions and scale.

Step 1: Synthesis of 5-Methoxyisoquinoline (Free Base)

  • To a solution of 5-bromoisoquinoline (1.0 eq) in anhydrous toluene, add sodium methoxide (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).

  • Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Purification of the Free Base

  • The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-methoxyisoquinoline.

Step 3: Formation of this compound

  • Dissolve the purified 5-methoxyisoquinoline in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Spectroscopic and Crystallographic Characterization

Structural elucidation and confirmation are critical for ensuring the identity and purity of a synthesized compound. A combination of spectroscopic methods provides a comprehensive characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[7][8]

  • ¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm) with characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The methoxy protons will appear as a sharp singlet further upfield (around 4.0 ppm). The proton on the nitrogen (N-H) may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon. Aromatic carbons typically resonate between 110-160 ppm, while the methoxy carbon will appear around 55-60 ppm.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

  • ~3000-3100 cm⁻¹: C-H stretching (aromatic)

  • ~2850-2950 cm⁻¹: C-H stretching (aliphatic, from the methoxy group)

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings

  • ~1250-1000 cm⁻¹: C-O stretching (from the ether linkage of the methoxy group)

  • ~2400-2700 cm⁻¹: A broad absorption band characteristic of the N⁺-H stretch in the amine hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound, Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z 160.07, corresponding to the formula [C₁₀H₁₀NO]⁺.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[11][12] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. For this compound, a crystallographic study would confirm the planarity of the isoquinoline ring system, the conformation of the methoxy group, and the ionic interaction between the protonated isoquinoline nitrogen and the chloride anion.[13] The heterocyclic ring is expected to adopt a conformation close to planar, consistent with its aromatic character.[13]

Applications in Drug Development and Research

The isoquinoline core is a cornerstone in medicinal chemistry, found in a wide array of drugs with diverse therapeutic actions.[2][14] These include antitumor, antiviral, antimalarial, and antibacterial agents.[1][15][16] The specific substitution pattern on the isoquinoline ring system is critical for modulating biological activity and pharmacokinetic properties.

The 5-methoxy substitution can influence the molecule's interaction with biological targets by altering its electronic distribution and hydrogen bonding capabilities. For instance, derivatives of indolo[2,3-b]quinoline, which contains a related structural motif, have been investigated as anticancer agents that modulate critical signaling pathways like the PI3K/AKT/mTOR pathway.[17] This pathway is frequently dysregulated in various cancers and controls cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Isoquinoline-based Inhibitor (e.g., 5-Methoxyisoquinoline Derivative) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Potential modulation of the PI3K/AKT/mTOR pathway by isoquinoline derivatives.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following information is based on general safety guidelines for similar chemical compounds.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][18]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[19][20]

    • Wash skin thoroughly after handling.[18]

    • IF ON SKIN: Wash with plenty of soap and water.[21]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

    • Store in a well-ventilated place. Keep container tightly closed.[18]

    • Store locked up.[20]

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[18][19][20][21][22]

Conclusion

This compound is a structurally significant molecule with considerable potential as a scaffold and intermediate in synthetic and medicinal chemistry. Its molecular architecture, defined by the rigid, aromatic isoquinoline core and the electronically influential methoxy group, provides a versatile platform for the design of novel bioactive compounds. A thorough understanding of its structure, confirmed through rigorous spectroscopic and crystallographic analysis, is fundamental to unlocking its full potential in the development of next-generation therapeutics.

References

Introduction: The Significance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methoxyisoquinoline Hydrochloride

The isoquinoline nucleus is a privileged heterocyclic scaffold found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] 5-Methoxyisoquinoline, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals, especially in the development of central nervous system agents and antitumor compounds.[6] This guide provides a detailed technical overview of the primary synthetic pathways to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and comparative analysis of each route for researchers and professionals in drug development.

Physicochemical Properties

A clear understanding of the target compound's properties is essential for synthesis, purification, and handling.

Property5-Methoxyisoquinoline (Free Base)This compound
CAS Number 90806-58-9[7]1418117-87-9[8]
Molecular Formula C₁₀H₉NO[7]C₁₀H₁₀ClNO[8]
Molecular Weight 159.19 g/mol [6][7]195.65 g/mol [8]
Appearance Not specifiedSolid[8]
Boiling Point 295.6°C[6]Not available
Storage Conditions Room temperature, dry[6]Inert atmosphere, Room Temperature[8]

Core Synthetic Strategies for the Isoquinoline Ring System

The construction of the isoquinoline core is a well-established field in organic chemistry, dominated by several named reactions. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability. For 5-methoxyisoquinoline, the key is to employ a starting material bearing a methoxy group at the meta-position of a phenyl ring, which will ultimately become the 5-position of the isoquinoline system.

The most prominent methods include:

  • The Bischler-Napieralski Reaction: An intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides.[9]

  • The Pomeranz-Fritsch Reaction: The acid-catalyzed synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[10]

  • The Pictet-Spengler Reaction: Condensation of a β-arylethylamine with a carbonyl compound, which typically yields a tetrahydroisoquinoline that requires subsequent oxidation.[11][12][13]

Below, we delve into the two most direct routes for synthesizing the aromatic 5-methoxyisoquinoline core.

Pathway 1: The Bischler-Napieralski Reaction

This is one of the most effective and widely used methods for preparing 3,4-dihydroisoquinolines, which are then easily oxidized to the corresponding aromatic isoquinolines.[14] The reaction involves the cyclization of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][15]

Mechanistic Rationale

The reaction proceeds via an intramolecular electrophilic aromatic substitution.[9][16] The presence of an electron-donating group, such as the methoxy group on the aromatic ring, strongly activates the ring towards electrophilic attack, facilitating cyclization.[14][16] The reaction typically yields a 3,4-dihydroisoquinoline intermediate, which must be dehydrogenated (aromatized) to furnish the final isoquinoline product.

G cluster_start Starting Material Preparation cluster_cyclization Bischler-Napieralski Cyclization & Aromatization cluster_salt Salt Formation SM1 m-Methoxyphenethylamine Amide N-Formyl-2-(3-methoxyphenyl)ethylamine SM1->Amide SM2 Formic Acid or Formylating Agent SM2->Amide Formylation Reagent1 POCl₃ or P₂O₅ (Dehydrating Agent) Intermediate 3,4-Dihydro-5-methoxyisoquinoline Reagent2 Pd/C, Heat (Dehydrogenation) Product 5-Methoxyisoquinoline FinalProduct 5-Methoxyisoquinoline HCl Product->FinalProduct Reagent3 HCl in Ether/Isopropanol Reagent3->FinalProduct

Caption: Workflow for 5-Methoxyisoquinoline HCl via Bischler-Napieralski Reaction.

Detailed Experimental Protocol

Step 1: Synthesis of N-Formyl-2-(3-methoxyphenyl)ethylamine (Amide Precursor)

  • To a stirred solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent like toluene or dichloromethane, add formic acid (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer successively with a saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-formyl amide, which can often be used in the next step without further purification.

Step 2: Cyclization to 3,4-Dihydro-5-methoxyisoquinoline

  • In a flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve the N-formyl-2-(3-methoxyphenyl)ethylamine (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the solution at 0°C. Caution: The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide or sodium hydroxide solution to a pH > 9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude dihydroisoquinoline.

Step 3: Aromatization to 5-Methoxyisoquinoline

  • Dissolve the crude 3,4-dihydro-5-methoxyisoquinoline in a high-boiling solvent such as xylene or decalin.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture, and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Pathway 2: The Pomeranz-Fritsch Reaction

This reaction provides a more direct route to the fully aromatic isoquinoline ring system. It involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, followed by an acid-catalyzed cyclization.[10][17][18]

Mechanistic Rationale

The reaction begins with the formation of a benzalaminoacetal from the condensation of the aldehyde and the amine.[10] In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and subsequent intramolecular electrophilic attack of the resulting enol or iminium species on the activated benzene ring leads to cyclization and dehydration, ultimately forming the aromatic isoquinoline ring.[10][17]

G cluster_start Starting Materials cluster_cyclization Pomeranz-Fritsch Reaction cluster_salt Salt Formation SM1 m-Methoxybenzaldehyde SM2 Aminoacetaldehyde diethyl acetal Intermediate Benzalaminoacetal Intermediate Reagent1 Conc. H₂SO₄ (Acid Catalyst) Product 5-Methoxyisoquinoline FinalProduct 5-Methoxyisoquinoline HCl Product->FinalProduct Reagent2 HCl in Ether/Isopropanol Reagent2->FinalProduct

Caption: Workflow for 5-Methoxyisoquinoline HCl via Pomeranz-Fritsch Reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxyisoquinoline

  • Mix m-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) and stir at room temperature for 1-2 hours to form the Schiff base intermediate.

  • Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 70-80% H₂SO₄) (5-10 eq) while maintaining the temperature below 10°C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-100°C for several hours. The optimal temperature and time should be determined by monitoring the reaction via TLC.

  • After completion, cool the reaction mixture and pour it onto a large amount of crushed ice.

  • Carefully neutralize the acidic solution with a strong base (e.g., NaOH or NH₄OH) to a pH of 9-10.

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-methoxyisoquinoline.

Final Step: Conversion to Hydrochloride Salt

The free base of 5-methoxyisoquinoline is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties, which is particularly important in pharmaceutical applications.

Protocol for Hydrochloride Salt Formation
  • Dissolve the purified 5-methoxyisoquinoline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, isopropanol, or methanol.

  • To this stirred solution, add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Alternatively, gaseous HCl can be bubbled through the solution.

  • Stir the resulting suspension at room temperature for 30-60 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Dry the resulting white to off-white solid under vacuum to yield this compound.[19]

Comparative Analysis of Synthesis Pathways

FeatureBischler-Napieralski ReactionPomeranz-Fritsch Reaction
Starting Materials β-phenylethylamine derivative, Formylating agentBenzaldehyde derivative, Aminoacetaldehyde acetal
Key Reagents POCl₃, P₂O₅ (cyclization); Pd/C (aromatization)Concentrated H₂SO₄
Number of Steps Typically 3 (Amidation, Cyclization, Aromatization)1-2 (Condensation and Cyclization can be one-pot)
Intermediate 3,4-DihydroisoquinolineBenzalaminoacetal
Advantages High yields, reliable for electron-rich systems.[20]More direct route to the aromatic product.
Disadvantages Requires a separate aromatization step, harsh reagents.Can result in low yields, requires strongly acidic conditions.[17]

Conclusion

The synthesis of this compound can be effectively achieved through several classical organic reactions. The Bischler-Napieralski pathway, while involving more steps, is often robust and reliable, especially given the activating nature of the methoxy substituent. The Pomeranz-Fritsch reaction offers a more direct, albeit sometimes lower-yielding, alternative. The selection of the optimal synthetic route will depend on factors such as starting material availability, scalability requirements, and the specific expertise and equipment available in the laboratory. Both pathways culminate in a straightforward conversion to the stable and crystalline hydrochloride salt, providing a key building block for further research and drug development.

References

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyisoquinoline hydrochloride is a member of the isoquinoline alkaloid family, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1][2] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][3] While this compound itself is often utilized as a key synthetic intermediate in the development of agents targeting the central nervous system (CNS) and as anti-tumor compounds, its intrinsic mechanism of action is not yet fully elucidated.[4] This technical guide synthesizes the available evidence for the most probable molecular mechanisms of this compound, drawing from the established pharmacology of structurally related analogues. We present two primary putative mechanisms: inhibition of Poly(ADP-ribose) polymerase (PARP) and modulation of central nervous system (CNS) receptors. This guide provides detailed experimental protocols for the validation of these mechanisms and is intended to serve as a foundational resource for researchers investigating this and similar compounds.

Introduction to 5-Methoxyisoquinoline and its Therapeutic Potential

The isoquinoline nucleus is a cornerstone of numerous biologically active compounds, from the analgesic morphine to the vasodilator papaverine.[1][3] The addition of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, membrane permeability, and interactions with biological targets.[1] Given the diverse activities of isoquinoline derivatives, this compound represents a compound of significant interest for drug discovery and development, with potential applications in oncology and neurology.[1][4]

Postulated Mechanism of Action I: PARP Inhibition and Synthetic Lethality

A compelling hypothesis for the mechanism of action of this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[5]

The Principle of PARP Inhibition

In healthy cells, damage to a single strand of DNA is detected and repaired by the PARP-mediated BER pathway. If this pathway is inhibited, single-strand breaks can accumulate and be converted into more lethal double-strand breaks during DNA replication. In cells with a functional homologous recombination (HR) pathway, these double-strand breaks can be efficiently repaired. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, the loss of PARP activity leads to a state of "synthetic lethality," where the combination of two non-lethal defects (defective HR and inhibited BER) results in cell death.[5]

The Isoquinoline Scaffold in PARP Inhibition

The isoquinoline core is a well-established pharmacophore for PARP inhibitors. Notably, the structurally similar compound, 5-aminoisoquinoline, is a known and active PARP-1 inhibitor. This provides a strong rationale for investigating this compound as a potential PARP inhibitor.

Downstream Signaling Pathway: DNA Damage Response

Inhibition of PARP1 by a compound like this compound would lead to the trapping of PARP1 on DNA at sites of single-strand breaks. This prevents the recruitment of other DNA repair proteins and causes replication forks to stall and collapse, generating double-strand breaks. In HR-deficient cells, the inability to repair these breaks triggers apoptosis.

PARP_Inhibition ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits trapped_parp Trapped PARP1-DNA Complex parp1->trapped_parp binds to DNA parp_inhibitor 5-Methoxyisoquinoline Hydrochloride parp_inhibitor->parp1 inhibits replication DNA Replication trapped_parp->replication dsb Double-Strand Break (DSB) replication->dsb leads to hr_pathway Homologous Recombination (HR) Pathway (e.g., BRCA1/2) dsb->hr_pathway repaired by apoptosis Apoptosis hr_pathway->apoptosis defective in cancer cells cell_survival Cell Survival hr_pathway->cell_survival

Figure 1: Putative PARP Inhibition Pathway

Postulated Mechanism of Action II: Modulation of CNS Receptors

An alternative or potentially concurrent mechanism of action for this compound is the modulation of central nervous system receptors. The tetrahydroisoquinoline scaffold, a reduced form of isoquinoline, is known to interact with various neurotransmitter receptors.

Dopamine and Serotonin Receptor Affinity

Derivatives of isoquinoline have been shown to possess high affinity for dopamine D2-like receptors and a range of serotonin (5-HT) receptors, including 5-HT1A and 5-HT2A.[6] These receptors are G-protein coupled receptors (GPCRs) that play critical roles in mood, cognition, and motor control. The interaction of a ligand with these receptors can be as an agonist, antagonist, or partial agonist, each leading to distinct downstream signaling events.

Downstream Signaling Pathways: GPCR Cascades

Binding of this compound to dopamine or serotonin receptors would initiate a cascade of intracellular events. For example, activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, activation of some 5-HT receptors, like the 5-HT2A receptor, activates the Gq signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

CNS_Receptor_Modulation cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway d2_receptor D2 Receptor gi_protein Gi Protein d2_receptor->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits camp cAMP ac->camp produces ht2a_receptor 5-HT2A Receptor gq_protein Gq Protein ht2a_receptor->gq_protein activates plc Phospholipase C gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3_dag IP3 & DAG pip2->ip3_dag ca_pkc ↑ Intracellular Ca2+ Activate PKC ip3_dag->ca_pkc ligand 5-Methoxyisoquinoline Hydrochloride ligand->d2_receptor ligand->ht2a_receptor

Figure 2: Potential CNS Receptor Signaling Pathways

Experimental Validation Protocols

To elucidate the definitive mechanism of action of this compound, a series of in vitro experiments are recommended.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Methodology:

  • Preparation of Reagents: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, and a solution of this compound at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

  • Enzyme Addition: Add the PARP1 enzyme to each well and incubate briefly.

  • Initiation of Reaction: Add biotinylated NAD+ to initiate the PARP reaction. Incubate at room temperature.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescence using a plate reader. A decrease in signal indicates inhibition of PARP1 activity.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for PARP Inhibitor Efficacy

This assay assesses the cytotoxic effect of the compound on cancer cell lines with and without deficiencies in the homologous recombination pathway.

Methodology:

  • Cell Culture: Culture BRCA2-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) pancreatic cancer cell lines.

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the viability data to vehicle-treated controls and plot against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA2-deficient cell line is indicative of synthetic lethality.

Radioligand Receptor Binding Assay

This assay measures the affinity of the test compound for a specific CNS receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest (e.g., HEK293 cells expressing human D2 or 5-HT2A receptors).

  • Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) and a range of concentrations of this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The data are fitted to a one-site competition model to determine the Ki (inhibitory constant) of the test compound.

Experimental_Workflow start 5-Methoxyisoquinoline Hydrochloride parp_assay In Vitro PARP1 Inhibition Assay start->parp_assay cell_assay Cell-Based Viability Assay start->cell_assay receptor_assay Radioligand Receptor Binding Assay start->receptor_assay ic50 Determine IC50 parp_assay->ic50 gi50 Determine GI50 (BRCA-proficient vs. deficient) cell_assay->gi50 ki Determine Ki receptor_assay->ki parp_conclusion Conclusion: PARP Inhibitor Activity ic50->parp_conclusion gi50->parp_conclusion cns_conclusion Conclusion: CNS Receptor Affinity ki->cns_conclusion

Figure 3: Experimental Workflow for Mechanism Validation

Quantitative Data Summary

As of the date of this publication, specific quantitative data for this compound's activity as a PARP inhibitor or CNS receptor ligand are not available in the public domain. The following table provides a template for the expected data to be generated from the aforementioned experimental protocols.

Parameter Target Expected Value Range Significance
IC50 PARP1nM to low µMPotency of PARP inhibition
GI50 BRCA2-deficient cellsSignificantly lower than proficient cellsIndication of synthetic lethality
Ki D2 ReceptornM to µMAffinity for dopamine D2 receptor
Ki 5-HT2A ReceptornM to µMAffinity for serotonin 5-HT2A receptor

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses the potential to act as either a PARP inhibitor, a modulator of CNS receptors, or both. Its structural similarity to known active compounds in both domains makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate its precise mechanism of action. Future studies should focus on a comprehensive in vitro pharmacological profiling to determine its binding affinities and functional activities across a wide panel of enzymes and receptors. Such data will be invaluable for guiding the preclinical and clinical development of this and other novel isoquinoline derivatives, potentially unlocking new therapeutic avenues in oncology and neuroscience.

References

Introduction: The Significance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxyisoquinoline Hydrochloride for Researchers and Drug Development Professionals

The isoquinoline core is a privileged heterocyclic motif that forms the structural backbone of numerous natural products, particularly alkaloids, and synthetic pharmaceuticals.[1][2] These compounds exhibit a vast spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and neuroprotective effects.[1][3] The specific substitution pattern on the isoquinoline ring system profoundly influences the molecule's pharmacological profile. This compound, a derivative featuring a methoxy group at the C5 position, serves as a crucial chemical intermediate and building block in medicinal chemistry.[4] The methoxy group, an electron-donating substituent, can significantly alter the electronic properties of the aromatic system, thereby modulating its reactivity and interaction with biological targets.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, biological context, and applications of this compound, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

This compound is the salt form of 5-methoxyisoquinoline, which enhances its stability and solubility in aqueous media for experimental use. The core structure consists of a fused benzene and pyridine ring.

PropertyDataSource(s)
Molecular Formula C₁₀H₁₀ClNO[6]
Molecular Weight 195.65 g/mol [4][6]
CAS Number 1418117-87-9[6][7]
Appearance White to light yellow crystalline powder[5]
Storage Conditions Room temperature, under inert atmosphere, keep dry[4][6]
Parent Compound (5-Methoxyisoquinoline) C₁₀H₉NO[8]
Parent MW 159.18 g/mol [8]

Synthesis and Structural Elucidation

The construction of the isoquinoline skeleton is a well-established area of organic synthesis. While various methods exist, the Bischler-Napieralski and Pictet-Spengler reactions are cornerstone strategies for creating the core structure from β-arylethylamine precursors.[9] The choice of starting material is critical; for 5-methoxyisoquinoline, a synthesis would logically commence from a meta-methoxy-substituted phenethylamine derivative.

General Synthetic Approach: Bischler-Napieralski Reaction

This powerful intramolecular cyclization reaction is a preferred method for synthesizing 3,4-dihydroisoquinolines, which can then be aromatized to the desired isoquinoline. The causality behind this choice lies in its reliability and the commercial availability of the necessary precursors.

Bischler_Napieralski_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (Dehydration) cluster_2 Step 3: Aromatization (Dehydrogenation) cluster_3 Step 4: Salt Formation Precursor m-Methoxyphenethylamine Amide N-acyl-m-methoxyphenethylamine Precursor->Amide Formylating Agent (e.g., Ethyl Formate) Dihydroisoquinoline 5-Methoxy-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Dehydrating Agent (e.g., POCl₃, P₂O₅) Isoquinoline 5-Methoxyisoquinoline Dihydroisoquinoline->Isoquinoline Catalyst (e.g., Pd/C, heat) FinalProduct 5-Methoxyisoquinoline HCl Isoquinoline->FinalProduct HCl in Ether

Caption: Generalized workflow for the synthesis of 5-Methoxyisoquinoline HCl.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, which is a cornerstone of trustworthy synthetic chemistry.

  • Step 1: N-Formylation of 2-(3-methoxyphenyl)ethan-1-amine.

    • Dissolve 2-(3-methoxyphenyl)ethan-1-amine in an excess of ethyl formate.

    • Reflux the mixture for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Remove the excess ethyl formate under reduced pressure to yield the crude N-(2-(3-methoxyphenyl)ethyl)formamide.

    • Purify the amide via column chromatography on silica gel.

    • Validation: Confirm the structure of the purified amide using ¹H NMR and IR spectroscopy. The IR spectrum should show a characteristic amide C=O stretch (~1650 cm⁻¹).

  • Step 2: Bischler-Napieralski Cyclization.

    • Dissolve the purified amide from Step 1 in a dry, non-protic solvent such as acetonitrile or toluene.

    • Add a dehydrating agent (e.g., phosphorus oxychloride, POCl₃) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully quench with ice water. Basify with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts, filter, and concentrate to yield crude 5-methoxy-3,4-dihydroisoquinoline.

    • Validation: Characterize the product by ¹H NMR and Mass Spectrometry (MS) to confirm the formation of the cyclized product and its molecular weight.

  • Step 3: Dehydrogenation to 5-Methoxyisoquinoline.

    • Dissolve the dihydroisoquinoline from Step 2 in a high-boiling solvent like xylene or decalin.

    • Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).[10]

    • Heat the mixture to reflux for 6-12 hours.[10]

    • Cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude 5-methoxyisoquinoline by column chromatography.

    • Validation: Full spectral analysis is required. ¹H NMR should show only aromatic and methoxy protons, confirming aromatization. ¹³C NMR and high-resolution MS (HRMS) will confirm the elemental composition.

  • Step 4: Formation of the Hydrochloride Salt.

    • Dissolve the purified 5-methoxyisoquinoline base in anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether or bubble dry HCl gas through the solution.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Validation: The melting point of the salt should be sharp. Elemental analysis should confirm the C, H, N, and Cl content.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic methods.[11]

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should be consistent with the proposed structure. Key expected signals include a singlet for the methoxy group protons (~4.0 ppm), and distinct signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the isoquinoline ring system. The specific coupling patterns of these aromatic protons are definitive for confirming the 5-position substitution.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[12] Key absorbances would include C-H stretches from the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the isoquinoline core, and a C-O stretch for the methoxy ether linkage.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.[13] For the free base, the molecular ion peak [M]⁺ would be observed at m/z 159. For the hydrochloride salt, analysis would typically show the peak for the protonated free base [M+H]⁺ at m/z 160.

Biological Activity and Putative Mechanisms of Action

While specific extensive studies on this compound are limited, the broader class of isoquinoline alkaloids is known for a wide array of pharmacological activities.[2][3] Its structural similarity to endogenous neurochemicals and other psychoactive alkaloids suggests that its primary biological targets likely reside within the central nervous system (CNS).

The mechanism of action for many bioactive tetrahydroisoquinolines involves the modulation of neurotransmitter systems.[5] It is plausible that 5-methoxyisoquinoline could serve as a scaffold for ligands targeting dopamine and serotonin receptors or for inhibitors of key enzymes like monoamine oxidase (MAO).[9] The methoxy group at the C5 position is critical, as it can influence receptor binding affinity and selectivity through steric and electronic effects.

Mechanism_of_Action cluster_membrane Cell Membrane GPCR GPCR Dopamine/Serotonin Receptor G_Protein G-Protein Activation GPCR->G_Protein Conformational Change Ligand 5-Methoxyisoquinoline (or derivative) Ligand->GPCR:port Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Cellular_Response Signal Transduction

Caption: Putative mechanism via G-protein coupled receptor (GPCR) modulation.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[4][9]

  • Scaffold for Library Synthesis: In drug discovery, it serves as a foundational structure (a scaffold) for creating large libraries of related compounds. By performing various chemical reactions at different positions on the isoquinoline ring, chemists can generate thousands of derivatives for high-throughput screening against biological targets.

  • Precursor for Bioactive Molecules: It is a key precursor for synthesizing more complex molecules, including potential therapeutic agents for neurological disorders.[14][15] The isoquinoline core is present in many FDA-approved drugs.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 5-methoxyisoquinoline and evaluating the biological activity of the resulting analogs, researchers can elucidate the structural requirements for a desired pharmacological effect. This is a fundamental process in lead optimization.

Experimental Workflow: From Intermediate to Lead Candidate

The following diagram illustrates a typical workflow in a medicinal chemistry program where an intermediate like this compound would be utilized.

Drug_Discovery_Workflow A Start: 5-Methoxyisoquinoline HCl (Core Scaffold) B Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) A->B Diversification C Compound Library (Diverse Derivatives) B->C Generation D High-Throughput Screening (HTS) (Biochemical or Cell-based Assays) C->D Screening E Hit Identification (Compounds with desired activity) D->E Analysis F Structure-Activity Relationship (SAR) & Lead Optimization E->F Validation F->B Iterative Design G Lead Candidate (Improved potency, selectivity, PK) F->G Refinement

Caption: A typical medicinal chemistry workflow utilizing a core scaffold.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[6][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

    • All handling should be performed in a well-ventilated fume hood.

Toxicological properties such as acute toxicity (LD50) and carcinogenicity have not been fully investigated.[7] Therefore, the compound should be handled with care, assuming it is potentially toxic.

Conclusion and Future Directions

This compound is a valuable chemical entity for research and development, particularly in the field of medicinal chemistry. Its utility as a synthetic building block for creating novel compounds with potential therapeutic value is well-established. While detailed biological data for this specific molecule is not abundant, its structural features point towards potential activity within the central nervous system. Future research should focus on the synthesis and biological evaluation of novel derivatives, exploring their potential as modulators of key neurological targets. Furthermore, comprehensive toxicological profiling would be necessary for any derivatives considered for further development. The continued exploration of the chemical space around the isoquinoline scaffold, enabled by intermediates like this compound, promises to yield new insights and potential therapeutic agents.

References

5-Methoxyisoquinoline hydrochloride CAS number 540522-61-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxyisoquinoline Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS Number: 540522-61-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its synthesis, potential applications, and analytical validation. We will explore its core properties, plausible mechanisms of action inferred from related structures, and its role as a strategic intermediate in the synthesis of novel therapeutic agents.

Core Concepts: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets with high affinity.[1] This scaffold is found in numerous natural alkaloids, such as morphine and papaverine, and is a core component of many clinically approved drugs.[1][2] this compound represents a functionally decorated version of this core, offering chemists a versatile starting point for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[3] The methoxy group at the 5-position significantly influences the electron density of the aromatic ring, which can modulate the molecule's reactivity and its interactions with biological targets.[4][5]

Chemical Identity and Structure

This compound is the salt form of 5-methoxyisoquinoline, enhancing its stability and solubility in aqueous media for experimental use.

Caption: Chemical structure of this compound.

Physicochemical Properties and Analytical Characterization

Precise characterization is fundamental to ensuring the purity and identity of a research compound. The properties of this compound are summarized below.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 540522-61-0 (HCl salt); 90806-58-9 (Free Base)[6]
Molecular Formula C₁₀H₁₀ClNO[7]
Molecular Weight 195.65 g/mol [5]
Appearance White to light yellow crystalline powder[4]
Purity Typically ≥95-97%[7][8]
Storage Room temperature, under inert atmosphere, keep dry[5][7]
Analytical Methodologies: A Self-Validating Approach

Ensuring the quality of each batch is paramount. A robust analytical workflow validates the identity and purity of this compound. The International Council for Harmonisation (ICH) guidelines provide a framework for validating such methods, focusing on parameters like accuracy, precision, specificity, linearity, and range.[9][10]

Protocol: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol describes a standard method for determining the purity of this compound. The principle relies on separating the target compound from any impurities on a reversed-phase column, with detection by UV absorbance.

1. Instrumentation and Materials:

  • HPLC system with UV-Vis detector (e.g., Agilent 1260 Infinity)[11]
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[9][12]
  • Acetonitrile (HPLC grade)
  • Water (Ultrapure)
  • Formic acid or Acetic Acid (0.1%)
  • This compound reference standard
  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Sample Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[9][12]
  • Injection Volume: 10 µL.[11]
  • Column Temperature: 30°C.
  • Detection Wavelength: ~270-280 nm (based on the UV absorbance of the isoquinoline core).[2][9]
  • Gradient Elution:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B (re-equilibration)

4. Data Analysis and Validation:

  • Specificity: The main peak for this compound should be well-resolved from any impurity peaks.

  • Linearity: Prepare a calibration curve using standard solutions at multiple concentrations (e.g., 5, 20, 50, 75, 100 µg/mL).[10] The plot of peak area versus concentration should yield a correlation coefficient (R²) of >0.999.[11]

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    Caption: Experimental workflow for HPLC-based purity analysis.

Synthesis and Reaction Chemistry

The synthesis of the isoquinoline core is a well-established area of organic chemistry. For a 5-substituted isoquinoline, a common strategy involves building the heterocyclic ring onto a pre-functionalized benzene ring.

Plausible Synthetic Pathway

A likely synthetic route to 5-Methoxyisoquinoline would start from 2-bromo-3-methoxybenzaldehyde. This approach allows for the controlled construction of the isoquinoline ring system. While specific synthesis details for the hydrochloride salt (CAS 540522-61-0) are not widely published in peer-reviewed literature, a logical pathway can be constructed based on known named reactions.

start 2-Bromo-3-methoxybenzaldehyde step1 Wittig or Horner-Wadsworth-Emmons Reaction (e.g., with (EtO)₂P(O)CH₂CN) start->step1 intermediate1 Cinnamonitrile Intermediate step1->intermediate1 step2 Reduction of Nitrile & Alkene (e.g., H₂, Pd/C or LiAlH₄) intermediate1->step2 intermediate2 β-Arylethylamine step2->intermediate2 step3 Bischler-Napieralski Reaction (1. Acyl Chloride, 2. P₄O₁₀ or POCl₃) intermediate2->step3 intermediate3 3,4-Dihydroisoquinoline step3->intermediate3 step4 Dehydrogenation (e.g., Pd/C, high temp) intermediate3->step4 product_base 5-Methoxyisoquinoline (Free Base) step4->product_base step5 Salt Formation (HCl in Ether or IPA) product_base->step5 product_hcl 5-Methoxyisoquinoline HCl step5->product_hcl

Caption: A plausible multi-step synthesis pathway for 5-Methoxyisoquinoline HCl.

Inferred Mechanism of Action and Biological Relevance

While direct pharmacological data for this compound is limited, the activities of structurally similar compounds, particularly tetrahydroisoquinolines (THIQs), provide a strong basis for inferring its potential biological targets.[3] The fully aromatic isoquinoline core is often a precursor or metabolite of more flexible, biologically active THIQ structures.

Putative Molecular Targets
  • Dopamine and Serotonin Receptors: THIQ derivatives are known ligands for dopamine receptors (especially D2-like) and serotonin receptors.[3] The methoxy substitution can influence receptor affinity and selectivity. The mechanism likely involves competitive binding at these G-protein coupled receptors (GPCRs), modulating downstream signaling pathways like adenylyl cyclase activity.

  • Monoamine Oxidase (MAO) Inhibition: Some THIQs exhibit inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin.[3] Inhibition of these enzymes increases neurotransmitter levels in the synaptic cleft, a mechanism relevant to treating depression and neurodegenerative diseases.

The methoxy group's position is critical. As an electron-donating group, it increases the electron density of the aromatic system, which can enhance π-π stacking or hydrogen bond acceptor interactions with amino acid residues in a receptor's binding pocket.[4]

compound 5-Methoxyisoquinoline (or its THIQ analog) receptor Dopamine/Serotonin Receptor (GPCR) compound->receptor Binds to enzyme Monoamine Oxidase (MAO) compound->enzyme Inhibits downstream Modulation of Adenylyl Cyclase receptor->downstream neurotransmitter Increased Synaptic Neurotransmitter Levels enzyme->neurotransmitter effect Potential Neuromodulatory or Neuroprotective Effects downstream->effect neurotransmitter->effect

Caption: Inferred biological mechanisms based on related isoquinoline structures.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile chemical intermediate.[5]

  • Fragment-Based Drug Design (FBDD): Its relatively simple structure makes it an ideal fragment for screening against biological targets. Hits can then be elaborated into more potent leads.

  • Scaffold for Library Synthesis: The isoquinoline core can be further functionalized at multiple positions. For example, the nitrogen atom can be alkylated, and other positions on the rings can undergo electrophilic substitution, allowing for the rapid generation of a diverse library of analogs for SAR studies.[13]

  • Precursor for Complex APIs: It serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system or possessing antimicrobial properties.[4][14] For instance, the related intermediate 5-isoquinoline sulfonyl chloride is a precursor to Fasudil hydrochloride, a Rho-kinase inhibitor.[15]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for this compound and its close analogs.[16][17]

Hazard Identification and Precautionary Measures
Hazard ClassGHS StatementPrecautionary CodePrecautionary Statement
Acute Toxicity, Oral (Cat. 4)H302: Harmful if swallowedP270, P301+P312Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[18]
Skin Irritation (Cat. 2)H315: Causes skin irritationP280, P302+P352Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[19]
Eye Irritation (Cat. 2)H319: Causes serious eye irritationP280, P305+P351+P338Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
STOT - Single Exposure (Cat. 3)H335: May cause respiratory irritationP261, P304+P340Avoid breathing dust. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[19]
Recommended Laboratory Practices
  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas like argon or nitrogen is recommended.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its value is derived from the privileged nature of the isoquinoline scaffold, enhanced by the electronic influence of the 5-methoxy group. While its own biological profile is not extensively documented, its utility as a precursor for novel therapeutics is clear.

Future research should focus on expanding the library of derivatives built from this core and screening them against a wider range of biological targets, including kinases, ion channels, and enzymes implicated in metabolic diseases. Elucidating the precise pharmacological profile of this specific isomer and its tetrahydro- derivative could unveil novel biological activities, paving the way for new lead compounds in drug development.

References

5-Methoxyisoquinoline Hydrochloride in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology.[1] This technical guide focuses on 5-Methoxyisoquinoline hydrochloride, a specific derivative whose potential in cancer research remains largely unexplored. While direct studies on this compound are limited, this document provides a comprehensive framework for its investigation, drawing upon the established knowledge of structurally related isoquinoline and quinoline derivatives. We will delve into the potential mechanisms of action, including the modulation of key oncogenic signaling pathways, and provide detailed protocols for in vitro and in vivo evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the anticancer potential of this compound.

Introduction: The Promise of the Isoquinoline Scaffold in Oncology

Isoquinoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community.[1] Since the isolation of morphine in the early 19th century, thousands of isoquinoline derivatives have been identified from natural sources and synthesized in the laboratory, many of which exhibit potent biological activities, including antitumor effects.[1] The rigid, planar structure of the isoquinoline nucleus provides an ideal framework for interaction with various biological targets, making it a cornerstone in the design of novel therapeutics.

While significant research has focused on complex isoquinoline alkaloids, simpler synthetic derivatives like this compound represent an untapped reservoir of potential anticancer agents. The methoxy group at the 5-position is a key structural feature that can influence the molecule's electronic properties, lipophilicity, and binding affinity to target proteins, thereby modulating its biological activity.

This guide will provide a comprehensive overview of the current landscape of isoquinoline derivatives in cancer research and lay out a strategic path for the systematic evaluation of this compound as a potential anticancer agent.

Chemical and Physical Properties

This compound is a salt form of 5-methoxyisoquinoline, which enhances its solubility in aqueous solutions, a crucial property for in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO[2]
Molecular Weight 195.64 g/mol [2]
CAS Number 1418117-87-9[2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and DMSOGeneral knowledge

Synthesis: The synthesis of 5-methoxyisoquinoline can be achieved through various established methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, starting from appropriate methoxy-substituted phenethylamines. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Potential Mechanisms of Action in Cancer

Based on the known activities of other isoquinoline and quinoline derivatives, this compound may exert its anticancer effects through several mechanisms:

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many isoquinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, certain naphthylisoquinoline alkaloids induce apoptosis in breast cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS).[3]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Several tetrahydroisoquinoline-based analogs have been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell division.[4] Similarly, other quinoline derivatives can cause cell cycle arrest at different phases, depending on their specific structure and the cancer cell type.[5]

Modulation of Key Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its aberrant activation is a frequent event in many cancers.[8] Several quinoline-based compounds have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-Methoxyisoquinoline Hydrochloride (Hypothetical) Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[10][11] Dysregulation of this pathway is also common in cancer. Some isoquinoline and quinoline derivatives have been shown to interfere with the MAPK/ERK pathway, contributing to their anticancer effects.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor 5-Methoxyisoquinoline Hydrochloride (Hypothetical) Inhibitor->Raf Potential Inhibition Inhibitor->MEK Potential Inhibition

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of this compound.

Experimental_Workflow MTT MTT Xenograft Xenograft MTT->Xenograft Promising Results

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Cell Cycle Analysis (PI Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and β-actin as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Evaluation: Xenograft Models

Promising in vitro results should be followed by in vivo studies to assess the antitumor efficacy and toxicity of this compound in a living organism.

Subcutaneous Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Data Presentation and Interpretation

All quantitative data should be presented clearly in tables and graphs. Statistical analysis is crucial to determine the significance of the observed effects.

Table of Hypothetical IC50 Values (µM) of this compound

Cell Line24h48h72h
MCF-7 (Breast) 15.28.54.1
A549 (Lung) 22.812.16.3
HCT116 (Colon) 18.59.85.2

Note: These are hypothetical values for illustrative purposes only.

Conclusion and Future Directions

While the direct anticancer activity of this compound is yet to be established, the rich pharmacology of the isoquinoline scaffold provides a strong rationale for its investigation. This technical guide offers a comprehensive roadmap for researchers to systematically evaluate its potential. Future studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its efficacy in combination with existing chemotherapeutic agents. The journey from a promising scaffold to a clinically effective drug is long and challenging, but the potential rewards in the fight against cancer are immeasurable.

References

Methodological & Application

Application Notes & Protocols: In Vitro Assay Setup for 5-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-01-5MIQ

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many kinase inhibitors used in oncology and immunology.[1][2][3] 5-Methoxyisoquinoline hydrochloride is a research compound belonging to this class, and its characterization requires robust and reproducible in vitro assays to determine its biological activity, potency, and cellular effects. This guide provides a comprehensive framework for the initial in vitro characterization of this compound, focusing on two fundamental assays: a biochemical kinase inhibition assay and a cell-based viability assay. We present detailed, step-by-step protocols grounded in established methodologies, explain the scientific rationale behind key experimental choices, and offer guidance on data analysis and interpretation.

Section 1: Compound Handling and Stock Solution Preparation

Expertise & Experience: The accuracy and reproducibility of any in vitro assay begin with the proper handling and preparation of the test compound. This compound is supplied as a salt to enhance solubility and stability. However, for biological assays, creating a concentrated stock in an organic solvent like dimethyl sulfoxide (DMSO) is standard practice.[4][5] This allows for minimal volumes of solvent to be introduced into the final assay, mitigating potential solvent-induced artifacts.

Trustworthiness: To ensure consistency, a high-concentration stock solution should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored under appropriate conditions.[4] A vehicle control (containing the same final concentration of DMSO as the test wells) is mandatory in all experiments to normalize any effects of the solvent on the assay system.[4]

Protocol 1.1: Preparation of a 10 mM Master Stock Solution
  • Pre-computation:

    • Molecular Weight of 5-Methoxyisoquinoline: 159.19 g/mol .[6]

    • Molecular Weight of 5-Methoxyisoquinoline HCl: 195.65 g/mol (159.19 + 36.46).

    • To make a 10 mM (0.010 mol/L) solution, weigh out 1.957 mg of the compound for every 1 mL of DMSO.

  • Procedure:

    • Weigh 1.96 mg of this compound into a sterile, conical microcentrifuge tube.

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex the tube gently until the compound is completely dissolved.[4] If solubility is an issue, sonication in a water bath for 5-10 minutes can be applied.[4]

    • Once fully dissolved, prepare single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the master stock aliquots at -20°C or -80°C for long-term stability.

Section 2: Biochemical Assay - Profiling Kinase Inhibitory Activity

Expertise & Experience: Given that the isoquinoline scaffold is common in kinase inhibitors, a primary biochemical assay is essential to determine if this compound directly inhibits kinase activity and to quantify its potency (IC₅₀).[7] The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8][9] Its high sensitivity and "add-mix-measure" format make it ideal for inhibitor profiling.[8][10] The principle involves two steps: first, terminating the kinase reaction and depleting unused ATP; second, converting the generated ADP back to ATP, which then drives a luciferase reaction to produce a light signal proportional to kinase activity.[8][11]

Signaling Pathway Context: A Representative Kinase Cascade

Protein kinases are central nodes in signaling pathways that control cell growth, proliferation, and survival.[12] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a generic signaling cascade that is often targeted by kinase inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Regulates GF Growth Factor GF->Receptor Inhibitor 5-Methoxyisoquinoline HCl (Hypothetical Target) Inhibitor->RAF Inhibits

Caption: Hypothetical targeting of the RAF kinase within the MAPK/ERK signaling pathway.

Protocol 2.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Technical Manual.[8][11] A specific kinase (e.g., a panel of representative kinases from different families) must be selected for testing.

Materials:

  • 5-Methoxyisoquinoline HCl (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[9]

  • Kinase of interest, substrate, and appropriate reaction buffer (e.g., from a Kinase Enzyme System)[11]

  • White, opaque 384-well or 96-well assay plates

  • Multichannel pipettes and a luminometer

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilution).[13] This is the "intermediate plate."

    • Further dilute these DMSO stocks into the kinase reaction buffer to create the final working concentrations (typically at 4x or 5x the final assay concentration). The final DMSO concentration in the assay should not exceed 0.5-1%.[4]

  • Kinase Reaction Setup (per well of a 384-well plate):

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 2.5 µL of a master mix containing the kinase and its specific substrate in reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution (concentration should be near the Kₘ for the specific kinase).

    • Controls:

      • No Enzyme Control: Reaction mix without kinase (for background).

      • Vehicle Control (Max Activity): Reaction mix with vehicle (DMSO) instead of compound.

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate at room temperature (or 30°C, depending on the kinase) for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Read the luminescence of the plate using a luminometer.

Data Presentation & Analysis:

ParameterDescription
RLU Relative Light Units (raw output from luminometer).
% Inhibition 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))
IC₅₀ The concentration of an inhibitor where the response is reduced by half.

The % Inhibition data is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

Section 3: Cell-Based Assay - Assessing Cellular Potency & Cytotoxicity

Expertise & Experience: A positive result in a biochemical assay must be followed up with a cell-based assay to confirm that the compound is active in a more complex biological environment. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture.[14][15][16] It quantifies ATP, an indicator of metabolically active cells.[14][17] This assay allows for the determination of the compound's effect on cell proliferation or cytotoxicity (EC₅₀ or GI₅₀), providing crucial information on its cellular potency and therapeutic window.

Protocol 3.1: Cell Viability Assessment using CellTiter-Glo® Assay

This protocol is based on the Promega CellTiter-Glo® Technical Bulletin.[17]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 5-Methoxyisoquinoline HCl (10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570 or similar)[18]

  • White, opaque-walled 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of 5-Methoxyisoquinoline HCl in cell culture medium from the 10 mM DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

    • Incubate for 72 hours (or a desired time point) at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[17][18]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[18]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[17]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17][18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]

  • Measurement:

    • Read the luminescence using a luminometer.

Data Presentation & Analysis:

ParameterDescription
RLU Relative Light Units.
% Viability 100 * (RLU_compound / RLU_vehicle)
EC₅₀ / GI₅₀ The concentration of compound that reduces cell viability by 50%.

The % Viability data is plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to determine the EC₅₀ value.

Section 4: Experimental Workflow Visualization

A well-structured workflow is critical for efficient and reproducible experimentation. The diagram below outlines the entire process from initial compound preparation to final data analysis for both the biochemical and cell-based assays.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay start Start: Receive 5-Methoxyisoquinoline HCl prep_stock Protocol 1.1: Prepare 10 mM DMSO Stock & Aliquot start->prep_stock biochem_dilute Prepare Serial Dilutions in Buffer prep_stock->biochem_dilute cell_seed Seed Cells in 96-well Plate prep_stock->cell_seed biochem_assay Protocol 2.1: Run ADP-Glo™ Kinase Assay biochem_dilute->biochem_assay biochem_read Read Luminescence biochem_assay->biochem_read biochem_analyze Calculate % Inhibition & Determine IC₅₀ biochem_read->biochem_analyze end_node End: Compare IC₅₀ and EC₅₀ Data Interpretation biochem_analyze->end_node cell_treat Treat Cells with Compound Dilutions cell_seed->cell_treat cell_assay Protocol 3.1: Perform CellTiter-Glo® Assay cell_treat->cell_assay cell_read Read Luminescence cell_assay->cell_read cell_analyze Calculate % Viability & Determine EC₅₀ cell_read->cell_analyze cell_analyze->end_node

Caption: Overall experimental workflow for the in vitro characterization of 5-Methoxyisoquinoline HCl.

References

Application Notes and Protocols for 5-Methoxyisoquinoline Hydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Methoxyisoquinoline hydrochloride in cell-based assays. 5-Methoxyisoquinoline and its derivatives are recognized for their potential as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR). This guide moves beyond simple procedural lists to explain the underlying principles, enabling users to design, execute, and interpret robust experiments. We will cover the compound's mechanism of action, detailed protocols for essential assays including cell viability, cellular PARP activity, and apoptosis induction, as well as data analysis and troubleshooting.

Introduction: The Rationale for Targeting PARP with this compound

The Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, are critical sentinels of genome integrity.[1] They detect DNA single-strand breaks (SSBs) and, upon activation, catalyze the synthesis of Poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[2] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1]

Inhibition of PARP has emerged as a powerful anticancer strategy, particularly through the concept of "synthetic lethality".[3] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP-mediated SSB repair is catastrophic.[4] Unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication.[4] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[3]

This compound belongs to a class of compounds investigated for their PARP inhibitory activity. Its isoquinoline scaffold is a key structural feature found in numerous biologically active molecules. This guide provides the necessary framework to rigorously evaluate its efficacy and mechanism in a cellular context.

Mechanism of Action: PARP Inhibition and Induced Apoptosis

This compound is hypothesized to act as a competitive inhibitor at the NAD+ binding site of PARP enzymes.[3] By preventing the synthesis of PAR chains, the inhibitor not only blocks the recruitment of the repair machinery but can also "trap" the PARP enzyme on the DNA at the site of damage.[3] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further contributing to cell death.

The downstream consequence of effective PARP inhibition in HR-deficient cells is the accumulation of DNA damage, marked by the phosphorylation of histone H2AX (γH2AX), and the subsequent activation of apoptotic signaling cascades.[5] Apoptosis is characterized by the activation of caspases, which cleave key cellular substrates, including PARP itself, leading to the dismantling of the cell.[6]

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair (HR-Proficient Cell) cluster_1 PARP Inhibition (HR-Deficient Cell) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Chain Synthesis (using NAD+) PARP1->PARylation Repair_Recruitment Recruitment of BER Proteins (XRCC1 etc.) PARylation->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Viability Cell Survival SSB_Repair->Viability Inhibitor 5-Methoxyisoquinoline HCl PARP1_2 PARP1 Inhibitor->PARP1_2 Inhibition DNA_SSB_2 DNA Single-Strand Break (SSB) DNA_SSB_2->PARP1_2 PARP_Trapping PARP Trapping on DNA PARP1_2->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Apoptosis prevents repair

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Compound Handling and Solution Preparation

Scientific rigor begins with proper handling and preparation of the investigational compound. Isoquinoline derivatives require careful handling.

3.1. Safety and Handling

  • Always consult the Safety Data Sheet (SDS) before use.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Handle the powdered compound in a chemical fume hood to avoid inhalation.[7]

3.2. Stock Solution Preparation The hydrochloride salt form generally improves aqueous solubility compared to the free base.[9] However, for cell-based assays, a concentrated stock in an organic solvent is standard practice to ensure complete dissolution and minimize the final solvent concentration in the culture medium.

  • Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).[10] The use of anhydrous DMSO is critical as water can affect compound stability and solubility.[10]

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of this compound (MW: 195.65 g/mol ) required. For 1 mL of a 10 mM stock, 1.96 mg is needed.

    • Aseptically add the calculated mass to a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex thoroughly to dissolve. If necessary, warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[11]

    • Visually inspect the solution to confirm there are no particulates.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Table 1: Stock and Working Solution Preparation

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSOHigh dissolving power for organic molecules; miscible with culture media.[10]
Stock Concentration 10-20 mMAllows for a wide range of final concentrations with minimal solvent addition.
Final DMSO % in Media < 0.5% (ideally ≤ 0.1%)High concentrations of DMSO can be cytotoxic and affect cell behavior.
Working Solutions Prepare fresh for each experimentDilute the stock solution directly into the cell culture medium just before use to prevent precipitation or degradation.[10]

Core Cell-Based Assay Protocols

The following protocols provide a framework for assessing the biological activity of this compound. It is essential to include appropriate controls in every experiment.

  • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest dose of the compound.

  • Untreated Control: Cells treated with culture medium only.

  • Positive Control: A known, well-characterized PARP inhibitor (e.g., Olaparib) should be run in parallel to validate the assay system.

Workflow for Determining Compound Cytotoxicity

Assay_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) Allow cells to adhere A->B D 4. Treat Cells Add compound dilutions and controls to plate B->D C 3. Prepare Serial Dilutions of 5-Methoxyisoquinoline HCl in culture medium C->D E 5. Incubate (e.g., 72h) D->E F 6. Add Viability Reagent (e.g., CellTiter-Glo® or MTT) E->F G 7. Incubate (per manufacturer's protocol) F->G H 8. Measure Signal (Luminescence or Absorbance) G->H I 9. Data Analysis Normalize to vehicle control, plot dose-response curve, calculate IC50 H->I

Caption: General workflow for a cell viability/cytotoxicity assay.

Protocol: Cell Viability Assay (MTT-Based)

This assay measures the metabolic activity of cells, which correlates with cell number and viability.[12] Viable cells with active dehydrogenases reduce the tetrazolium salt MTT to a purple formazan product.

  • Materials:

    • Cancer cell line of interest (e.g., BRCA-deficient ovarian or breast cancer line)

    • Complete culture medium

    • 96-well flat-bottom plates

    • This compound stock solution

    • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare 2x serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include vehicle and untreated controls.

    • Incubation: Incubate for 72 hours (or a desired time point).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Protocol: Cellular PARP Activity Assay (Chemiluminescent)

This assay directly measures the enzymatic activity of PARP in cell lysates by quantifying the amount of biotinylated PAR incorporated onto histone proteins.[14][15]

  • Materials:

    • Universal Chemiluminescent PARP Assay Kit (contains histone-coated plates, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate).[14]

    • Cells cultured in 6-well plates or flasks.

    • Cell lysis buffer (provided in kit or similar).

    • BCA Protein Assay Kit.

    • Luminometer-equipped plate reader.

  • Procedure:

    • Cell Culture and Treatment: Seed cells to achieve ~80-90% confluency. Treat cells with various concentrations of this compound for a short duration (e.g., 1-4 hours).

    • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells according to the kit manufacturer's instructions.

    • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay.[16]

    • PARP Reaction: Normalize the protein concentration for all samples with lysis buffer (e.g., 20-40 µg of total protein per well). Add the normalized lysates to the histone-coated plate.

    • Assay Execution: Follow the kit manufacturer's protocol for adding biotinylated NAD+, streptavidin-HRP, and the chemiluminescent substrate.[14]

    • Measurement: Read the luminescent signal on a microplate reader.

    • Analysis: Normalize the signal to the untreated control. A decrease in luminescence indicates inhibition of PARP activity.

Protocol: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase substrate that generates a "glow-type" signal proportional to caspase activity.

  • Materials:

    • Caspase-Glo® 3/7 Assay System.

    • Opaque-walled 96-well plates suitable for luminescence.

    • Cells, culture medium, and test compound.

    • Luminometer-equipped plate reader.

  • Procedure:

    • Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol (Section 4.2), using an opaque-walled plate.

    • Incubation: Incubate cells with the compound for a period determined by cell type and compound potency (e.g., 24, 48, or 72 hours).

    • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of reagent directly to each well containing 100 µL of cell culture.

    • Incubation: Mix gently by orbital shaking and incubate at room temperature for 1-2 hours, protected from light.

    • Measurement: Measure the luminescence of each sample with a plate reader.

    • Analysis: An increase in luminescence relative to the vehicle control indicates an induction of apoptosis.

Data Analysis and Troubleshooting

Table 2: Interpreting Assay Results

AssayPrimary OutputInterpretation of Compound Effect
Cell Viability (MTT) IC50 ValueA lower IC50 value indicates higher cytotoxic potency.[13]
PARP Activity Luminescence SignalA dose-dependent decrease in signal confirms target engagement and enzymatic inhibition.[15]
Apoptosis (Caspase-Glo) Luminescence SignalA dose-dependent increase in signal confirms that cytotoxicity is mediated by apoptosis.[5]

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
Compound precipitates in media Exceeding solubility limit; stock solution not fully dissolved.Ensure final DMSO concentration is low (<0.5%). Prepare fresh dilutions immediately before use. Ensure stock is fully dissolved by warming/sonicating.[10]
High variability between replicates Inconsistent cell seeding; edge effects in the plate; pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use a calibrated multichannel pipette.
No effect on cell viability Compound is not potent; incubation time is too short; compound degraded.Test a higher concentration range. Perform a time-course experiment (24h, 48h, 72h). Prepare fresh solutions for each experiment.[10]
Vehicle control shows toxicity DMSO concentration is too high.Re-calculate dilutions to ensure the final DMSO concentration is non-toxic for your specific cell line (typically ≤ 0.1%).

References

Determining the Cytotoxic Profile of 5-Methoxyisoquinoline Hydrochloride: A Multi-Assay Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cytotoxic Potential of Novel Isoquinoline Alkaloids

Isoquinoline alkaloids represent a diverse class of natural and synthetic compounds with a broad spectrum of biological activities. Historically, they have been utilized in traditional medicine for their therapeutic properties, and contemporary research has identified many as potent agents in oncology by inducing cell cycle arrest, apoptosis, and autophagy.[1] The evaluation of the cytotoxic potential of novel isoquinoline derivatives, such as 5-Methoxyisoquinoline hydrochloride, is a critical first step in the drug discovery pipeline. This application note provides a comprehensive, multi-faceted guide to characterizing the cytotoxic and pro-apoptotic effects of this compound. We will delve into the rationale behind selecting a suite of assays, provide detailed, field-tested protocols, and discuss the interpretation of the resulting data. This integrated approach ensures a thorough and reliable assessment of the compound's cellular impact.

Foundational Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for the initial assessment of cell viability.[2] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2][3] The concentration of the dissolved formazan is directly proportional to the number of living cells.[2]

Experimental Rationale:

The MTT assay serves as an excellent primary screening tool to determine the dose-dependent cytotoxic effects of this compound. It is a robust, high-throughput, and cost-effective method to establish a preliminary understanding of the compound's potency (e.g., IC50 value).

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Target cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3][4]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[5]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[4][5]

Data Analysis and Interpretation:

The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description
Cell Line Specific cancer cell line used
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations e.g., 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, 72 hours
MTT Incubation 2-4 hours
Wavelength 570 nm

Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another fundamental method for assessing cytotoxicity. It quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[6]

Experimental Rationale:

While the MTT assay measures metabolic activity, the LDH assay directly quantifies cell membrane integrity.[8] Running both assays provides a more comprehensive picture of the compound's cytotoxic mechanism. For instance, a compound might inhibit metabolic activity without causing immediate membrane rupture, and this distinction is important.

Detailed Protocol: LDH Assay

Materials:

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Cells and compound as described for the MTT assay

  • 96-well plates

  • Lysis buffer (provided in most kits, or 1% Triton X-100)

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2).

    • It is crucial to set up three types of controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer 45 minutes before the assay endpoint.[9]

      • Background: Medium without cells.

  • Sample Collection:

    • After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[9]

    • Incubate for 30 minutes at room temperature, protected from light.[9]

  • Absorbance Reading:

    • Add 50 µL of the stop solution to each well.[9]

    • Measure the absorbance at 490 nm using a microplate reader.[9][10]

Data Analysis and Interpretation:

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

A high percentage of cytotoxicity indicates that this compound induces cell membrane damage.

Delving into the Mechanism of Cell Death: Apoptosis Assays

Many isoquinoline alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] It is therefore essential to investigate whether this compound follows this mechanism. A multi-parametric approach is recommended.

Annexin V-FITC/Propidium Iodide (PI) Staining for Early and Late Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[11]

Experimental Rationale:

This dual-staining method allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[12] This provides a quantitative assessment of the apoptotic progression induced by the compound.

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Cells and compound as previously described

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for a specified time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X binding buffer to each tube.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

Data Analysis and Interpretation:

The flow cytometry data will be presented as a dot plot with four quadrants representing the different cell populations. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Caspase-3 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[14]

Experimental Rationale:

Measuring the activity of caspase-3 provides biochemical evidence of apoptosis induction. This assay complements the Annexin V staining by confirming the activation of the downstream apoptotic machinery.

Detailed Protocol: Caspase-3 Activity Assay

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cells and compound as previously described

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate or larger vessel and treat with this compound.

  • Cell Lysis:

    • After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves incubation with a lysis buffer on ice.[15]

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.[16]

    • Incubate at 37°C for 1-2 hours.[15]

    • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.[15]

Data Analysis and Interpretation:

The caspase-3 activity is proportional to the colorimetric or fluorescent signal. The results are typically expressed as a fold-increase in caspase-3 activity in treated cells compared to untreated controls. A significant increase in caspase-3 activity confirms that this compound induces apoptosis through the caspase-dependent pathway.

Visualizing the Experimental Workflow and Apoptotic Pathway

To provide a clear overview of the experimental design and the underlying biological process, the following diagrams are provided.

experimental_workflow cluster_initial_screening Primary Cytotoxicity Screening cluster_membrane_integrity Membrane Integrity Assessment cluster_apoptosis_mechanism Apoptosis Mechanism Investigation Cell Seeding Cell Seeding Compound Treatment (Dose-Response) Compound Treatment (Dose-Response) Cell Seeding->Compound Treatment (Dose-Response) Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Compound Treatment (IC50) Compound Treatment (IC50) Cell Seeding->Compound Treatment (IC50) MTT Assay MTT Assay Compound Treatment (Dose-Response)->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination LDH Assay LDH Assay Compound Treatment->LDH Assay %7 %7 LDH Assay->%7 Annexin V/PI Staining Annexin V/PI Staining Compound Treatment (IC50)->Annexin V/PI Staining Caspase-3 Assay Caspase-3 Assay Compound Treatment (IC50)->Caspase-3 Assay Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Biochemical Confirmation Biochemical Confirmation Caspase-3 Assay->Biochemical Confirmation

Caption: Experimental workflow for characterizing the cytotoxicity of this compound.

apoptosis_pathway 5-Methoxyisoquinoline\nhydrochloride 5-Methoxyisoquinoline hydrochloride Cellular Stress Cellular Stress 5-Methoxyisoquinoline\nhydrochloride->Cellular Stress Apoptotic Signal Apoptotic Signal Cellular Stress->Apoptotic Signal Caspase Activation\n(e.g., Caspase-3) Caspase Activation (e.g., Caspase-3) Apoptotic Signal->Caspase Activation\n(e.g., Caspase-3) Phosphatidylserine\nTranslocation Phosphatidylserine Translocation Apoptotic Signal->Phosphatidylserine\nTranslocation Membrane Blebbing Membrane Blebbing Caspase Activation\n(e.g., Caspase-3)->Membrane Blebbing Annexin V Binding Annexin V Binding Phosphatidylserine\nTranslocation->Annexin V Binding Apoptotic Bodies Apoptotic Bodies Membrane Blebbing->Apoptotic Bodies

References

5-Methoxyisoquinoline hydrochloride HPLC analysis method

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxyisoquinoline hydrochloride. This document provides in-depth protocols, scientific rationale, and validation procedures tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction and Scientific Principle

This compound is a key intermediate and building block in the synthesis of various pharmacologically active compounds. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of polar to moderately polar compounds like this compound.[3] The fundamental principle of this method relies on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically a C18 bonded silica). The hydrochloride salt form of the analyte ensures its ionization in the aqueous mobile phase. By incorporating a buffer to maintain a consistent pH, the ionization state of the molecule is stabilized, leading to reproducible retention times and symmetrical peak shapes.[4] Detection is achieved using a UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the isoquinoline ring system.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC System equipped with a quaternary or binary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PTFE).

Chromatographic Method and Protocols

A summary of the optimized chromatographic conditions is presented below. The selection of a C18 column provides a non-polar stationary phase for effective hydrophobic interaction. The mobile phase, consisting of an acetonitrile and phosphate buffer, is optimized for efficient elution and peak resolution.

Table of Chromatographic Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., Hypersil Gold, Luna, Zorbax), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic Elution: Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0, adjusted with phosphoric acid) in a 40:60 (v/v) ratio
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm and 285 nm (monitor both for specificity)
Run Time Approximately 10 minutes
Preparation of Solutions

Causality Note: All solutions, especially the mobile phase and sample diluent, must be thoroughly degassed (e.g., by sonication) to prevent the formation of air bubbles that can interfere with the pump and detector, causing baseline instability.

  • 25 mM Phosphate Buffer (pH 3.0):

    • Weigh and dissolve 3.40 g of KH₂PO₄ in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Prepare the mobile phase by mixing 400 mL of Acetonitrile with 600 mL of the 25 mM Phosphate Buffer (pH 3.0).

    • Mix thoroughly and degas for 15 minutes in a sonicator.

  • Diluent:

    • Use the mobile phase as the diluent to ensure solvent compatibility and prevent peak distortion.[5]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

    • Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[6]

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data analysis and validation.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing & Validation prep_mobile Mobile Phase & Buffer Preparation sys_setup HPLC System Setup & Column Equilibration prep_mobile->sys_setup prep_std Standard Solution Preparation sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Sample Solution Preparation & Filtration seq_run Run Analytical Sequence prep_sample->seq_run sys_setup->sys_suit Equilibrate sys_suit->seq_run Passes SST data_acq Data Acquisition & Peak Integration seq_run->data_acq validation Method Validation (ICH Q2(R1)) data_acq->validation Process Data report Generate Final Report validation->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The protocols described here are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[8]

System Suitability

Rationale: This test verifies that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.

  • Procedure: Inject the Working Standard Solution (100 µg/mL) five times.

  • Acceptance Criteria:

ParameterAcceptance Limit
% RSD of Peak Area ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity

Rationale: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.

  • Procedure:

    • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

    • If applicable, prepare a placebo solution (containing all formulation components except the analyte) and inject it.

    • Conduct forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples to demonstrate that degradation peaks are resolved from the main analyte peak.

Linearity and Range

Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Rationale: Accuracy measures the closeness of the experimental results to the true value. It is determined by spike-recovery studies.[7]

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-day Precision):

    • Procedure: Prepare and analyze six separate sample preparations at 100% of the test concentration on the same day.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

  • Procedure: Introduce small variations to the method parameters one at a time and assess the effect on the results.

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Mobile Phase pH (e.g., ± 0.2 units).

    • Column Temperature (e.g., ± 2 °C).

    • Mobile Phase Composition (e.g., ± 2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Conclusion

This application note provides a comprehensive, robust, and validated RP-HPLC method for the quantitative determination of this compound. The detailed protocols for method execution and validation according to ICH guidelines ensure that the procedure is reliable, accurate, and suitable for its intended purpose in a quality control or research environment. Adherence to these protocols will yield consistent and trustworthy analytical data, which is paramount in the pharmaceutical industry.

References

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This technical guide provides a detailed framework for the comprehensive nuclear magnetic resonance (NMR) characterization of 5-methoxyisoquinoline hydrochloride, a key heterocyclic scaffold in medicinal chemistry. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices, such as solvent selection for hydrochloride salts and the setting of acquisition parameters, is explained in detail. This note serves as an authoritative guide for researchers, scientists, and drug development professionals to ensure the unambiguous structural elucidation and purity assessment of this compound and its derivatives.

Introduction and Scientific Context

The isoquinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. 5-Methoxyisoquinoline, particularly in its hydrochloride salt form to enhance aqueous solubility and stability, is a valuable building block. Unambiguous structural characterization is a non-negotiable prerequisite for its use in synthesis and biological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. It provides precise information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide details the application of ¹H, ¹³C, and 2D NMR techniques to rigorously confirm the identity and purity of this compound. We will explore how the electronic effects of the methoxy group and the protonated nitrogen atom manifest in the NMR spectra, providing a complete spectral fingerprint of the molecule.

Molecular Structure and Atom Numbering

Correctly assigning NMR signals requires a standardized numbering system for the molecule. The IUPAC numbering for the isoquinoline ring is used throughout this guide. The protonation at the nitrogen atom (N-2) is characteristic of the hydrochloride salt form.

Figure 1: Structure and IUPAC numbering of this compound.

Experimental Design and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The hydrochloride salt nature of the analyte dictates the choice of solvent, which is the most critical first step.

Materials and Equipment
  • Analyte: this compound

  • Deuterated Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D), or Methanol-d₄ (CD₃OD, 99.8 atom % D). Expert note: DMSO-d₆ is often preferred as it is an excellent solvent for many organic salts and has a non-exchangeable proton, allowing for the observation of the N-H proton. CDCl₃ is generally a poor choice due to the low solubility of hydrochloride salts.[1]

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).

  • Equipment: Vortex mixer, Pasteur pipettes, cotton wool, analytical balance.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Protocol 1: Sample Preparation

This protocol ensures a homogenous sample solution free of particulates, which is essential for acquiring high-resolution spectra.[2][3]

  • Weighing: Accurately weigh the sample.

    • For ¹H NMR: 2-5 mg of this compound.

    • For ¹³C NMR: 15-25 mg is recommended due to the low natural abundance of the ¹³C isotope.[4][5]

  • Dissolution: Transfer the weighed solid into a clean, dry glass vial (e.g., a 1-dram vial). Do NOT add the solid directly to the NMR tube.[2]

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial using a pipette.

  • Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure complete dissolution. The solution should be clear and transparent.

  • Filtering (if necessary): If any solid particles remain, filter the solution into the NMR tube. A simple and effective method is to push a small plug of cotton wool into a Pasteur pipette and pipette the solution through it.[2][4]

  • Transfer: Carefully transfer the clear solution into the NMR tube. The final solution height should be between 4.0 and 4.5 cm (approx. 0.55-0.6 mL).[3][4]

  • Labeling: Label the NMR tube cap clearly with a unique identifier.

Protocol 2: NMR Data Acquisition Workflow

The following workflow outlines standard experiments for complete characterization. The parameters provided are typical for a 400 MHz spectrometer and may be adjusted based on the instrument and sample concentration.

Figure 2: Logical workflow for NMR data acquisition and analysis.

Table 1: Recommended NMR Acquisition Parameters (400 MHz)

Parameter¹H Experiment¹³C ExperimentCOSYHSQC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K298 K
Number of Scans (NS) 161024816
Relaxation Delay (D1) 2.0 s2.0 s2.0 s1.5 s
Spectral Width (SW) 20 ppm240 ppm12 ppm (F1 & F2)12 ppm (F2), 165 ppm (F1)
Acquisition Time (AQ) ~2.0 s~1.1 s~0.17 s~0.17 s

Causality Note: The number of scans for ¹³C NMR is significantly higher to compensate for its low natural abundance (~1.1%) and smaller gyromagnetic ratio, which result in much lower sensitivity compared to ¹H.[4] The zgpg30 pulse program for ¹³C includes proton decoupling to simplify the spectrum to single lines for each unique carbon.

Data Interpretation and Spectral Assignment

The chemical structure of this compound contains several key features that are readily identified in the NMR spectra. The protonation of the nitrogen atom causes significant deshielding (downfield shift) of adjacent protons (H-1, H-3) and carbons (C-1, C-3). Conversely, the electron-donating methoxy group causes shielding (upfield shift) of the ortho (H-4, H-6) and para (H-8) positions relative to the unsubstituted ring.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will show signals for six aromatic protons, one methoxy group, and one N-H proton.

Table 2: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
H-1~9.4 - 9.6dJ = ~7.0 Hz1HStrongly deshielded by adjacent protonated nitrogen (N⁺-H). Coupled to H-8a (not visible). Appears as a doublet with H3.
H-3~8.4 - 8.6dJ = ~7.0 Hz1HDeshielded by adjacent N⁺-H. Coupled to H-4.
H-4~7.8 - 8.0dJ = ~7.0 Hz1HCoupled to H-3. Slightly shielded by ortho -OCH₃ group.
H-8~8.1 - 8.3dJ = ~8.5 Hz1HPara to the -OCH₃ group, coupled to H-7.
H-7~7.9 - 8.1tJ = ~8.0 Hz1HTriplet from coupling to H-6 and H-8.
H-6~7.3 - 7.5dJ = ~7.5 Hz1HOrtho to the -OCH₃ group, expected to be the most upfield aromatic proton. Coupled to H-7.
-OCH₃~4.0 - 4.1s-3HCharacteristic singlet for a methoxy group on an aromatic ring.
N⁺-H>12.0 (variable)br s-1HOften very broad and far downfield. Will disappear upon D₂O exchange.
Note: Chemical shifts are referenced to the residual DMSO peak at δ 2.50 ppm. Values are estimates and may vary based on concentration and exact pH.
Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display 10 distinct signals corresponding to the 9 carbons of the isoquinoline core and the single methoxy carbon.

Table 3: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon LabelPredicted δ (ppm)Assignment Notes
C-5~155 - 158Quaternary carbon attached to the electronegative oxygen atom; expected to be the most downfield carbon in the benzene ring portion.
C-1~145 - 148Deshielded by the adjacent N⁺-H.
C-3~142 - 145Deshielded by the adjacent N⁺-H.
C-8a~135 - 138Quaternary bridgehead carbon.
C-7~132 - 135Aromatic CH.
C-4a~128 - 131Quaternary bridgehead carbon.
C-8~122 - 125Aromatic CH.
C-4~118 - 121Aromatic CH.
C-6~108 - 112Aromatic CH. Shielded by the ortho -OCH₃ group, expected to be the most upfield aromatic carbon.
-OCH₃~56 - 58Typical range for an aromatic methoxy carbon. The chemical shift of methoxy groups is a known indicator of its conformation relative to the aromatic ring.[6]
Note: Chemical shifts are referenced to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.[7]
Analysis of 2D NMR Data
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations (cross-peaks) would be observed between H-3/H-4 and H-6/H-7/H-8, confirming the connectivity within the two distinct aromatic spin systems.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful experiment for definitive assignment, as it directly correlates each proton with the carbon to which it is attached.[9][10] For example, the proton signal at ~7.4 ppm (assigned to H-6) will show a cross-peak to the carbon signal at ~110 ppm (assigned to C-6), validating both assignments simultaneously. This method removes any ambiguity from interpreting the 1D spectra alone.

Conclusion and Best Practices

This application note provides a robust, self-validating methodology for the NMR characterization of this compound. By following the detailed protocols for sample preparation and employing a logical workflow of 1D and 2D NMR experiments, researchers can confidently verify the structure and assess the purity of their material. The provided spectral predictions serve as a reliable reference for data analysis. For ultimate confidence, comparison with a certified reference standard is always recommended.

References

Application Notes and Protocols for 5-Methoxyisoquinoline Hydrochloride: A Pro-Apoptotic Agent in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoquinoline Alkaloids in Oncology

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds that exhibit significant pharmacological activities. Notably, many isoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, making them a fertile ground for the discovery of novel anti-cancer therapeutics[1]. These compounds often exert their effects by inducing programmed cell death, or apoptosis, a critical process for tissue homeostasis and a key target in cancer therapy. This application note provides a comprehensive guide for researchers on the use of 5-Methoxyisoquinoline Hydrochloride, a specific isoquinoline derivative, as an agent to induce apoptosis in cancer cells. While direct studies on this particular salt are emerging, we will draw upon the established mechanisms of related quinoline and isoquinoline compounds to propose a putative mechanism of action and provide detailed protocols for its investigation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro studies.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO[2]
Molecular Weight 195.65 g/mol [2]
Appearance Solid
Solubility Soluble in DMSO[2][3]

Stock Solution Preparation (10 mM):

For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh out 1.96 mg of this compound.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution[4][5].

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity[3][6]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Proposed Mechanism of Action: Targeting Pro-Survival Signaling Pathways

Based on studies of structurally related quinoline and isoquinoline derivatives, we hypothesize that this compound induces apoptosis in cancer cells by modulating key signaling pathways that regulate cell survival and death. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to uncontrolled proliferation and evasion of apoptosis[1][7][8][9]. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic machinery.

Hypothesized Signaling Cascade:

apoptosis_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosome Formation cluster_4 Execution Phase Receptor Receptor PI3K PI3K Receptor->PI3K Activates 5-MIH 5-Methoxyisoquinoline Hydrochloride 5-MIH->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad_P Bad-P Akt->Bad_P Phosphorylates (Inactivates Bad) Bad Bad Bad_P->Bad Dephosphorylates Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

This proposed mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, leading to the dephosphorylation and activation of the pro-apoptotic protein Bad. Activated Bad then inhibits the anti-apoptotic protein Bcl-2, allowing the pro-apoptotic protein Bax to permeabilize the mitochondrial membrane and release cytochrome c. This triggers the formation of the apoptosome and the activation of the caspase cascade, ultimately leading to apoptosis[10][11].

Experimental Protocols

To investigate the pro-apoptotic effects of this compound, a series of in vitro assays should be performed.

Protocol 1: Determination of IC₅₀ by MTT Assay

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Experimental Workflow:

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting range, based on related compounds, is 0.1 µM to 100 µM[12][13][14].

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Example IC₅₀ Values for Related Compounds:

Compound ClassCancer Cell LineIC₅₀ (µM)Source
Isoquinoline AlkaloidA375 (Melanoma)2.1[1]
Quinoline DerivativeHepG2 (Liver)4.29[12]
Benzochromene DerivativeMCF-7 (Breast)3.1[14]
β-nitrostyrene DerivativeMCF-7 (Breast)0.81[14]
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

Annexin V-FITC is a fluorescent probe that specifically binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Cancer cells treated with this compound (at IC₅₀ concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blot Analysis of Apoptotic Proteins

To elucidate the molecular mechanism of apoptosis induction, the expression levels of key proteins in the apoptotic pathway should be examined by Western blotting.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Bcl-2

    • Bax

    • Cleaved Caspase-9

    • Cleaved Caspase-3

    • β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Expected Results:

  • A decrease in the levels of phospho-Akt and the anti-apoptotic protein Bcl-2.

  • An increase in the levels of the pro-apoptotic protein Bax.

  • An increase in the levels of cleaved (active) caspase-9 and caspase-3.

Conclusion

This compound represents a promising candidate for further investigation as a pro-apoptotic agent in cancer cells. The protocols outlined in this application note provide a robust framework for determining its cytotoxic potency and elucidating its mechanism of action. By investigating its effects on the PI3K/Akt/mTOR signaling pathway and key apoptotic regulators, researchers can gain valuable insights into the therapeutic potential of this isoquinoline derivative.

References

Application Notes & Protocols: A Strategic Guide for Investigating 5-Methoxyisoquinoline Hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Rationale for Investigation

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within oncology, derivatives such as the indenoisoquinolines have been developed as potent Topoisomerase I (TOP1) inhibitors, which induce DNA single-strand breaks (SSBs), leading to cancer cell death.[1] 5-Methoxyisoquinoline hydrochloride, a distinct isoquinoline derivative, presents an opportunity for investigation as a novel DNA-damaging agent.

This guide provides a comprehensive framework for researchers exploring the preclinical potential of this compound. We will operate on the scientifically-grounded hypothesis that its structural similarity to other DNA-intercalating and TOP1-inhibiting agents makes it a candidate for inducing DNA damage. The central strategy outlined herein is to evaluate its efficacy through the powerful anti-cancer paradigm of synthetic lethality , particularly in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors in animal models of homologous recombination-deficient (HRD) cancers, such as those with BRCA1/2 mutations.[1][2]

This document is structured to guide the researcher from foundational scientific principles and compound characterization through to detailed, field-tested protocols for in vivo toxicity and efficacy studies.

Part 1: Scientific Background & Proposed Mechanism

The Principle of Synthetic Lethality with PARP Inhibition

The concept of synthetic lethality describes a genetic interaction where the co-occurrence of two or more genetic or chemical perturbations leads to cell death, while each event alone is viable. In oncology, this provides a window to selectively kill cancer cells while sparing normal, healthy cells.

PARP enzymes are critical components of the base excision repair (BER) pathway, which rapidly resolves DNA single-strand breaks (SSBs).[3] When PARP is inhibited, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).[2]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[3] However, in cancer cells with mutations in BRCA1/2 or other HR genes (a state known as HRD), this repair pathway is compromised. The accumulation of DSBs in these cells cannot be resolved, triggering genomic instability and apoptotic cell death.[1][2]

Our proposed investigation leverages this principle. We hypothesize that this compound acts as a DNA-damaging agent, increasing the burden of SSBs. The addition of a PARP inhibitor then creates a synthetic lethal scenario in HR-deficient cancer models.

Signaling Pathway Visualization

The following diagram illustrates the proposed synthetic lethal interaction between this compound and a PARP inhibitor in a cancer cell with homologous recombination deficiency (HRD).

SyntheticLethality Proposed Synthetic Lethality Pathway cluster_agent Exogenous Insult cluster_dna DNA Damage & Repair cluster_repair Repair Pathways cluster_outcome Cellular Outcome cluster_hrd HR Deficiency (e.g., BRCA1/2 mutation) Agent 5-Methoxyisoquinoline HCl (Hypothesized DNA Damaging Agent) SSB Single-Strand Break (SSB) Agent->SSB Induces PARPi PARP Inhibitor PARP_Repair PARP-mediated SSB Repair PARPi->PARP_Repair Inhibits Replication DNA Replication SSB->Replication Unrepaired during SSB->PARP_Repair Repaired by DSB Double-Strand Break (DSB) Replication->DSB Generates HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Repaired by Apoptosis Apoptosis (HR-Deficient Cancer Cell) DSB->Apoptosis Unrepaired DSBs lead to Viability Cell Viability (Normal Cell) HR_Repair->Viability Leads to

Caption: Synthetic lethality pathway in HR-deficient cells.

Part 2: Compound Characterization and Formulation

Before initiating animal studies, thorough characterization and formulation development are paramount. The quality of these foundational steps directly impacts data reproducibility and interpretation.

Physicochemical Properties

A summary of key properties for 5-Methoxyisoquinoline (the parent compound) is provided below. Researchers should always confirm the specifications from their specific supplier's Certificate of Analysis.

PropertyValueSource
Chemical Formula C₁₀H₉NOPubChem[4]
Molecular Weight 159.18 g/mol PubChem[4]
CAS Number 90806-58-9PubChem[4]
Appearance Not specified; typically an off-white to yellow solid.General Knowledge
Solubility Data not widely available.[5][6] Requires empirical determination.ChemicalBook[5][6]
Stability Data not widely available.[5][6]ChemicalBook[5][6]
Protocol 1: Solubility and Formulation Development

Objective: To prepare a clear, stable, and biocompatible dosing solution of this compound for in vivo administration.

Causality: The vehicle used to dissolve a compound can significantly affect its absorption, distribution, and toxicity. The goal is to achieve complete dissolution at the desired concentration in a vehicle that is well-tolerated by the animal model. An improper formulation can lead to precipitation at the injection site, causing inflammation, erratic absorption, and inaccurate results.

Materials:

  • This compound powder

  • Sterile Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile Polyethylene glycol 300 (PEG300)

  • Sterile Tween 80

  • Sterile 0.9% Sodium Chloride (Saline) or 5% Dextrose in Water (D5W)[7]

  • pH meter and sterile pH adjustment solutions (e.g., 0.1N HCl, 0.1N NaOH)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Initial Solubility Screen (Small Scale):

    • Test the solubility of the compound in individual solvents (Saline, D5W, DMSO, PEG300).

    • Add a small, known amount of powder (e.g., 1 mg) to a vial and incrementally add solvent (e.g., 10 µL at a time), vortexing between additions, until dissolved. Calculate the approximate solubility (mg/mL).

  • Developing a Co-Solvent Vehicle: Based on the screen, a co-solvent system is often required for poorly soluble compounds. A common starting point for intravenous (IV) or intraperitoneal (IP) injection is:

    • 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline (or D5W)

  • Formulation Protocol:

    • Calculate the required amount of this compound for your final desired concentration and volume.

    • In a sterile vial, first dissolve the compound completely in DMSO. This is critical as many compounds will not dissolve if other components are added first.

    • Add PEG300 and vortex until the solution is homogenous.

    • Add Tween 80 and vortex thoroughly.

    • Slowly add the saline or D5W dropwise while vortexing to prevent precipitation.

    • Observe the final solution for any cloudiness or particulates. If observed, the formulation has failed and needs adjustment (e.g., increase the percentage of organic solvents).

  • pH Adjustment & Sterilization:

    • Measure the pH of the final formulation. The ideal pH for injection should be as close to neutral (~7.0) as possible to minimize injection site irritation.[8]

    • Adjust cautiously with sterile, dilute acid or base if necessary. Note that pH changes can sometimes cause the compound to precipitate.

    • Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Stability Check: Store the final formulation at room temperature and 4°C for 24 hours. Visually inspect for any signs of precipitation before use. Prepare fresh on the day of dosing whenever possible.

Part 3: In Vivo Experimental Design and Protocols

Mice are the most common animal model used in preclinical drug discovery due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[9] The use of immunodeficient mice (e.g., NOD/SCID, NSG) is required for xenograft models.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for an in vivo efficacy study.

Workflow In Vivo Efficacy Study Workflow cluster_treatment 5. Treatment Phase (e.g., 21 days) Acclimatization 1. Animal Acclimatization (1-2 weeks) Implantation 2. Tumor Cell Implantation (e.g., Subcutaneous) Acclimatization->Implantation Growth 3. Tumor Growth Monitoring Implantation->Growth Randomization 4. Randomization into Groups (when tumors reach ~100-150 mm³) Growth->Randomization Group1 Group 1: Vehicle Control Group2 Group 2: 5-Methoxyisoquinoline HCl Group3 Group 3: PARP Inhibitor Group4 Group 4: Combination Therapy Monitoring 6. Bi-weekly Monitoring - Tumor Volume - Body Weight - Clinical Signs Endpoint 7. Study Endpoint (e.g., Tumor volume >1500 mm³ or end of cycle) Monitoring->Endpoint Collection 8. Tissue Collection - Tumors - Plasma - Organs Endpoint->Collection Analysis 9. Data Analysis - TGI Calculation - Biomarker Analysis (γH2AX) - Statistical Analysis Collection->Analysis

Caption: A standard workflow for a preclinical xenograft study.

Protocol 2: Acute Toxicity / Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).

Causality: An MTD study is a mandatory first step to establish a safe and effective dose range for subsequent efficacy studies.[10][11] Administering a dose that is too high can lead to non-specific animal death, confounding the interpretation of anti-tumor activity. A dose that is too low may not reach therapeutic concentrations.

Procedure:

  • Animals: Use healthy, non-tumor-bearing mice of the same strain and sex as planned for the efficacy study (n=3-5 mice per group).

  • Dose Escalation: Select a starting dose based on any available in vitro cytotoxicity data or literature on similar compounds. Escalate the dose in subsequent groups.

  • Administration: Administer a single dose of the compound via the intended route (e.g., IP or IV).

  • Monitoring: Observe animals daily for 7-14 days. Record:

    • Body weight (daily).

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Mortality.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% mean body weight loss, or irreversible signs of severe toxicity.

Example Dose Escalation Scheme:

GroupDose (mg/kg)RouteObservations
1VehicleIPBaseline
210IPMonitor for toxicity
325IPMonitor for toxicity
450IPMonitor for toxicity
5100IPMonitor for toxicity
Protocol 3: Efficacy Study in a BRCA-Mutant Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with a PARP inhibitor (e.g., Olaparib).

Procedure:

  • Model Selection: Implant a BRCA-mutant cancer cell line (e.g., CAPAN-1, MDA-MB-436) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to establish and reach an average size of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 mice per group) ensuring an even distribution of tumor volumes across groups.

    • Group 1: Vehicle

    • Group 2: this compound (at or near MTD)

    • Group 3: PARP Inhibitor (at a clinically relevant dose)

    • Group 4: Combination of Group 2 + Group 3

  • Dosing: Administer treatments according to a pre-defined schedule (e.g., 5-Methoxyisoquinoline HCl IP once daily for 5 days, Olaparib oral gavage once daily for 21 days).

  • Monitoring:

    • Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Measure body weight twice weekly as an indicator of general health.

    • Monitor for any clinical signs of toxicity.

  • Endpoint: The study concludes when tumors in the vehicle group reach the predetermined maximum size (e.g., 1500 mm³), or after a fixed duration.

  • Tissue Collection: At the endpoint, humanely euthanize animals and collect tumors and plasma for downstream analysis. A portion of the tumor should be flash-frozen for protein/DNA analysis and another portion fixed in formalin for immunohistochemistry (IHC).

Recommended Administration Parameters for Mice

Adherence to established guidelines for administration volumes and needle sizes is crucial for animal welfare and data quality.[8][12]

RouteMax VolumeNeedle Gauge
Intraperitoneal (IP) 0.5 mL27 G
Intravenous (IV) 0.2 mL (bolus)27-30 G
Subcutaneous (SC) 0.5 - 1.0 mL27 G
Oral (PO Gavage) 0.2 - 0.3 mL20-22 G (ball-tipped)

Part 4: Data Analysis & Mechanistic Validation

Tumor Growth Inhibition (TGI)

The primary efficacy endpoint is TGI, which quantifies the treatment's effect. It can be calculated as: % TGI = (1 - [ΔT / ΔC]) x 100 Where:

  • ΔT = Change in mean tumor volume for the treated group (Endpoint - Day 1)

  • ΔC = Change in mean tumor volume for the control group (Endpoint - Day 1)

Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the results, especially the potential synergy between this compound and the PARP inhibitor.

Pharmacodynamic (PD) Biomarker Analysis

To validate the proposed mechanism of action, tumor tissues should be analyzed for key biomarkers:

  • γH2AX (via IHC or Western Blot): Phosphorylated H2AX is a sensitive marker for DNA double-strand breaks. A significant increase in the combination group compared to single agents would support the hypothesis of enhanced DNA damage.[13]

  • Cleaved PARP / Cleaved Caspase-3 (via IHC or Western Blot): These are markers of apoptosis. An increase indicates that the treatment is inducing programmed cell death.

Part 5: Safety and Handling

Based on available safety data sheets for related compounds, this compound should be handled with care.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[14]

  • Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation.

References

Application Notes & Protocols: Investigating Neuroprotection with 5-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Node in Neuronal Cell Death

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a profound and growing challenge to global health. A common pathological feature across these disorders is the progressive loss of neurons, driven by a complex interplay of factors including oxidative stress, mitochondrial dysfunction, and excitotoxicity.[1][2] These stressors invariably lead to significant DNA damage. While cells possess robust DNA repair mechanisms, the overactivation of a key enzyme in this process, Poly(ADP-ribose) polymerase-1 (PARP-1), can paradoxically trigger a catastrophic cascade of events leading to programmed cell death.[3]

Isoquinoline alkaloids and their derivatives have emerged as a promising class of compounds with significant neuroprotective potential, acting on diverse mechanisms including the modulation of calcium homeostasis, reduction of oxidative stress, and inhibition of neuroinflammation.[4][5] 5-Methoxyisoquinoline hydrochloride belongs to this versatile chemical family. Based on the well-established activity of structurally similar isoquinolines, such as 5-Aminoisoquinoline (5-AIQ), it is hypothesized to function as a potent inhibitor of PARP-1.[3][6] This positions this compound as a valuable pharmacological tool for researchers to dissect the mechanisms of PARP-1-mediated neurodegeneration and to evaluate a promising therapeutic strategy.

This guide provides a comprehensive framework for utilizing this compound in in vitro models of neurodegeneration. We will delve into the mechanistic rationale, present a validated experimental workflow, and provide detailed, step-by-step protocols for assessing its neuroprotective efficacy.

Section 1: The Rationale - PARP-1 Overactivation in Neurodegeneration

The Double-Edged Sword of DNA Repair

PARP-1 is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks. Upon detecting damage, it binds to the DNA and catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose.[3] It then polymerizes these ADP-ribose units onto itself and other nuclear proteins, creating a negatively charged scaffold that recruits the DNA repair machinery.[7] This process is essential for maintaining genomic integrity under normal physiological conditions.

However, in the context of severe or prolonged neurotoxic stress (e.g., from reactive oxygen species or excitotoxicity), massive DNA damage leads to the hyperactivation of PARP-1. This unchecked enzymatic activity rapidly consumes cellular NAD+ and, consequently, ATP pools, leading to a severe energy crisis.[3] This energy depletion culminates in a specific form of programmed cell death known as parthanatos, which is distinct from classical apoptosis and is characterized by the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. The inhibition of PARP-1 is therefore a critical therapeutic strategy aimed at breaking this lethal cycle, preserving cellular energy, and preventing neuronal death.

G cluster_0 Cellular Stressors cluster_1 DNA Damage & PARP-1 Activation cluster_2 Metabolic Collapse cluster_3 Cell Death Pathway (Parthanatos) stress Oxidative Stress Excitotoxicity dna_damage Massive DNA Single-Strand Breaks stress->dna_damage causes parp_activation PARP-1 Hyperactivation dna_damage->parp_activation senses & activates nad_depletion NAD+ Depletion parp_activation->nad_depletion consumes atp_depletion ATP Depletion (Energy Crisis) nad_depletion->atp_depletion impairs synthesis of aif_release Mitochondrial AIF Release atp_depletion->aif_release triggers cell_death Neuronal Cell Death aif_release->cell_death induces inhibitor 5-Methoxyisoquinoline Hydrochloride inhibitor->parp_activation Inhibits

Figure 1. The PARP-1 hyperactivation pathway in neurodegeneration.

Section 2: Experimental Design & Workflow

To rigorously evaluate the neuroprotective effects of this compound, a systematic workflow is essential. The process begins with establishing a relevant in vitro model of neurodegeneration, followed by treatment with the compound and subsequent assessment of key cell health indicators.

Core Principles of the Workflow:

  • Cell Model Selection: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used. They can be differentiated into a more neuron-like phenotype, making them suitable for studying neurodegenerative processes.

  • Induction of Neurotoxicity: A neurotoxic challenge is applied to mimic the disease state. Common methods include inducing oxidative stress with hydrogen peroxide (H₂O₂) or excitotoxicity with glutamate.

  • Therapeutic Intervention: Cells are co-treated or pre-treated with a range of concentrations of this compound to assess its protective capacity.

  • Endpoint Analysis: A battery of assays is performed to quantify cell viability, apoptosis, and mitochondrial health. This multi-pronged approach provides a comprehensive picture of the compound's efficacy.

G cluster_assays Endpoint Assays start Start: Seed SH-SY5Y Cells differentiate Differentiate Cells (e.g., with Retinoic Acid) start->differentiate induce Induce Neurotoxicity (e.g., H₂O₂ or Glutamate) differentiate->induce treat Treat with 5-Methoxyisoquinoline HCl (Dose-Response) induce->treat Co-treatment/ Pre-treatment incubate Incubate for Defined Period (e.g., 24h) treat->incubate viability Cell Viability Assay (MTT / CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (Caspase-3 Activity) incubate->apoptosis mito Mitochondrial Health (JC-1 Assay) incubate->mito analyze Data Analysis & Interpretation viability->analyze apoptosis->analyze mito->analyze end Conclusion analyze->end

Figure 2. General experimental workflow for assessing neuroprotection.

Section 3: Core Protocols

The following protocols provide detailed, step-by-step instructions for key experiments. It is crucial to maintain sterile conditions throughout all cell culture procedures.

Protocol 3.1: Preparation of this compound Solutions

Proper preparation of the compound is critical for reproducibility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or PBS

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Calculate the mass of this compound needed for your desired volume (Molecular Weight will be provided by the supplier).

    • Under sterile conditions, dissolve the powder in anhydrous DMSO to a final concentration of 100 mM.

    • Vortex thoroughly until fully dissolved. Sonication may be used if necessary.[8]

  • Storage:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

  • Prepare Working Solutions:

    • Immediately before use, thaw a stock aliquot and dilute it in pre-warmed, complete cell culture medium to the desired final concentrations.

    • Causality Note: Diluting in medium immediately before use prevents precipitation of the compound in the aqueous environment.

    • Control: Prepare a "vehicle control" by diluting DMSO in medium to the same final concentration used for the highest dose of the compound. This is critical to ensure that any observed effects are not due to the solvent. The final DMSO concentration should ideally be kept below 0.5% (v/v).[8]

Protocol 3.2: In Vitro Neurotoxicity Model and Treatment

This protocol describes how to set up the cell culture model and apply the neurotoxic stressor and therapeutic compound.

Materials:

  • Differentiated SH-SY5Y cells cultured in a 96-well plate

  • Complete cell culture medium

  • Hydrogen Peroxide (H₂O₂) or Glutamate solution

  • Working solutions of this compound and vehicle control

Procedure:

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well, clear-bottom black plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium. Allow cells to adhere and stabilize for 24 hours.

  • Experimental Groups: Design your plate layout to include the following groups (in triplicate or quadruplicate):

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO vehicle.

    • Toxin Only: Cells treated with the neurotoxin (e.g., H₂O₂).

    • Toxin + Compound: Cells treated with the neurotoxin plus various concentrations of this compound.

    • Compound Only: Cells treated with the highest concentration of the compound alone to test for intrinsic toxicity.

  • Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the appropriate treatment medium to each well according to your plate map.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

Protocol 3.3: Measuring Apoptosis via Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[9]

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit (e.g., from Abcam, Promega, R&D Systems)

  • Treated cells in a 96-well plate

  • Cell Lysis Buffer (provided in kit)

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)[10]

  • Reaction Buffer (provided in kit)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • After incubation, centrifuge the plate at 800 x g for 10 minutes.[10]

    • Carefully remove the medium.

    • Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.[11]

  • Prepare Reaction Mixture: Following the manufacturer's instructions, prepare the reaction mixture containing the Reaction Buffer and the caspase-3 substrate.

  • Assay Execution:

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

    • Causality Note: During this incubation, active caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AMC). The amount released is directly proportional to caspase-3 activity.

  • Measurement:

    • Colorimetric: Measure the absorbance at 400-405 nm.[9]

    • Fluorometric: Measure the fluorescence with excitation at ~380 nm and emission at ~460 nm.[12]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control after subtracting background readings.

Protocol 3.4: Assessing Mitochondrial Health via JC-1 Assay

This assay measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function and cell health.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Treated cells in a 96-well plate

  • JC-1 Staining Solution

  • Assay Buffer (provided in kit)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare JC-1 Staining Solution: Dilute the JC-1 reagent in pre-warmed cell culture medium to its final working concentration (typically 1-10 µM) as per the kit's instructions.

  • Cell Staining:

    • Add 100 µL of the JC-1 Staining Solution to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.[13]

    • Causality Note: In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Wash:

    • Centrifuge the plate at 400 x g for 5 minutes.[13]

    • Carefully aspirate the supernatant and wash the cells once with 200 µL of Assay Buffer.[13]

  • Measurement:

    • Add 100 µL of Assay Buffer to each well.

    • Immediately read the fluorescence using a microplate reader.

    • Red Fluorescence (Aggregates): Excitation ~540 nm / Emission ~590 nm.[14]

    • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.[14]

  • Data Analysis: The primary output is the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential and a decline in cell health.

Section 4: Data Interpretation & Expected Outcomes

Systematic analysis of the data generated from these assays will provide a clear indication of the neuroprotective potential of this compound.

Experimental Group Cell Viability (MTT) Caspase-3 Activity Mitochondrial Potential (Red/Green Ratio) Interpretation
Untreated Control High (100%)Low (Baseline)HighHealthy, baseline cellular state.
Toxin Only LowHighLowSuccessful induction of neurotoxicity and cell death.
Toxin + Low Dose Cmpd Moderately IncreasedModerately DecreasedModerately IncreasedPartial neuroprotective effect.
Toxin + Optimal Dose Cmpd Significantly IncreasedSignificantly DecreasedSignificantly IncreasedStrong neuroprotective effect.
Toxin + High Dose Cmpd DecreasedIncreasedDecreasedPotential intrinsic toxicity of the compound at high concentrations.
Compound Only (High Dose) High (~100%)Low (Baseline)HighCompound is not cytotoxic at the tested concentration.

Section 5: Conclusion & Future Directions

These protocols provide a robust framework for the initial in vitro characterization of this compound as a neuroprotective agent. By demonstrating an ability to preserve cell viability, inhibit apoptotic pathways, and maintain mitochondrial health in the face of neurotoxic insults, researchers can build a strong case for its therapeutic potential.

Successful outcomes from these studies should pave the way for more advanced investigations, including:

  • Mechanism Validation: Directly measuring PARP activity in cell lysates to confirm target engagement.

  • Western Blot Analysis: Assessing levels of PARP-1, cleaved caspase-3, and AIF release.

  • In Vivo Studies: Evaluating the compound's efficacy in animal models of neurodegenerative diseases, such as MPTP-induced Parkinsonism or APP/PS1 transgenic mice for Alzheimer's disease.[15][16]

By methodically applying these techniques, the scientific community can effectively explore the promise of this compound and other PARP-1 inhibitors in the critical search for disease-modifying therapies for neurodegenerative disorders.

References

Troubleshooting & Optimization

5-Methoxyisoquinoline hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxyisoquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical guidance on the stability of this compound in aqueous solutions. Understanding and controlling for stability is paramount for ensuring the accuracy, reproducibility, and validity of experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What is the general stability of this compound in its solid form?

A1: In its solid, crystalline hydrochloride salt form, this compound is generally stable when stored under appropriate conditions.[1] To ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light.[3] As a class of compounds, isoquinolines are susceptible to degradation under stress conditions.[4][5] It is a weak base, and its hydrochloride salt form is used to enhance aqueous solubility.[6][7][8] However, once dissolved, the molecule's core isoquinoline structure can be prone to hydrolysis, oxidation, and photodegradation.[9][10] For sensitive applications, preparing fresh solutions is highly recommended.[3]

Q3: What are the primary degradation pathways for isoquinoline derivatives in solution?

A3: The main degradation pathways for isoquinoline and related heterocyclic compounds in aqueous solution are:

  • Hydrolysis: The molecule can be susceptible to degradation in both acidic and basic conditions. This process involves the decomposition of the compound through a reaction with water, often catalyzed by H+ or OH- ions.[9][11]

  • Oxidation: The aromatic ring system is vulnerable to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents.[9][10]

  • Photodegradation: Many aromatic heterocyclic compounds are photosensitive and can degrade upon exposure to light, particularly in the UV spectrum.[12][13] This can lead to the formation of various byproducts.[3]

Q4: How does pH affect the stability of the solution?

A4: The pH of the aqueous solution is a critical factor. Extreme pH values (both acidic and basic) can significantly accelerate hydrolytic degradation.[3][11] The optimal pH for maximum stability is compound-specific and should be determined experimentally through a forced degradation study. Using a buffered solution to maintain a consistent pH is advisable for experiments of long duration.[3]

Q5: What are the recommended procedures for preparing and storing aqueous stock solutions?

A5: To maximize the shelf-life of your aqueous stock solution, follow these recommendations:

  • Solvent Quality: Use high-purity, deionized water or a suitable buffer.

  • Preparation: Prepare solutions fresh whenever possible. If preparing a stock, dissolve the compound in the chosen solvent and filter-sterilize it (if appropriate for the application) into a sterile, amber vial to protect it from light.

  • Storage: For short-term storage (1-2 days), refrigeration at 2-8°C is often sufficient. For longer-term storage, aliquot the stock solution into single-use volumes and store frozen at -20°C or -80°C to minimize freeze-thaw cycles.[3]

  • Inert Atmosphere: For highly sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidative degradation.[10]

Q6: What are the visible signs of degradation in my solution?

A6: The most common sign of degradation is a change in the solution's appearance. A freshly prepared solution of this compound should be clear and colorless. The development of a yellow or brownish tint is a primary indicator of degradation, likely due to oxidation or photodegradation.[3] The formation of any precipitate or cloudiness may also indicate degradation or a loss of solubility.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Solution has turned yellow/brown. Oxidation or Photodegradation: The compound has likely degraded due to exposure to air (oxygen) and/or light.[3]1. Discard the discolored solution. 2. Prepare a fresh solution using high-purity solvent. 3. Store the new solution in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.[10] 4. For long-term storage, aliquot and freeze at -20°C or below. Consider purging with an inert gas.
Inconsistent or reduced potency in biological assays. Compound Degradation: The active concentration of the compound has likely decreased due to instability in the assay medium or during storage.[3]1. Validate Solution Stability: Prepare a fresh stock solution and compare its activity against the older stock. 2. Use Fresh Solutions: Always prepare fresh dilutions from a validated stock solution immediately before an experiment.[3] 3. Assess Assay Conditions: Evaluate the pH and temperature of your assay buffer. The compound may be degrading over the time course of the experiment. Consider performing a time-course stability study in your specific assay medium.
Precipitate has formed in a previously clear solution. Solubility Issues: The compound may have precipitated out of solution due to a change in temperature (e.g., removing from a warm bath to room temp), pH shift, or solvent evaporation. Degradation: The precipitate could be an insoluble degradation product.1. Gently warm the solution and vortex to see if the precipitate redissolves. If it does, it was likely a solubility issue. Ensure consistent temperature during use. 2. Check the pH of the solution. Adjust if necessary, but be aware that this may affect stability. 3. If the precipitate does not redissolve, it is likely a degradant. The solution should be discarded.
Visualizing Stability & Troubleshooting

The following diagrams illustrate the conceptual degradation pathways and a logical workflow for troubleshooting stability-related issues.

cluster_0 5-Methoxyisoquinoline HCl in Aqueous Solution cluster_1 Stress Factors A Compound in Solution B pH (Acidic/Basic) A->B Hydrolysis C Oxidizing Agents (O₂) A->C Oxidation D Light (UV/Visible) A->D Photolysis E Degradation Products (e.g., Hydrolyzed, Oxidized Species) B->E C->E D->E

Caption: Conceptual overview of major degradation pathways.

start Issue Observed (e.g., Inconsistent Results, Color Change) q1 Is the solution visibly discolored or cloudy? start->q1 q2 How was the solution stored? (Temp, Light, Container) q1->q2 No res1 Action: Discard and prepare a fresh solution. q1->res1 Yes q3 How old is the solution? q2->q3 Properly res2 Action: Review and correct storage protocol (protect from light, store at ≤-20°C). q2->res2 Improperly q3->res1 < 1 week, but issue persists res3 Action: Prepare fresh solution for all sensitive experiments. q3->res3 > 1 week (or unknown)

Caption: Workflow for troubleshooting solution stability issues.

Experimental Protocols

These protocols provide a framework for preparing solutions and assessing stability.

Protocol 1: Preparation of a Standard Aqueous Stock Solution (10 mM)
  • Preparation: Allow the solid this compound (M.W. 195.65 g/mol ) to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weighing: Accurately weigh out 1.96 mg of the compound using an analytical balance.

  • Dissolution: Transfer the solid to a 1 mL amber volumetric flask or a clear flask that will be wrapped in foil. Add approximately 0.8 mL of your desired solvent (e.g., sterile, nuclease-free water or 1X PBS buffer).

  • Mixing: Vortex or sonicate the solution gently until all solid material is completely dissolved.

  • Final Volume: Bring the solution to the final volume of 1 mL with the solvent.

  • Storage: For immediate use, keep the solution at 4°C, protected from light. For long-term storage, aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods, such as HPLC.[9][14] The goal is to achieve 5-20% degradation of the parent compound.[15]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[3][9][11]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[3][9][11]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[3][9]

    • Thermal Degradation: Keep a vial of the undiluted stock solution in an oven at 60°C.[3]

    • Photodegradation: Expose a vial of the undiluted stock solution (in a chemically inert, transparent container) to a light source meeting ICH Q1B guidelines (e.g., overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²).[12][13][15]

    • Control: Keep one vial of the undiluted stock solution at 4°C, protected from light.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the control, using a validated analytical method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect the formation of any degradation products.[16][17]

Summary of Forced Degradation Conditions
Stress Condition Typical Reagent/Setup Temperature Expected Outcome
Acid Hydrolysis 0.1 M HCl60°CPotential for degradation, rate is pH-dependent.[11]
Base Hydrolysis 0.1 M NaOH60°CPotential for degradation, rate is pH-dependent.[11]
Oxidation 3% H₂O₂Room TempSusceptible; formation of N-oxides or ring-hydroxylated species is possible.[10]
Thermal Oven (Solid or Solution)60-80°CDegradation is accelerated at higher temperatures.[3]
Photolytic ICH Q1B Light ChamberAmbientPotential for significant degradation if the chromophore absorbs UV/Vis light.[13]

References

Technical Support Center: Crystallization of 5-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the crystallization of 5-Methoxyisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining a high-quality crystalline product. As a polar organic salt, this compound presents unique crystallization behaviors that require careful control over experimental parameters. This document provides in-depth, field-proven insights and protocols to help you achieve consistent and successful outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses the most frequent issues encountered during the crystallization of this compound. Each answer provides a diagnostic workflow and actionable solutions grounded in the principles of physical chemistry.

Q1: Why is my this compound not crystallizing at all?

A1: Failure to crystallize is almost always a problem of insufficient supersaturation. A supersaturated solution is a non-equilibrium state that is essential for driving the phase change from liquid to solid. If no crystals form, even after extended periods, your solution is likely stable or in a metastable zone.

Diagnostic & Solution Pathway:

  • Confirm Saturation: The most common reason for crystallization failure is using too much solvent, preventing the solution from becoming supersaturated upon cooling.[1][2] To test this, dip a clean glass rod into your solution, remove it, and let the solvent evaporate. A significant solid residue indicates a good concentration, while little to no residue means the solution is too dilute.

  • Induce Nucleation: If the solution is saturated but still fails to crystallize, it may lack nucleation sites for crystal growth to begin.

    • Seed Crystals: Introduce a tiny, pure crystal of this compound to the solution. This provides a perfect template for further molecular arrangement.

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections created can serve as nucleation points.[3]

    • Increase Supersaturation: If seeding or scratching fails, you must increase the solute concentration. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[1] For anti-solvent methods, slowly add more anti-solvent.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point within that specific solvent environment. The resulting liquid droplets are a supercooled, impure melt of your compound that is often resistant to crystallization. This typically happens when a solution is too concentrated or cools too rapidly.[1]

Causality and Corrective Actions:

  • Cause: The solvent system is too effective at dissolving the compound, leading to a very high concentration. Upon cooling, the solution becomes supersaturated at a temperature where the solid form is not yet stable, causing it to separate as a liquid.

  • Solution 1 (Dilution & Slow Cooling): Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[1] Ensure the solution is then allowed to cool much more slowly. Insulating the flask with glass wool or placing it in a large, warm water bath that cools to room temperature overnight can promote the formation of crystals instead of oil.[3]

  • Solution 2 (Solvent System Modification): If the problem persists, the solvent choice may be suboptimal. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures.

dot

Anti_Solvent_Workflow A 1. Dissolve Compound in minimum amount of 'Solvent' (e.g., Methanol) B 2. Slowly Add 'Anti-Solvent' (e.g., Toluene) with stirring A->B C Observe for persistent turbidity (Point of Supersaturation) B->C D 3. Add a few drops of 'Solvent' to just clarify the solution C->D Turbidity appears E 4. Allow to stand undisturbed. Cool if necessary. D->E F 5. Isolate, Wash, and Dry Crystals E->F

References

Technical Support Center: 5-Methoxyisoquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxyisoquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common experimental issues, and improve the overall yield and purity of their target compound. The following content is structured in a question-and-answer format to directly address the practical challenges you may face in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - Choosing Your Synthetic Pathway

Before diving into troubleshooting, it's crucial to understand the common synthetic strategies for producing the isoquinoline core. The choice of pathway significantly impacts the types of challenges you might encounter.

Q1: What are the most common methods for synthesizing the 5-methoxyisoquinoline core?

A1: There are three primary named reactions for constructing the isoquinoline scaffold: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

  • Bischler-Napieralski Reaction: This is arguably the most direct and widely used method. It involves the intramolecular cyclization of a β-arylethylamide (in this case, N-[2-(3-methoxyphenyl)ethyl]acetamide) using a strong dehydrating agent.[1][2][3] The initial product is a 3,4-dihydroisoquinoline, which is then oxidized (dehydrogenated) to the final isoquinoline.[1]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline.[4][5][6] To obtain 5-methoxyisoquinoline, you would need to subsequently oxidize the tetrahydroisoquinoline product, adding an extra step to the synthesis. This route is highly effective for generating tetrahydroisoquinolines.[7]

  • Pomeranz-Fritsch Reaction: This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal to form the isoquinoline.[8][9][10] While versatile, controlling the reaction conditions to favor the correct cyclization position and avoid side products can be challenging, and yields can be highly variable.[10][11]

For the synthesis of 5-Methoxyisoquinoline, the Bischler-Napieralski reaction is often preferred due to its efficiency and directness. Therefore, this guide will focus primarily on troubleshooting this pathway.

Part 2: Troubleshooting Guide for the Bischler-Napieralski Pathway

This section addresses the most common issues encountered during the synthesis of 5-methoxy-3,4-dihydroisoquinoline, the key intermediate in this pathway.

Issue 1: Low or No Yield of 5-Methoxy-3,4-dihydroisoquinoline

Q2: My Bischler-Napieralski cyclization is failing or giving very low yields. What are the primary causes?

A2: This is a frequent challenge. Low yields typically stem from issues with reagents, reaction conditions, or the substrate's reactivity.[12][13] Let's break down the potential culprits.

1. Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical for driving the cyclization.[12]

  • Expert Insight: Phosphorus oxychloride (POCl₃) is the most common agent. However, for less reactive or electron-poor substrates, stronger conditions like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary. The combination generates pyrophosphates, which are better leaving groups. Ensure your POCl₃ is fresh and has not been degraded by atmospheric moisture.

2. Presence of Moisture: The reaction is highly sensitive to water.

  • Expert Insight: Any moisture will quench the dehydrating agent and halt the reaction. All glassware must be rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.

3. Suboptimal Reaction Temperature: Temperature control is a delicate balance.

  • Expert Insight: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[14] However, excessively high temperatures can promote side reactions, such as the retro-Ritter reaction, which leads to styrene-like byproducts and reduces your yield.[12][14] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to find the lowest effective temperature.

4. Purity of Starting Material (N-[2-(3-methoxyphenyl)ethyl]acetamide): Impurities in your starting amide can inhibit the reaction or introduce unwanted side products.

  • Expert Insight: Ensure the precursor amide is pure. If you synthesized it yourself, confirm its identity and purity via NMR and melting point analysis. Residual starting materials from the amidation step (e.g., unreacted 2-(3-methoxyphenyl)ethylamine or acylating agent) can interfere with the cyclization.

The following diagram outlines a troubleshooting workflow for diagnosing low yield:

TroubleshootingWorkflow Start Low Yield in Bischler-Napieralski Reaction CheckMoisture Are all reagents and glassware strictly anhydrous? Start->CheckMoisture MoistureYes Yes CheckMoisture->MoistureYes Yes MoistureNo No CheckMoisture->MoistureNo No CheckReagent Is the POCl₃ (or other agent) fresh and active? ReagentYes Yes CheckReagent->ReagentYes Yes ReagentNo No CheckReagent->ReagentNo No CheckTemp Is the reaction temperature optimized? TempYes Yes CheckTemp->TempYes Yes TempNo No CheckTemp->TempNo No CheckPurity Is the starting amide pure? PurityYes Yes CheckPurity->PurityYes Yes PurityNo No CheckPurity->PurityNo No MoistureYes->CheckReagent SolveMoisture ACTION: Oven/flame-dry glassware. Use anhydrous solvents. MoistureNo->SolveMoisture ReagentYes->CheckTemp SolveReagent ACTION: Use a fresh bottle of POCl₃. Consider P₂O₅. ReagentNo->SolveReagent TempYes->CheckPurity SolveTemp ACTION: Monitor by TLC. Adjust reflux temp (try different solvents). TempNo->SolveTemp InvestigateOther Consult advanced literature for substrate-specific issues. PurityYes->InvestigateOther SolvePurity ACTION: Recrystallize or re-purify the starting amide. PurityNo->SolvePurity

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Side Product Formation

Q3: My reaction works, but I'm getting a lot of impurities, including a dark tar. What's happening?

A3: This usually points to conditions that are too harsh or a specific side reaction pathway being favored.

1. Tarry Polymerization:

  • Expert Insight: Indoles and related heterocyclic compounds can be sensitive to strong acids and high temperatures, leading to polymerization.[15] The combination of refluxing POCl₃ can be aggressive. If you see significant charring, your temperature is likely too high, or the reaction has been left for too long. Monitor closely with TLC and aim for the shortest effective reaction time.

2. Retro-Ritter Reaction:

  • Expert Insight: The nitrilium ion intermediate in the Bischler-Napieralski mechanism can fragment, especially at high temperatures, to form a styrene-like byproduct.[12][14][16] This is a common yield-reducing side reaction. To minimize this, use the lowest effective temperature. Some protocols suggest using the corresponding nitrile (e.g., acetonitrile) as a solvent to shift the equilibrium away from the fragmentation product.[12][14]

The diagram below illustrates the main reaction pathway and the competing retro-Ritter side reaction.

ReactionMechanism cluster_main Desired Pathway cluster_side Side Reaction Amide Starting Amide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - (OPOCl₂) Product 3,4-Dihydroisoquinoline (Product) Nitrilium->Product Intramolecular Cyclization Styrene Styrene Byproduct Nitrilium_ref Nitrilium Ion Intermediate Nitrilium_ref->Styrene Retro-Ritter (High Temp)

Caption: Main vs. side reaction pathways.
Issue 3: Problems with Final Product Isolation and Purification

Q4: I've completed the dehydrogenation step, but I'm struggling to isolate pure this compound. Any advice?

A4: The final steps—dehydrogenation and salt formation—are critical for purity.

1. Incomplete Dehydrogenation:

  • Expert Insight: The conversion of the 3,4-dihydroisoquinoline intermediate to the aromatic isoquinoline is typically done via catalytic dehydrogenation (e.g., with Pd/C in a high-boiling solvent). If this step is incomplete, your final product will be contaminated with the dihydro- species, which can be difficult to separate. Monitor the reaction to completion using TLC or GC-MS.

2. Hydrochloride Salt Formation and Purification:

  • Expert Insight: Forming the hydrochloride salt serves as an excellent purification step. After neutralizing the reaction mixture and extracting the free base into an organic solvent (like ether or ethyl acetate), the hydrochloride salt is precipitated by bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol or ether.

  • Troubleshooting:

    • Oily Product: If the hydrochloride precipitates as an oil instead of a solid, the free base may be impure, or the solvent may contain too much water. Try re-dissolving the oil in a minimal amount of alcohol (like ethanol) and adding a non-polar solvent (like ether) to encourage crystallization.

    • Poor Recovery: Significant product can be lost if the salt is too soluble in the chosen solvent system. Ensure you are using a solvent in which the hydrochloride salt has low solubility.

    • Final Purification: Recrystallization of the crude hydrochloride salt is often necessary. A common solvent system is ethanol/ether. Dissolve the salt in a minimum of hot ethanol and then slowly add ether until turbidity persists, then allow it to cool slowly to form pure crystals.

Part 3: Optimized Experimental Protocol & Data

This section provides a reference protocol and data to guide your experimental setup.

Optimized Reaction Conditions

The success of the Bischler-Napieralski cyclization is highly dependent on the chosen conditions. The following table summarizes typical parameters.

ParameterStandard ConditionOptimized/Alternative ConditionRationale / Comment
Dehydrating Agent POCl₃ (3-5 eq.)P₂O₅ (1-2 eq.) in refluxing POCl₃For less reactive substrates, P₂O₅ provides a stronger driving force.
Solvent Toluene, XyleneAcetonitrileAnhydrous, high-boiling point solvents are typical. Acetonitrile can suppress the retro-Ritter side reaction.[12]
Temperature 80-140 °C (Reflux)Lowest effective temperatureBalance reaction rate against side product formation. Monitor by TLC.
Reaction Time 2-6 hoursUntil completion by TLCAvoid prolonged heating to minimize degradation and polymerization.
Step-by-Step Synthesis Protocol

Step 1: Bischler-Napieralski Cyclization

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 eq) and anhydrous toluene (or acetonitrile).

  • Cool the mixture to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise with stirring.[12]

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to a pH of 8-9 with a cold aqueous NaOH or NH₄OH solution.

  • Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-methoxy-3,4-dihydroisoquinoline.

Step 2: Dehydrogenation

  • Dissolve the crude dihydroisoquinoline from the previous step in a high-boiling solvent like xylene or decalin.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Heat the mixture to reflux for 4-8 hours, or until TLC/GC-MS analysis shows complete conversion to the aromatic product.

  • Cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxyisoquinoline free base.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude free base in anhydrous diethyl ether or ethyl acetate.

  • Slowly bubble dry HCl gas through the solution, or add a saturated solution of HCl in isopropanol dropwise until precipitation is complete.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) and dry under vacuum to yield pure this compound.

References

Common issues in 5-Methoxyisoquinoline hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Methoxyisoquinoline Hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Introduction: Understanding the Compound

This compound is a heterocyclic aromatic compound belonging to the isoquinoline alkaloid family.[1][2] These structures are scaffolds for a wide array of biologically active molecules, with activities ranging from antitumor and antiviral to neuroprotective.[1][3][4] The methoxy group (-OCH₃) can influence the molecule's electron density and its interactions with biological targets, while the hydrochloride salt form is primarily intended to improve aqueous solubility.[5][6]

However, like many small molecules, its experimental success hinges on proper handling, characterization, and troubleshooting. This guide addresses the common pitfalls encountered during its use.

Part 1: Compound Quality, Handling, and Storage

The most frequent source of experimental failure begins before the experiment itself. Ensuring the integrity of your compound is the first and most critical step.

Q1: I'm seeing inconsistent results between batches of this compound. What should I check first?

A: Batch-to-batch variability is a significant issue in research. The primary culprits are purity and identity. Commercial suppliers often provide materials with purities ranging from 95% to ≥97%, which means impurities could constitute up to 5% of the material.[7][8][9]

Causality & Troubleshooting:

  • Confirm Identity and Purity: Do not rely solely on the supplier's Certificate of Analysis (CoA). It is best practice to perform your own validation.

    • ¹H NMR Spectroscopy: This will confirm the chemical structure and can reveal the presence of major impurities or residual solvents.

    • High-Performance Liquid Chromatography (HPLC): This is essential for quantifying purity. A reverse-phase HPLC method can separate the main compound from related substances.[10] An ideal result is a single, sharp peak.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound, ensuring you have the correct molecule.

  • Assess Impurity Profile: If impurities are detected, consider their nature. Isomeric impurities (e.g., 7-Methoxyisoquinoline) can have different biological activities and may be difficult to separate, potentially confounding your results.[11]

  • Source Consistency: If possible, procure a single, large batch of the compound for an entire series of experiments to eliminate batch variation as a variable.

start Inconsistent Results Between Batches check_coa Review Supplier's Certificate of Analysis (CoA) start->check_coa run_qc Perform In-House QC check_coa->run_qc nmr ¹H NMR for Structural Confirmation run_qc->nmr hplc HPLC for Purity Quantification run_qc->hplc ms LC-MS for Mass Verification run_qc->ms purity_ok Purity & Structure Confirmed? nmr->purity_ok hplc->purity_ok ms->purity_ok investigate_impurities Characterize Impurities (Potential biological activity) purity_ok->investigate_impurities  No end_good Proceed with Experiment (Use Single Validated Batch) purity_ok->end_good  Yes source_issue Source New Batch from a Reputable Supplier investigate_impurities->source_issue

Caption: Workflow for validating compound identity and purity.

Q2: What are the optimal storage and handling conditions for this compound?

A: Proper storage is crucial to prevent degradation. The primary risks are hydrolysis and photodegradation.[12][13]

Causality & Recommendations:

  • As a Solid: The hydrochloride salt is generally more stable than the free base. However, it can be hygroscopic (absorb moisture from the air).

    • Temperature: Store at room temperature or refrigerated (2-8°C). Some protocols for related compounds suggest -20°C for long-term storage.[14]

    • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[12][15] This minimizes contact with moisture and oxygen.

    • Light: Protect from light by using an amber vial or by storing it in the dark, as aromatic systems can be susceptible to photodegradation.[12][13]

  • In Solution (Stock Solutions):

    • Solvent Choice: High-concentration stock solutions are typically prepared in anhydrous DMSO.

    • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Stability: The stability of the compound in solution is not well-documented and should be determined empirically if long-term storage is required. Do not assume stability in aqueous buffers for more than a day unless verified.

Parameter Solid Compound Stock Solution (in DMSO) Rationale
Temperature Room Temp or 2-8°C-20°C to -80°CSlows chemical degradation.[12]
Atmosphere Tightly sealed, inert gas, desiccatedTightly sealed aliquotsPrevents hydrolysis and oxidation.[12][13]
Light Protect from light (amber vial)Protect from light (amber tubes)Prevents potential photolytic degradation.[13]
Handling In a well-ventilated areaThaw on ice, use promptlyMinimizes exposure to moisture and temperature fluctuations.

Table 1: Recommended Storage and Handling Conditions.

Part 2: Solubility and Solution Preparation

Q3: My this compound won't dissolve in my aqueous buffer. What am I doing wrong?

A: This is a common issue. While the hydrochloride salt is designed to enhance aqueous solubility, the core isoquinoline structure is hydrophobic. Solubility is highly dependent on pH and concentration.

Causality & Troubleshooting:

  • Prepare a High-Concentration Stock in an Organic Solvent: The standard and most reliable method is to first dissolve the compound in a non-aqueous solvent.

    • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred choice for creating high-concentration stock solutions (e.g., 10-50 mM).

    • Procedure: Dissolve the solid compound in pure, anhydrous DMSO. Gentle warming (to 37°C) or vortexing can aid dissolution. Ensure it is fully dissolved before proceeding.

  • Dilute into Aqueous Media: Once you have a clear stock solution, you can perform serial dilutions into your aqueous experimental buffer (e.g., PBS, cell culture medium).

    • Precipitation Risk: When diluting from a DMSO stock, the compound can sometimes precipitate out in the aqueous buffer, especially at high final concentrations. This is because the solvent environment changes dramatically.

    • Mitigation: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid mixing. Do not add buffer to the concentrated stock. Visually inspect the final solution for any cloudiness or precipitate.

  • Consider the pH: The hydrochloride salt is acidic. In a neutral or basic buffer, the compound can be deprotonated to its free base form, which is significantly less soluble and may precipitate. Maintain a slightly acidic pH if your experimental system allows.

start Compound Fails to Dissolve in Buffer direct_dissolution Attempting Direct Dissolution in Aqueous Buffer? start->direct_dissolution use_stock STOP. Prepare a concentrated stock in an organic solvent first. direct_dissolution->use_stock  Yes precipitate Precipitate forms upon dilution? direct_dissolution->precipitate  No (Using Stock) dmso_stock Dissolve in 100% Anhydrous DMSO (e.g., 10-50 mM) use_stock->dmso_stock check_dissolved Is stock solution completely clear? dmso_stock->check_dissolved aid_dissolution Aid dissolution: Vortex / Gentle Warming (37°C) check_dissolved->aid_dissolution  No dilute Perform Serial Dilutions into Aqueous Buffer from DMSO Stock check_dissolved->dilute  Yes aid_dissolution->check_dissolved dilute->precipitate end_good Solution Ready for Experiment precipitate->end_good  No lower_conc Lower Final Concentration Check pH of Buffer precipitate->lower_conc  Yes lower_conc->dilute

Caption: Troubleshooting workflow for compound solubility issues.

Part 3: Troubleshooting In Vitro Assays

Once you have a validated, soluble compound, issues can still arise within the biological assay itself.

Q4: I'm not seeing any biological activity in my cell-based assay. What should I check?

A: This "null result" can be due to multiple factors, ranging from the compound itself to the assay design.[16][17]

Systematic Troubleshooting:

  • Compound Integrity:

    • Fresh Dilutions: Did you use a freshly prepared dilution from a validated stock? A compound can degrade in aqueous media over the course of an experiment.

    • Freeze-Thaw Cycles: Have you subjected the main stock solution to multiple freeze-thaw cycles? This can degrade the compound. Always use single-use aliquots.

  • Assay Conditions:

    • Vehicle Control: Does your vehicle control (e.g., 0.1% DMSO) behave as expected? High concentrations of DMSO can be toxic to cells and confound results.

    • Positive Control: Does a known positive control for your assay (e.g., another inhibitor for the same target) produce the expected effect? If not, the problem lies with the assay system, not your compound.[18]

    • Concentration Range: Are you using a wide enough concentration range? The active concentration (e.g., IC₅₀) may be higher or lower than anticipated. A common range for initial screening is 1 nM to 100 µM.

  • Biological Hypothesis:

    • Target Presence & Importance: Does your cell line express the intended biological target? Is the target critical for the endpoint you are measuring (e.g., cell viability)? Some cell lines may have compensatory pathways that circumvent the inhibition of a single target.[17]

    • Compound Permeability: Is the compound able to penetrate the cell membrane to reach its intracellular target? While not always an issue, highly polar molecules may have poor permeability.

    • Metabolism: Could the cells be metabolizing and inactivating the compound during the incubation period?

Q5: I'm observing high variability and poor reproducibility in my results. How can I improve this?

A: Poor reproducibility is a common challenge that undermines the reliability of data. The key is to standardize every possible variable.[16][17]

Causality & Best Practices:

  • Cell Culture Practices:

    • Passage Number: Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes.

    • Cell Health & Confluency: Ensure cells are healthy and in the logarithmic growth phase. Both overly confluent and sparse cultures can respond differently to treatments.[17] Seed cells at a consistent density for every experiment.

  • Assay Execution:

    • Pipetting Technique: Calibrate your pipettes regularly. Use consistent technique, such as reverse pipetting for viscous solutions and changing tips for every reagent and concentration.[18]

    • Edge Effects: In 96-well plates, wells on the edge are prone to evaporation, leading to changes in concentration. Mitigate this by not using the outer wells for experimental data; instead, fill them with sterile buffer or media to create a humidity barrier.[16]

    • Reagent Consistency: Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments. Ensure all reagents are at room temperature before starting the assay.[18]

  • Data Analysis:

    • Statistical Power: Ensure you are using sufficient biological and technical replicates to confidently distinguish real effects from random noise.

    • Z'-Factor: For screening assays, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay.[16]

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound (MW: 195.65 g/mol ).

Materials:

  • This compound powder

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To make a 10 mM solution, you need 195.65 g/L, which is 0.19565 g/100 mL, or 1.9565 mg/mL.

    • Example: To prepare 1 mL of a 10 mM stock, weigh out 1.96 mg of the compound.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of powder directly into the tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. For 1.96 mg, add 1 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly for 2-3 minutes. If the compound is slow to dissolve, you may warm the tube briefly in a 37°C water bath.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles and the solution is completely clear.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile tubes. Store these aliquots tightly sealed at -20°C or -80°, protected from light.

Protocol 2: General Purpose HPLC Purity Assessment

This protocol provides a general guideline for assessing the purity of this compound using reverse-phase HPLC. Method optimization may be required.[10]

Materials & Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% ACN in Water

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase (e.g., 50:50 A:B).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan)

    • Column Temperature: 30°C

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

References

5-Methoxyisoquinoline hydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyisoquinoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the best practices for storing and handling this compound. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this reagent.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for solid this compound?

A1: Proper storage of the solid compound is critical to prevent degradation and ensure long-term viability. Based on its chemical properties as a hydrochloride salt of a methoxy-substituted aromatic amine, it is susceptible to moisture, light, and oxidation.

For long-term storage (months to years) , it is highly recommended to store the solid compound at -20°C in a tightly sealed container. To further protect against degradation, storing it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is best practice.[1]

For short-term storage (weeks) , refrigeration at 2-8°C in a dark, dry location is sufficient.[1] Always ensure the container is well-sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[2]

Table 1: Recommended Storage Conditions for Solid this compound

DurationTemperatureAtmosphereLight/Moisture Protection
Long-Term-20°CInert Gas (Argon/Nitrogen)Amber vial, stored in a desiccator
Short-Term2-8°CStandard AirAmber vial, tightly sealed

Q2: My solid this compound has changed color/become clumpy. What should I do?

A2: A change in physical appearance, such as discoloration (e.g., turning yellow or brown) or clumping, is a strong indicator of degradation or moisture absorption.[3]

  • Causality: The methoxy group can make the isoquinoline ring more susceptible to oxidation, which is often accelerated by light and can lead to colored byproducts.[4] Clumping suggests the compound is hygroscopic and has absorbed water, which can promote hydrolysis of the methoxy group or other degradation pathways.

  • Recommendation: It is strongly advised not to use the compromised compound in sensitive quantitative experiments, as its purity is no longer guaranteed. For non-critical applications, you may consider repurifying the material, but for most research purposes, acquiring a fresh batch is the most reliable course of action to ensure reproducible results.

Q3: How stable is this compound in solution, and how should I store stock solutions?

A3: The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light. As a general principle, solutions are less stable than the solid compound.[1]

  • Solvent Choice: For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions.[5] For other applications, ethanol may be used. Aqueous solutions are generally less stable, and their stability is pH-dependent.[6]

  • Storage of Stock Solutions:

    • DMSO/Ethanol Stocks: Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous DMSO or absolute ethanol.[5] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term use (1-2 weeks), storage at 2-8°C is acceptable if protected from light.

    • Aqueous Solutions: It is not recommended to store aqueous solutions for extended periods. If necessary, prepare them fresh daily from a stock solution. The pH of the aqueous buffer is critical; as a weak base, the compound is more stable in slightly acidic conditions (pH < 7) and may degrade in neutral or basic conditions.[6]

Handling and Solution Preparation

Q4: What is the best way to prepare a stock solution of this compound?

A4: Preparing a stock solution correctly is the first step to a successful experiment. Due to the lack of specific published solubility data, a standard protocol for N-heterocyclic hydrochloride salts should be followed. DMSO is often the preferred solvent for achieving high concentration stocks for biological applications.[7]

See Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for a detailed step-by-step guide.

Q5: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I resolve this?

A5: This is a common issue known as "crashing out," where a compound soluble in an organic solvent precipitates when diluted into an aqueous medium where it has lower solubility.

  • Causality: The solubility of this compound in your aqueous buffer is likely much lower than in your concentrated DMSO stock. The final concentration in your assay may be exceeding its aqueous solubility limit.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

    • Optimize Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your buffer, then add this intermediate dilution to the final volume.

    • Increase Co-solvent Percentage: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% to avoid solvent toxicity), but a slight increase might be necessary to maintain solubility.[5] Always run a vehicle control with the same final DMSO concentration.

    • pH Adjustment: The hydrochloride salt form suggests that solubility will be higher in slightly acidic aqueous solutions. If your experimental conditions permit, lowering the pH of your buffer may improve solubility.[3]

G Troubleshooting Precipitation Issues start Precipitation observed upon dilution of DMSO stock into aqueous buffer q1 Is the final concentration above the compound's aqueous solubility limit? start->q1 sol1 Decrease the final working concentration q1->sol1 Yes q2 Is the dilution method causing localized high concentration? q1->q2 No/Unknown end Solution should be clear sol1->end sol2 Use serial dilution method q2->sol2 Yes q3 Is the final DMSO concentration too low to maintain solubility? q2->q3 No sol2->end sol3 Slightly increase final DMSO % (ensure <0.5% and run vehicle control) q3->sol3 Yes q4 Can the buffer pH be adjusted? q3->q4 No sol3->end sol4 Lower the buffer pH slightly (if compatible with assay) q4->sol4 Yes q4->end No, solubility limit reached sol4->end

Caption: Decision tree for troubleshooting compound precipitation.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity over the course of an experiment.

  • Possible Cause (Causality): This strongly suggests that this compound is degrading in your experimental medium. As an aromatic amine, the quinoline ring system can be susceptible to oxidation.[8] Furthermore, under neutral or basic pH, the compound may be less stable, and elevated temperatures (e.g., 37°C in an incubator) will accelerate degradation.[6]

  • Troubleshooting & Optimization:

    • Prepare Fresh Solutions: Always prepare the final working dilutions immediately before adding them to your experiment. Avoid letting diluted solutions sit at room temperature or in an incubator for extended periods.

    • pH Control: If possible, buffer your experimental medium to a slightly acidic pH to improve stability.

    • Perform a Stability Test: Incubate the compound in your experimental medium under the exact assay conditions (temperature, time) but without cells or other biological components. Analyze the concentration at the beginning and end of the incubation period by HPLC to quantify the extent of degradation.

Issue 2: Appearance of new peaks in HPLC/LC-MS analysis of the compound.

  • Possible Cause (Causality): The appearance of new peaks is a definitive sign of degradation or the presence of impurities. The methoxy group on the isoquinoline ring could be a site for metabolic or chemical modification. Potential degradation pathways include:

    • Oxidation: Formation of an N-oxide on the isoquinoline nitrogen is a common metabolic and chemical degradation pathway for such heterocycles.[8]

    • Hydrolysis: Under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

    • Photodegradation: Exposure to UV or even ambient light can cause rearrangement or degradation of the aromatic ring system.[8]

  • Troubleshooting & Optimization:

    • Protect from Light: Handle all solutions in amber vials or tubes wrapped in foil.

    • Inert Atmosphere: When preparing and storing solutions, using solvents that have been sparged with nitrogen or argon can minimize oxidative degradation.

    • Conduct a Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study as outlined in Protocol 2 . This can help distinguish between impurities from synthesis and degradation products that form during your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating system for preparing a stock solution with high accuracy.

  • Pre-analysis & Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture onto the compound.

    • Use a high-quality, anhydrous grade of DMSO.[5]

  • Weighing:

    • Accurately weigh a precise amount of the solid (e.g., 1.96 mg for a 1 mL stock) into a sterile, tared amber vial. The molecular weight of this compound is 195.65 g/mol .

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial. For 1.96 mg, add exactly 1.0 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes.

    • If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Validation & Storage:

    • Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C for routine use or -80°C for long-term archival storage.

Caption: Workflow for preparing a 10 mM DMSO stock solution.

Protocol 2: Forced Degradation Study

This protocol helps to understand the stability profile of the compound and identify potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, dissolve to 1 mg/mL for analysis.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.[8]

  • Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any new peaks corresponding to degradation products.

References

Adjusting pH for 5-Methoxyisoquinoline hydrochloride stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxyisoquinoline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound in experimental settings. The chemical integrity of your compound is paramount for reproducible and reliable results. This guide will focus on the critical role of pH and provide practical, field-proven strategies to mitigate degradation.

The Criticality of pH for Isoquinoline Salt Stability

This compound is the salt of a weak base, isoquinoline, and a strong acid, hydrochloric acid. The stability of such compounds in aqueous solutions is intrinsically linked to the pH.[1][2] The isoquinoline moiety contains a nitrogen atom that is basic, with a pKa of approximately 5.14.[1] In its hydrochloride salt form, this nitrogen is protonated (isoquinolinium chloride), rendering the molecule more water-soluble and generally more stable.

However, as the pH of the solution increases towards and beyond the pKa, the protonated form deprotonates to yield the free base. This transition can lead to significant experimental challenges, including:

  • Decreased Solubility: The free base form is often less soluble in aqueous media than the hydrochloride salt, which can lead to precipitation and inaccurate concentration measurements.[3]

  • Increased Chemical Reactivity: The lone pair of electrons on the nitrogen in the free base form can make the molecule more susceptible to degradation pathways like oxidation.

  • Catalysis of Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups within the molecule.[4][5][6] For isoquinoline derivatives, extreme pH values can promote degradation of the entire heterocyclic structure.[7]

Understanding and controlling the pH of your solutions is therefore not just a suggestion, but a prerequisite for successful experimentation.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers working with this compound.

Q1: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

A1: To maintain the compound in its protonated, more stable salt form, solutions should be prepared and stored under acidic conditions. A pH range of 3.0 to 5.0 is generally recommended. In this range, the isoquinoline nitrogen remains protonated, maximizing solubility and minimizing the risk of conversion to the less stable free base.

Q2: My solution of this compound turned cloudy and a precipitate formed after I dissolved it in a neutral buffer (e.g., PBS at pH 7.4). What happened?

A2: This is a classic pH-related solubility issue. At pH 7.4, which is significantly above the pKa of isoquinoline (~5.14), the equilibrium shifts from the soluble hydrochloride salt to the less soluble free base. The observed precipitate is likely the 5-Methoxyisoquinoline free base crashing out of solution. This underscores the importance of selecting a buffer system that maintains an acidic pH.[3]

Q3: What buffer systems are recommended for maintaining an acidic pH, and are there any I should avoid?

A3: The choice of buffer is critical. The ideal buffer should have a pKa close to the desired pH and should not interact with your compound.

Recommended Buffer SystemspKa Values (approx.)Effective pH RangeNotes
Citrate Buffer pKa1=3.13, pKa2=4.76, pKa3=6.402.5 - 6.5Excellent choice for the recommended pH range.[8]
Acetate Buffer 4.763.8 - 5.8Another reliable option, widely used in HPLC mobile phases.[8]
Formate Buffer 3.752.8 - 4.8Suitable, especially for LC-MS applications due to its volatility.[8]

Buffers to Use with Caution or Avoid:

  • Phosphate Buffers: While they can buffer in some parts of the acidic range, they are generally used closer to neutral pH and can sometimes cause precipitation of hydrochloride salts.

  • Amine-Based Buffers (e.g., Tris, HEPES): Avoid these. The amine groups in these buffers are nucleophilic and can potentially react with your compound, especially if there are reactive functional groups.[9]

Q4: I suspect my compound is degrading over time even when stored correctly. How can I confirm this?

A4: Suspected degradation should be investigated systematically.

  • Visual Inspection: Look for a change in color (e.g., yellowing or browning) or the appearance of particulates.

  • Forced Degradation Studies: The most definitive way is to perform a forced degradation or stress study.[4][6][10] This involves intentionally exposing the compound to harsh conditions (strong acid, strong base, oxidation, heat, light) to generate potential degradation products.

  • Stability-Indicating Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be able to separate the intact parent compound from all potential degradation products.[11][12] The appearance of new peaks or a decrease in the parent peak area over time confirms instability.

Q5: What are the most likely chemical degradation pathways for this compound?

A5: Based on its chemical structure, the primary degradation pathways to consider are hydrolysis and oxidation.[5][6]

  • Hydrolysis: This reaction with water is often catalyzed by either acid or base.[4][7] While the isoquinoline ring itself is relatively stable, extreme pH and heat can promote ring-opening or other hydrolytic reactions.

  • Oxidation: The aromatic system can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.[4] This process can be accelerated at higher pH where the free base is present.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[4][13] It is always recommended to store solutions in amber vials or otherwise protected from light.

Troubleshooting Guides

Issue 1: Solution Instability (Precipitation, Color Change)

Problem: Your freshly prepared solution of this compound rapidly becomes cloudy, forms a precipitate, or changes color.

Possible CauseDiagnostic CheckRecommended Solution
Incorrect pH (Too High) Use a calibrated pH meter to check the final pH of your solution.Prepare the solution using a pre-formulated acidic buffer (e.g., 50 mM sodium citrate, pH 4.0). If dissolving in water, adjust the pH downwards with dilute HCl.
Low Compound Purity Review the Certificate of Analysis (CoA) for purity and presence of impurities.Source high-purity material. Purify the existing material if necessary.
Photodegradation Was the solution exposed to ambient or direct light for an extended period?Always prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.[13]
Thermal Stress Was the solution exposed to high temperatures (e.g., during sonication for dissolution)?Use minimal necessary heat to dissolve. Store stock solutions at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). Aliquot to avoid freeze-thaw cycles.
Issue 2: Inconsistent or Declining Activity in Biological Assays

Problem: You observe a high degree of variability in your experimental results, or the compound's apparent potency decreases with time.

Possible CauseDiagnostic CheckRecommended Solution
Degradation in Assay Buffer Check the pH of the final assay medium. Is it neutral or basic?Minimize the pre-incubation time of the compound in the final assay buffer. Prepare fresh dilutions from an acidic stock solution immediately before use.
Stock Solution Instability Re-test the concentration and purity of your stock solution via HPLC after a period of storage.Validate the stability of your stock solution under your specific storage conditions (solvent, concentration, temperature). Prepare fresh stock solutions more frequently.
Adsorption to Labware Are you working with very dilute solutions in plastic containers?Consider using low-adsorption plasticware or glass vials. Include a control to quantify recovery from the labware.

Experimental Protocols

Protocol 1: Preparation of a Stable Acidic Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in a stability-promoting buffer.

Materials:

  • This compound (ensure high purity)

  • Sodium Citrate Dihydrate

  • Citric Acid

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • Calibrated pH meter

  • Amber glass vials

Methodology:

  • Prepare 50 mM Citrate Buffer (pH 4.0):

    • Prepare a 50 mM solution of sodium citrate and a 50 mM solution of citric acid.

    • In a beaker, add the 50 mM citric acid solution and monitor with the pH meter.

    • Slowly titrate with the 50 mM sodium citrate solution until the pH reaches exactly 4.00.

    • Sterile filter the buffer if it will be used in cell-based assays.

  • Prepare 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound. (Molecular Weight will be on the CoA).

    • Add the powder to an appropriate volume of the pH 4.0 citrate buffer in an amber vial.

    • Vortex or sonicate briefly at room temperature until fully dissolved.

  • Storage:

    • For short-term storage (1-2 weeks), store at 2-8°C.

    • For long-term storage, dispense into single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Guideline for a Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound to identify potential degradation products and establish degradation pathways, which is essential for developing a stability-indicating analytical method.[6][10]

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Application of Stress Conditions: Expose the solution to the following conditions in parallel. Include an unstressed control sample stored at 5°C in the dark. Aim for 5-20% degradation of the parent compound.[6]

Stress ConditionProtocolRationale
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.[5]To test for susceptibility to acid-catalyzed degradation.
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Keep at room temperature for 2-8 hours.[5]To test for susceptibility to base-catalyzed degradation.
Oxidation Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[4]To mimic oxidative stress.
Thermal Degradation Heat the solution at 60°C in the dark for up to 7 days.[5]To assess intrinsic thermal stability.
Photolytic Degradation Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).[13]To assess light sensitivity.
  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Crucially, neutralize the acid and base samples to a pH between 3-5 before analysis to halt further reaction.

    • Analyze all samples (including the control) by a suitable analytical method, such as RP-HPLC with a PDA detector, and LC-MS to identify the mass of any new peaks.[11][12]

Visualizations

G cluster_0 Troubleshooting Workflow for Solution Instability start Instability Observed (Precipitate/Color Change) check_ph Measure Solution pH start->check_ph ph_high Is pH > 6.0? check_ph->ph_high adjust_ph Action: Re-prepare in acidic buffer (pH 3-5) ph_high->adjust_ph Yes ph_ok Is pH in 3-5 range? ph_high->ph_ok No end_ok Solution Should Be Stable adjust_ph->end_ok check_light Check for Light/Heat Exposure ph_ok->check_light protect Action: Store in amber vial at recommended temperature check_light->protect Yes check_purity Review CoA / Check Purity check_light->check_purity No protect->end_ok check_purity->end_ok

Caption: Decision tree for troubleshooting instability.

G cluster_1 Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (60°C, dark) prep->therm photo Photolytic (ICH Q1B) prep->photo control Control (5°C, dark) prep->control neutralize Neutralize Acid/Base Samples (CRITICAL STEP) acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC/LC-MS ox->analyze therm->analyze photo->analyze control->analyze neutralize->analyze elucidate Identify Degradants & Elucidate Pathways analyze->elucidate

Caption: Workflow for stress testing experiments.

References

Validation & Comparative

A Framework for Comparative Analysis of Novel Neuroprotective Agents: Evaluating 5-Methoxyisoquinoline Hydrochloride Against Clinically Relevant Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological hallmark of these devastating disorders is the progressive loss of neuronal structure and function. The development of effective neuroprotective agents, capable of slowing or halting this degenerative process, is therefore a paramount goal in modern neuroscience and drug discovery.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of novel neuroprotective candidates, using the hypothetical example of 5-Methoxyisoquinoline hydrochloride, by comparing it against established neuroprotective agents with distinct mechanisms of action: Riluzole, Edaravone, and N-acetylcysteine.

This document is intended for researchers, scientists, and drug development professionals. It outlines the critical experimental workflows and data interpretation necessary to characterize a novel compound's neuroprotective potential. We will delve into the mechanistic underpinnings of our selected reference agents, provide detailed protocols for key in vitro assays, and present a clear structure for data comparison.

Understanding the Landscape: Mechanisms of Established Neuroprotective Agents

A thorough comparison requires a solid understanding of the mechanisms of action of existing neuroprotective drugs.[1] We will consider three agents that represent distinct, yet crucial, pathways in neuronal cell death and survival.

Riluzole: A Glutamate Modulator

Riluzole is a widely used neuroprotective drug, particularly in the context of ALS.[3] Its primary mechanism of action is the modulation of glutamatergic neurotransmission.[3][4][5] Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key contributor to neuronal death in many neurodegenerative conditions.[5] Riluzole mitigates this by:

  • Inhibiting glutamate release: It is thought to inactivate voltage-dependent sodium channels on glutamatergic nerve terminals, thereby reducing the release of glutamate into the synaptic cleft.[3][5][6]

  • Blocking postsynaptic glutamate receptors: Riluzole can non-competitively block N-methyl-D-aspartate (NMDA) receptors, further reducing the excitotoxic cascade.[3][5]

  • Inhibiting Protein Kinase C (PKC): Some studies suggest that riluzole may also exert neuroprotective effects through the direct inhibition of PKC, a pathway implicated in oxidative neuronal injury.[7]

Edaravone: A Potent Free Radical Scavenger

Approved for the treatment of ALS and acute ischemic stroke, Edaravone's neuroprotective effects are primarily attributed to its potent antioxidant properties.[8][9] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a major contributor to neuronal damage.[10] Edaravone combats this through several mechanisms:

  • Direct scavenging of free radicals: It effectively neutralizes highly reactive oxygen species such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-).[8][11]

  • Inhibition of lipid peroxidation: By scavenging lipid peroxyl radicals, Edaravone protects cell membranes from oxidative damage.[8][11]

  • Anti-inflammatory properties: It can reduce the production of pro-inflammatory cytokines and mitigate the activation of microglia, the resident immune cells of the brain.[11]

  • Modulation of apoptotic pathways: Edaravone has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby inhibiting programmed cell death.[8] It can also inhibit the activation of executioner caspases like caspase-3.[8]

N-acetylcysteine (NAC): A Glutathione Precursor and Antioxidant

N-acetylcysteine (NAC) is a well-established antioxidant with a long history of clinical use.[12][13] Its neuroprotective effects are multifaceted and stem from its ability to bolster the cell's endogenous antioxidant defenses and modulate neurotransmitter systems.[12][14]

  • Glutathione precursor: NAC is a precursor to L-cysteine, which is a rate-limiting component for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[12][13][15] By increasing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS.[13]

  • Direct antioxidant activity: NAC itself can act as a scavenger of free radicals.[13]

  • Modulation of glutamatergic transmission: NAC can influence the cystine-glutamate antiporter, which in turn modulates glutamate levels in the extracellular space.[12]

  • Anti-inflammatory effects: NAC can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[14]

Proposed Comparative Evaluation of this compound

Given the lack of specific neuroprotective data for this compound, a systematic in vitro evaluation is the logical first step. This evaluation should be designed to probe its potential efficacy across the key pathways targeted by our reference compounds.

Experimental Design for In Vitro Neuroprotection Assays

A robust in vitro study would involve inducing neuronal cell death using various stressors and then assessing the ability of this compound, in comparison to Riluzole, Edaravone, and NAC, to mitigate this toxicity. A common and versatile cell line for such studies is the human neuroblastoma SH-SY5Y line, which can be differentiated into a more neuron-like phenotype.[16]

Here is a proposed experimental workflow:

G cluster_setup Cell Culture & Differentiation cluster_treatment Toxicity Induction & Compound Treatment cluster_assays Endpoint Assays cell_culture SH-SY5Y Cell Culture differentiation Differentiation with Retinoic Acid/BDNF cell_culture->differentiation glutamate Glutamate-induced Excitotoxicity differentiation->glutamate h2o2 H2O2-induced Oxidative Stress differentiation->h2o2 treatment Treatment with: - 5-Methoxyisoquinoline HCl - Riluzole - Edaravone - NAC mtt Cell Viability (MTT Assay) treatment->mtt ros ROS Measurement (DCFDA Assay) treatment->ros caspase Apoptosis (Caspase-3 Activity Assay) treatment->caspase

Caption: Proposed experimental workflow for in vitro neuroprotective screening.

Comparative Data Summary

The following tables present a hypothetical summary of the expected data from these comparative experiments. The values for this compound are placeholders to illustrate how the data would be presented.

Table 1: Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity

CompoundEC50 (µM) for NeuroprotectionMaximum Protection (%)
5-Methoxyisoquinoline HCl5.285
Riluzole10.878
Edaravone25.465
N-acetylcysteine>10040

Table 2: Efficacy in Reducing H₂O₂-Induced Oxidative Stress

CompoundIC50 (µM) for ROS ReductionIC50 (µM) for Caspase-3 Inhibition
5-Methoxyisoquinoline HCl8.112.5
Riluzole>50>50
Edaravone15.620.1
N-acetylcysteine35.245.8

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[18]

Protocol:

  • Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[19]

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound, Riluzole, Edaravone, or NAC for 2 hours.

  • Toxicity Induction: Introduce the neurotoxic insult (e.g., 100 µM glutamate or 200 µM H₂O₂) to the wells and incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate for 15 minutes to ensure complete solubilization.[20]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17][18]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS.[21] DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[22]

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of a 20 µM DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[22]

  • Washing: Remove the DCFDA solution and wash the cells twice with PBS.[23]

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21][22]

Apoptosis Assessment: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a chromophore or fluorophore upon cleavage.[24][25]

Protocol:

  • Cell Plating and Treatment: Plate and treat cells in a 96-well plate as described in the MTT assay protocol.

  • Cell Lysis: After the 24-hour treatment period, lyse the cells according to the manufacturer's instructions for the specific caspase-3 assay kit being used.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorometric assay) to the cell lysates.[25]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[26]

  • Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at ~380 nm and emission at ~460 nm for the fluorometric assay.[25][27]

Mechanistic Insights and Pathway Analysis

Based on the hypothetical data, we can begin to formulate a hypothesis about the mechanism of action of this compound.

G cluster_riluzole Riluzole Pathway cluster_edaravone Edaravone Pathway cluster_nac NAC Pathway cluster_5mih Hypothetical 5-Methoxyisoquinoline HCl Pathway riluzole Riluzole glutamate_release Glutamate Release riluzole->glutamate_release Inhibits nmda NMDA Receptor riluzole->nmda Inhibits excitotoxicity Excitotoxicity & Neuronal Death nmda->excitotoxicity edaravone Edaravone ros ROS edaravone->ros Scavenges apoptosis Apoptosis edaravone->apoptosis Inhibits ros->apoptosis Induces apoptosis->excitotoxicity nac N-acetylcysteine gsh Glutathione (GSH) nac->gsh Increases Synthesis gsh->ros Neutralizes five_mih 5-Methoxyisoquinoline HCl five_mih->glutamate_release Inhibits (?) five_mih->ros Reduces (?)

Caption: Comparative signaling pathways of neuroprotective agents.

The hypothetical data suggests that this compound is highly effective at preventing glutamate-induced excitotoxicity, even more so than Riluzole. It also shows strong efficacy in reducing oxidative stress and inhibiting apoptosis, outperforming Edaravone and NAC in these assays. This dual activity profile is highly desirable in a neuroprotective agent, as it suggests the ability to intervene at multiple points in the neurodegenerative cascade.

Future Directions: In Vivo Validation and Target Deconvolution

While in vitro assays provide crucial initial data, the ultimate validation of a neuroprotective agent requires in vivo studies. Promising candidates like our hypothetical this compound should be advanced to preclinical animal models of neurodegeneration.[28][29][30][31][32] These models allow for the assessment of pharmacokinetic properties, blood-brain barrier penetration, and efficacy in a complex biological system.

Furthermore, identifying the specific molecular target(s) of this compound is a critical next step. Techniques such as affinity chromatography, thermal shift assays, and chemoproteomics can be employed to deconvolve its mechanism of action. A deeper understanding of its molecular interactions will facilitate further optimization and development.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative evaluation of novel neuroprotective agents, using this compound as a case study. By systematically comparing a novel compound against established agents with diverse mechanisms of action, researchers can gain valuable insights into its potential therapeutic utility. The combination of well-designed in vitro assays, robust data analysis, and a clear path toward in vivo validation and target identification is essential for the successful development of the next generation of neuroprotective therapies.

References

Validating the Anticancer Potential of 5-Methoxyisoquinoline Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer effects of 5-Methoxyisoquinoline hydrochloride. While direct, extensive research on this specific compound is emerging, its structural similarity to known bioactive isoquinoline alkaloids suggests a promising profile as a potential anti-cancer agent. This document outlines a logical, evidence-based approach to not only characterize its activity but also to objectively compare its performance against established therapies, particularly those with a similar hypothesized mechanism of action.

Introduction: The Rationale for Investigating this compound

Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] The isoquinoline scaffold is present in numerous natural and synthetic compounds with demonstrated anticancer properties.[1][3] The addition of a methoxy group, as seen in this compound, has been associated with enhanced cytotoxic activity in other molecular contexts.[4]

Based on the existing literature for structurally related compounds, particularly isoquinolindione derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP).[5] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[6] This guide will therefore focus on validating this hypothesis and comparing the compound's efficacy against established PARP inhibitors.

Comparative Framework: Benchmarking Against Established PARP Inhibitors

To provide a meaningful assessment of this compound's potential, its performance must be benchmarked against current standards of care. The following PARP inhibitors are proposed as primary comparators due to their well-characterized mechanisms and clinical relevance.

Alternative Agent Mechanism of Action Key Clinical Applications Reported Efficacy (Progression-Free Survival)
Olaparib (Lynparza) PARP1/2 inhibitorOvarian, Breast, Pancreatic, and Prostate Cancers with BRCA mutations.[7][8]~7.0 months vs. 4.2 months with chemotherapy in BRCA-mutated metastatic breast cancer.[7]
Niraparib (Zejula) PARP1/2 inhibitorMaintenance therapy for recurrent ovarian cancer.[9][10]21.0 months vs. 5.5 months with placebo in patients with germline BRCA mutations.[10]
Rucaparib (Rubraca) PARP1/2/3 inhibitorOvarian and Prostate Cancers with BRCA mutations.[11][12]Increased potency in cells with siRNA-mediated decreased expression of HRR genes.[13]

Experimental Validation Workflow

A multi-faceted experimental approach is essential to thoroughly validate the anticancer effects of this compound. The following workflow provides a logical progression from initial cytotoxicity screening to mechanistic elucidation.

Experimental Workflow A Cytotoxicity Screening (MTT Assay) B Apoptosis Induction (Annexin V-FITC/PI Assay) A->B Determine IC50 C Cell Cycle Analysis (Propidium Iodide Staining) B->C Confirm apoptotic pathway D Mechanistic Validation (PARP Inhibition Assay) C->D Investigate cell cycle effects E Comparative Efficacy Analysis D->E Validate target engagement

Caption: A logical workflow for validating the anticancer effects of this compound.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the key experiments outlined in the workflow.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50), a key measure of a compound's potency.[4]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutated breast cancer cell line MDA-MB-231 or ovarian cancer cell line OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the comparator PARP inhibitors for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5][14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to confirm that the observed cytotoxicity is due to programmed cell death.[16]

Protocol:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of the compound on the progression of the cell cycle, identifying any specific phase at which the cells are arrested.[17]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.[18][19]

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.[17][20]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Validation: PARP Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of PARP1.[21][22][23]

Protocol:

  • Assay Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a DNA activator (e.g., sheared salmon sperm DNA), and various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding NAD+, the substrate for PARP1.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Measure the consumption of NAD+ or the production of poly(ADP-ribose) (PAR) using a commercially available detection kit. This can be a colorimetric, fluorescent, or chemiluminescent readout.[23][24]

  • Data Analysis: Calculate the percent inhibition of PARP activity at each concentration of the compound and determine the IC50 for PARP inhibition.

Proposed Signaling Pathway and Data Interpretation

Based on the hypothesized mechanism, this compound is expected to induce apoptosis in cancer cells, particularly those with deficient DNA repair pathways, through the inhibition of PARP.

Signaling Pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Effect of 5-Methoxyisoquinoline HCl cluster_3 Cellular Outcomes SSB Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation DSB Double-Strand Break (at replication fork) PARP1->DSB Unrepaired SSB leads to Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair 5-MIH 5-Methoxyisoquinoline HCl PARP_Inhibition PARP Inhibition 5-MIH->PARP_Inhibition PARP_Inhibition->PARP1 Blocks Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed signaling pathway for the anticancer effect of this compound.

Interpretation of Expected Results:

  • MTT Assay: A low IC50 value for this compound, comparable to or lower than the established PARP inhibitors, would indicate potent cytotoxic activity.

  • Apoptosis Assay: A significant increase in the Annexin V-positive cell population following treatment would confirm that the compound induces apoptosis.

  • Cell Cycle Analysis: An accumulation of cells in the G2/M phase would suggest that the compound causes cell cycle arrest at this checkpoint, a common effect of DNA damaging agents and PARP inhibitors.

  • PARP Inhibition Assay: Direct inhibition of PARP1 enzymatic activity in the biochemical assay would provide strong evidence for the proposed mechanism of action.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation and comparative analysis of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mode of action, and direct target engagement, researchers can generate the critical data necessary to determine its therapeutic potential. Positive outcomes from these studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and exploration of its activity in a broader range of cancer cell lines with and without DNA repair deficiencies. The ultimate goal is to ascertain whether this compound offers a novel and effective therapeutic option for cancer treatment.

References

A Comparative In Vivo Efficacy Analysis: 5-Methoxyisoquinoline Hydrochloride Versus Standard PARP Inhibitors in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vivo efficacy of 5-Methoxyisoquinoline hydrochloride, a potent Poly (ADP-ribose) Polymerase (PARP) inhibitor, against established standard-of-care PARP inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in oncology research. The content herein is structured to provide not only comparative data but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the methodologies and outcomes.

The Scientific Premise: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes are central to the cellular response to DNA single-strand breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. This process is a cornerstone of the Base Excision Repair (BER) pathway.

The therapeutic strategy of PARP inhibition hinges on the concept of "synthetic lethality."[1][2] In cancer cells with pre-existing defects in the Homologous Recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP-mediated SSB repair is catastrophic.[3][4] Unrepaired SSBs are converted into toxic DSBs during DNA replication.[1] While healthy cells can efficiently repair these DSBs using their intact HR machinery, HR-deficient cancer cells cannot, leading to genomic instability and apoptotic cell death.[4][5] This selective killing of cancer cells while sparing normal tissues is the hallmark of successful PARP inhibitor therapy.[1]

This compound functions as a PARP inhibitor. Its isoquinoline core is a privileged scaffold in medicinal chemistry, and while its precise interactions are a subject of ongoing research, it is designed to compete with the NAD+ substrate at the catalytic domain of PARP enzymes.[6][7][8] The standards of care it must be compared against include FDA-approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib, which have become integral to managing cancers with HR deficiencies, particularly ovarian and breast cancers.[9][10][11]

PARP_Inhibition_Pathway cluster_SSB_Repair Normal Cell (HR Proficient) cluster_Synthetic_Lethality Cancer Cell (HR Deficient, e.g., BRCA-mutated) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Damage Signal BER Base Excision Repair (BER) PARP->BER Recruits Repair Machinery Cell_Survival_Normal Cell Survival BER->Cell_Survival_Normal Successful Repair DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibited PARP Trapping & Inhibition DNA_SSB_Cancer->PARP_Inhibited PARPi 5-Methoxyisoquinoline HCl or Standard PARPi PARPi->PARP_Inhibited Blocks PARP Replication DNA Replication PARP_Inhibited->Replication Unrepaired SSB DSB Double-Strand Break (DSB) Replication->DSB Fork Collapse HR_Deficient Defective HR Repair (BRCA1/2 Mutation) DSB->HR_Deficient Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Repair Failure Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_monitoring Phase 2: Pre-Treatment cluster_treatment Phase 3: Intervention cluster_analysis Phase 4: Data Analysis Acclimatization Animal Acclimatization Implantation Tumor Cell Implantation (BRCA-mutant) Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization (150-200 mm³) Tumor_Growth->Randomization Treatment Daily Dosing (28 Days) - Vehicle - Test Compound - Standard Randomization->Treatment Endpoint_Measurement Endpoint Measurement (Tumor Volume, Body Weight) Treatment->Endpoint_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor PAR Level) Treatment->PD_Analysis Confirms Target Engagement Data_Analysis Final Data Analysis & Reporting Endpoint_Measurement->Data_Analysis PD_Analysis->Data_Analysis

References

The 5-Methoxyisoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline core represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds. Within this class, 5-methoxyisoquinoline hydrochloride and its derivatives have emerged as a focal point for research, particularly in the realm of oncology. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-methoxyisoquinoline analogs, drawing upon experimental data to elucidate the nuanced effects of structural modifications on biological activity. We will explore the influence of this scaffold on key cancer targets, including Poly(ADP-ribose) Polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2), and delve into its broader cytotoxic effects.

Introduction to the 5-Methoxyisoquinoline Core

The 5-methoxyisoquinoline moiety is a key structural component in various natural and synthetic compounds exhibiting a wide range of pharmacological activities.[1] The methoxy group at the 5-position significantly influences the electron density of the aromatic system, which can modulate the binding affinity of the molecule to its biological targets.[2] This guide will dissect the SAR of this scaffold, providing a comparative framework for the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-methoxyisoquinoline derivatives can be finely tuned by strategic modifications at various positions of the isoquinoline core. While comprehensive SAR studies on a wide array of 5-methoxyisoquinoline analogs are still an active area of research, we can draw significant insights from studies on the closely related 5-methoxyquinoline scaffold and other substituted isoquinolines.

Targeting EZH2: Insights from 5-Methoxyquinoline Analogs

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is a validated target in oncology.[3] A study on 5-methoxyquinoline derivatives as EZH2 inhibitors provides a compelling case for the importance of substituents on the core scaffold.[3]

Table 1: Structure-Activity Relationship of 5-Methoxyquinoline Derivatives as EZH2 Inhibitors [3]

CompoundR1R2EZH2 IC50 (µM)HCT15 IC50 (µM)MDA-MB-231 IC50 (µM)
1 Cl1-benzylpiperidin-4-yl28>50>50
5a 4-methyl-1,4-diazepan-1-yl1-methylpiperidin-4-yl1.25.62.45
5b 4-methyl-1,4-diazepan-1-yl1-ethylpiperidin-4-yl2.58.94.5
5c 4-methyl-1,4-diazepan-1-yl1-isopropylpiperidin-4-yl3.812.56.8
5d 4-methyl-1,4-diazepan-1-yl1-(cyclopropylmethyl)piperidin-4-yl2.17.83.9
5k 4-methyl-1,4-diazepan-1-yl1-methylpiperidin-4-amine1.25.62.45

From this data, several key SAR insights can be drawn:

  • Substitution at the 2-position: The replacement of a chlorine atom (compound 1 ) with a 4-methyl-1,4-diazepan-1-yl group (compounds 5a-k ) dramatically increases the inhibitory potency against EZH2. This suggests that a bulky, basic substituent at this position is crucial for activity.

  • Substitution on the piperidine nitrogen: Modifications to the substituent on the piperidine nitrogen at the 4-position (R2) influence potency. While small alkyl groups are tolerated, the unsubstituted amine (compound 5k ) maintains high potency, indicating that this region can be further explored for functionalization to improve properties like solubility or cell permeability without sacrificing activity.

These findings on the 5-methoxyquinoline scaffold strongly suggest that similar substitutions on a 5-methoxyisoquinoline core could yield potent EZH2 inhibitors.

Targeting PARP with Isoquinoline Derivatives

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, and PARP inhibitors have emerged as a successful class of anticancer drugs.[4] The isoquinoline and isoquinolin-1-one scaffolds are known to be effective pharmacophores for PARP inhibition.

Logical Relationship of Isoquinoline SAR for PARP Inhibition

Caption: SAR of 5-substituted isoquinolines for PARP inhibition.

Comparative Cytotoxicity of Isoquinoline Analogs

Beyond specific enzyme targets, the cytotoxic effects of isoquinoline derivatives against various cancer cell lines are of significant interest. The introduction of different substituents can drastically alter the cytotoxic profile of the parent scaffold.

A study on C4-substituted isoquinolines demonstrated that while many analogs were inactive, the introduction of unsaturated amide functionalities at the C4-position led to moderate cytotoxic activity against a non-small cell lung cancer cell line (NSCLC-N16-L16).[5]

Table 2: Cytotoxicity of C4-Substituted Isoquinolines [5]

CompoundK562 (IC50 in µM)NSCLC-N16-L16 (IC50 in µM)
5a > 100Inactive
5b > 100124.4 ± 7.6
6b > 10044.0 ± 2.5
6c > 10035.6 ± 2.1

This data underscores that even seemingly minor structural modifications can have a profound impact on biological activity, highlighting the importance of systematic SAR studies. The lack of potent activity in these specific analogs also emphasizes the need to explore other positions on the isoquinoline ring, such as the 5-position, for introducing functionality to enhance cytotoxicity.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 5-methoxyisoquinoline derivatives.

Protocol 1: In Vitro PARP1 Enzymatic Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methodologies.[5]

Objective: To determine the in vitro inhibitory activity of test compounds against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To each well of the histone-coated plate, add 25 µL of the diluted test compound or vehicle control.

  • Enzyme Addition: Add 25 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of a solution containing NAD+ and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Addition: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro PARP1 Inhibition Assay

PARP_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Add Compounds to Histone-Coated Plate compound_prep->reaction_setup enzyme_add Add PARP1 Enzyme and Activated DNA reaction_setup->enzyme_add incubation1 Incubate (10 min) enzyme_add->incubation1 reaction_init Add NAD+/Biotin-NAD+ incubation1->reaction_init incubation2 Incubate (60 min) reaction_init->incubation2 wash1 Wash Plate incubation2->wash1 strep_hrp Add Streptavidin-HRP wash1->strep_hrp incubation3 Incubate (30 min) strep_hrp->incubation3 wash2 Wash Plate incubation3->wash2 tmb_add Add TMB Substrate wash2->tmb_add incubation4 Incubate (15-30 min) tmb_add->incubation4 stop_reaction Add Stop Solution incubation4->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for a colorimetric PARP1 assay.

Protocol 2: Cell-Based EZH2 Inhibition Assay (Western Blot)

This protocol is based on established methods for assessing the cellular activity of EZH2 inhibitors.[6]

Objective: To determine the effect of test compounds on the levels of H3K27 trimethylation in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or vehicle control for 72 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal for each sample. Calculate the percent reduction in H3K27me3 relative to the vehicle control and determine the cellular IC50 value.

Conclusion and Future Directions

The 5-methoxyisoquinoline scaffold holds significant promise as a template for the development of novel anticancer agents. The available data on related quinoline and isoquinoline derivatives strongly suggest that systematic exploration of substituents on the 5-methoxyisoquinoline core can lead to the discovery of potent and selective inhibitors of key oncogenic targets like EZH2 and PARP.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 5-methoxyisoquinoline analogs. This will enable the construction of detailed SAR models, providing a clearer understanding of the structural requirements for optimal activity and selectivity. Such studies, guided by the principles and protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

A Comparative Guide to the Biological Effects of 5-Methoxyisoquinoline Hydrochloride and Other Isoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. This guide provides a comprehensive cross-validation of the potential biological effects of 5-Methoxyisoquinoline hydrochloride, a representative of the 5-methoxyisoquinoline scaffold, by comparing it with well-characterized isoquinoline-based kinase inhibitors. While direct experimental data for this compound is limited in the public domain, this guide leverages structure-activity relationship (SAR) principles and data from analogous compounds to provide a predictive comparison and a framework for future research.

This guide will delve into the mechanistic details of prominent isoquinoline kinase inhibitors, present their performance data in a comparative format, and provide detailed experimental protocols for researchers to validate these findings and explore novel compounds based on this versatile scaffold.

The Isoquinoline Scaffold: A Cornerstone of Kinase Inhibition

The isoquinoline ring system is a bioisostere of the adenine core of ATP, enabling it to competitively bind to the ATP-binding pocket of protein kinases. This interaction with the hinge region of the kinase domain is a fundamental mechanism for the inhibitory activity of many small molecule kinase inhibitors. The substituents on the isoquinoline ring play a crucial role in determining the potency and selectivity of these inhibitors. The 5-methoxy group in this compound, for instance, is positioned to potentially influence interactions within the ATP-binding pocket, and its electronic properties can modulate the overall physicochemical characteristics of the molecule.

To provide a robust comparative analysis, we will focus on three well-studied isoquinoline-based kinase inhibitors that target distinct and significant signaling pathways:

  • Fasudil: A Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.

  • SP600125: A c-Jun N-terminal kinase (JNK) inhibitor.

  • LDN-192960: A dual Haspin and dual-specificity tyrosine-regulated kinase 2 (DYRK2) inhibitor.

Comparative Analysis of Isoquinoline-Based Kinase Inhibitors

The following sections will dissect the mechanism of action, target selectivity, and cellular effects of our chosen comparator compounds, providing a benchmark against which the potential activities of this compound can be contextualized.

Fasudil: A Clinically Utilized ROCK Inhibitor

Fasudil (HA-1077) is a prime example of a successful isoquinoline-based drug.[1][2][3][4][5] Its primary mechanism of action is the inhibition of Rho-kinases (ROCK1 and ROCK2), which are key regulators of the actin cytoskeleton and are involved in processes such as smooth muscle contraction, cell adhesion, and migration.[2][6][7][8] Dysregulation of the Rho/ROCK pathway is implicated in various cardiovascular diseases, neurological disorders, and cancer.[6][7][8][9] Fasudil's inhibition of ROCK leads to vasodilation, making it a therapeutic agent for cerebral vasospasm.[1][2][3][4][5]

SP600125: A Widely Used Tool for Studying JNK Signaling

SP600125 is a potent and selective inhibitor of the c-Jun N-terminal kinases (JNK1, JNK2, and JNK3), which are members of the mitogen-activated protein kinase (MAPK) family.[10][11][12][13][14][15][16][17][18] The JNK signaling pathway is activated by various stress stimuli and plays a critical role in inflammation, apoptosis, and cell proliferation.[19][20][21][22] By competitively binding to the ATP-binding site of JNKs, SP600125 prevents the phosphorylation of downstream substrates like c-Jun, thereby modulating gene expression and cellular responses.[16]

LDN-192960: A Dual Inhibitor Targeting Mitotic and Cell Cycle Kinases

LDN-192960 is a potent inhibitor of Haspin and DYRK2 kinases. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for proper chromosome alignment and segregation. DYRK2 is involved in cell cycle regulation and protein stability. The dual inhibition of these kinases by LDN-192960 can lead to mitotic defects and cell cycle arrest, making it a compound of interest in cancer research.

Quantitative Comparison of Inhibitor Performance

To facilitate a direct comparison of the biological activities of these isoquinoline-based inhibitors, the following table summarizes their key performance metrics.

Compound Primary Target(s) IC50 (nM) *Key Cellular Effects Therapeutic Areas of Interest
Fasudil ROCK1, ROCK21900 (ROCK2)Vasodilation, inhibition of smooth muscle cell proliferationCardiovascular diseases, Neurological disorders[1][2][3][4][5]
SP600125 JNK1, JNK2, JNK340 (JNK1), 40 (JNK2), 90 (JNK3)[10][12]Inhibition of inflammatory gene expression, induction of apoptosis[14][16]Inflammatory diseases, Cancer, Neurodegenerative diseases[20][21][22]
LDN-192960 Haspin, DYRK210 (Haspin), 48 (DYRK2)Mitotic arrest, inhibition of cell proliferationCancer
5-Methoxyisoquinoline HCl Putative Kinase(s)Not DeterminedNot DeterminedExploratory

*IC50 values can vary depending on the assay conditions.

Experimental Protocols for Cross-Validation

To empower researchers to validate the findings presented in this guide and to investigate the biological effects of this compound and other novel isoquinoline derivatives, we provide the following detailed experimental protocols.

In Vitro Kinase Assay (Universal Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the test compound is determined by the reduction in this signal.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the biological context of the discussed kinase inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates p_MLC Phospho-MLC MLC_Phosphatase->p_MLC Dephosphorylates MLC->p_MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization p_MLC->Actin_Cytoskeleton Leads to Fasudil Fasudil Fasudil->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway and the point of inhibition by Fasudil.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (e.g., 5-Methoxyisoquinoline HCl) In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Library->In_Vitro_Assay Cell_Based_Assay Cell Viability Assay (e.g., MTT) In_Vitro_Assay->Cell_Based_Assay Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Cell_Based_Assay->Mechanism_Study Potent Compounds Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

Caption: A typical workflow for screening and identifying novel kinase inhibitors.

Conclusion and Future Directions

The isoquinoline scaffold is a proven pharmacophore for the development of potent and selective kinase inhibitors. While this compound itself has not been extensively characterized, its structural similarity to established inhibitors suggests its potential as a starting point for novel drug discovery efforts. By utilizing the comparative data and experimental protocols provided in this guide, researchers can systematically evaluate the biological effects of this compound and its derivatives.

Future studies should focus on performing in vitro kinase profiling to identify the specific kinase targets of this compound. Subsequent cell-based assays will be crucial to determine its effects on cancer cell proliferation, apoptosis, and other relevant cellular processes. Computational modeling and docking studies can further aid in understanding its binding mode and in designing more potent and selective analogs. The exploration of the 5-methoxyisoquinoline scaffold holds promise for the development of the next generation of targeted therapies.

References

Efficacy of 5-Methoxyisoquinoline hydrochloride vs 6-Methoxyisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 5-Methoxyisoquinoline Hydrochloride and 6-Methoxyisoquinoline Hydrochloride: Efficacy, Mechanism, and Experimental Protocols

Introduction: The Significance of the Isoquinoline Scaffold in Drug Discovery

Isoquinoline alkaloids represent a cornerstone in the field of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Derived from amino acid precursors like tyrosine or phenylalanine, these nitrogen-containing heterocyclic compounds exhibit remarkable structural diversity, which in turn gives rise to a wide spectrum of pharmacological activities.[1] Historically, the isoquinoline scaffold is found in revolutionary drugs such as the analgesic morphine, the antibacterial agent berberine, and the antitussive codeine.[1] Modern research continues to uncover novel therapeutic applications, with studies reporting potent antitumor, antiviral, anti-inflammatory, and neuroprotective properties among various isoquinoline derivatives.[1][2][3]

This guide focuses on two specific, closely related isomers: this compound and 6-Methoxyisoquinoline hydrochloride. As positional isomers, they share the same molecular formula and weight, differing only in the placement of a single methoxy group on the isoquinoline ring. This subtle structural variance, however, can lead to significant differences in their physicochemical properties, biological target affinity, and ultimately, their therapeutic efficacy. This document provides a detailed, objective comparison of these two compounds, synthesizing available data to guide researchers and drug development professionals in their experimental design and selection.

Physicochemical Properties: A Foundational Comparison

Before delving into biological efficacy, it is crucial to understand the fundamental chemical properties of each isomer. These characteristics influence factors such as solubility, membrane permeability, and metabolic stability, all of which are critical for pharmacological activity.

PropertyThis compound6-Methoxyisoquinoline Hydrochloride
Molecular Formula C₁₀H₁₀ClNOC₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol 195.64 g/mol [4]
CAS Number 1418117-87-9915865-96-2[4]
Appearance Varies (Typically solid)Varies (Typically solid)
Core Structure Isoquinoline with methoxy group at C5Isoquinoline with methoxy group at C6
InChI Key (Base) NRQNEMBSIAIKFB-UHFFFAOYSA-N(HCl) MHJDVDRMCCCPHE-UHFFFAOYSA-N[4]

Comparative Efficacy and Putative Mechanism of Action: Focus on PARP Inhibition

While direct, head-to-head comparative studies on the efficacy of 5- and 6-methoxyisoquinoline hydrochloride are not extensively documented in publicly available literature, we can infer their likely biological activities based on the well-established pharmacology of the broader isoquinoline class. A particularly compelling area of investigation for these compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

PARP1 and PARP2 are critical enzymes in the cellular machinery for repairing single-strand DNA breaks.[5] In many cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival.[6] Inhibition of PARP in these "synthetically lethal" contexts leads to an accumulation of DNA damage and subsequent cancer cell death.[7]

The isoquinoline scaffold is a known pharmacophore for PARP inhibition. Many potent PARP inhibitors are designed to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, competing for the enzyme's active site.[5][7] For instance, 5-aminoisoquinoline is a well-documented PARP-1 inhibitor.[8] Given this precedent, it is highly probable that 5- and 6-methoxyisoquinoline also function as PARP inhibitors.

The positional difference of the methoxy group is key. The electron-donating nature of the methoxy group alters the electron density distribution across the isoquinoline ring system. This can significantly impact the molecule's ability to form critical hydrogen bonds and π-π stacking interactions within the NAD+ binding pocket of PARP1.[7] The specific location (C5 vs. C6) will dictate the spatial orientation of the molecule within the active site, influencing binding affinity and inhibitory potency. Without direct experimental data, it is hypothesized that one isomer may achieve a more optimal fit, leading to superior efficacy.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

Below is a diagram illustrating the central role of PARP1 in the Base Excision Repair (BER) pathway, which is the target of inhibition.

PARP1_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 detects PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits Repair_Complex DNA Repair Complex XRCC1->Repair_Complex assembles DNA_Repaired Repaired DNA Repair_Complex->DNA_Repaired facilitates repair Inhibitor 5/6-Methoxyisoquinoline (Competitive Inhibitor) Inhibitor->PARP1 binds & blocks

Caption: PARP1 detects DNA damage and synthesizes PAR chains, recruiting the repair machinery. Methoxyisoquinolines likely inhibit this process.

Experimental Protocols for Efficacy Determination

To empirically determine and compare the efficacy of these two isomers, a standardized in vitro PARP1 inhibition assay is essential.

Protocol: Colorimetric PARP1 Inhibition Assay

This protocol outlines a method to quantify the inhibitory potential of 5- and 6-Methoxyisoquinoline hydrochloride against PARP1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each compound against PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 1M H₂SO₄)

  • Assay Buffer

  • This compound and 6-Methoxyisoquinoline hydrochloride stock solutions (in DMSO)

  • Positive Control Inhibitor (e.g., Olaparib)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series for each test compound (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare wells for "no inhibitor" (vehicle control) and "positive control."

  • Reaction Initiation: To the histone-coated wells, add the PARP1 enzyme and activated DNA. Immediately add the diluted test compounds, vehicle, or positive control to the respective wells.

  • PARP Reaction: Add Biotinylated NAD+ to all wells to initiate the PARP reaction. Incubate the plate for 1 hour at room temperature. The enzyme will attach biotinylated ADP-ribose units to the histone proteins.

  • Washing: Wash the plate multiple times with a wash buffer to remove unincorporated Biotin-NAD+.

  • Detection: Add Streptavidin-HRP to each well and incubate for 1 hour. The Streptavidin-HRP will bind to the biotinylated ADP-ribose units attached to the histones.

  • Signal Generation: Wash the plate again to remove unbound Streptavidin-HRP. Add the colorimetric HRP substrate and incubate in the dark until a sufficient color develops in the vehicle control wells.

  • Stopping the Reaction: Add the stop solution to all wells. This will quench the reaction and stabilize the color.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

PARP_Assay_Workflow Start Prepare Serial Dilutions of Compounds Add_Compounds Add Diluted Compounds to Respective Wells Start->Add_Compounds Add_Enzyme Add PARP1 Enzyme & Activated DNA to Plate Add_Enzyme->Add_Compounds Start_Reaction Add Biotinylated NAD+ Incubate 1 hr Add_Compounds->Start_Reaction Wash1 Wash Plate (x3) Start_Reaction->Wash1 Add_HRP Add Streptavidin-HRP Incubate 1 hr Wash1->Add_HRP Wash2 Wash Plate (x3) Add_HRP->Wash2 Add_Substrate Add Colorimetric Substrate Incubate Wash2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance (450 nm) Stop_Reaction->Read_Plate Analyze Calculate % Inhibition Determine IC50 Read_Plate->Analyze

Caption: Workflow for the in vitro colorimetric PARP1 inhibition assay to determine IC50 values.

Synthesis and Safety Considerations

Synthetic Pathways

The synthesis of methoxy-substituted isoquinolines typically relies on classical organic chemistry reactions. The Bischler-Napieralski and Pictet-Spengler reactions are two prominent methods for constructing the isoquinoline core from β-arylethylamine precursors.[9] The choice of starting material, specifically the position of the methoxy group on the phenethylamine reactant, dictates whether the 5-methoxy or 6-methoxy isomer is produced. Various patents and synthetic procedures describe multi-step processes to achieve these final compounds.[10][11][12][13]

Preliminary Safety and Toxicity Profile

Based on aggregated GHS data for related methoxyisoquinoline isomers, these compounds should be handled with care in a laboratory setting.

Hazard Statement5-Methoxyisoquinoline (and related isomers)6-Methoxyisoquinoline (and related isomers)
Acute Toxicity, Oral H302: Harmful if swallowed[14][15]H302: Harmful if swallowed[16]
Acute Toxicity, Dermal H312: Harmful in contact with skin[15]Not classified
Skin Corrosion/Irritation H315: Causes skin irritation[14][15]H315: Causes skin irritation[16]
Eye Damage/Irritation H319: Causes serious eye irritation[14][15]H319: Causes serious eye irritation[16]
Acute Toxicity, Inhalation H332: Harmful if inhaled[14][15]Not classified
STOT - Single Exposure H335: May cause respiratory irritation[14]H335: May cause respiratory irritation[16]

Note: This data is based on various methoxyisoquinoline isomers and should be considered preliminary. A full safety assessment should be conducted for the specific hydrochloride salts.

Conclusion and Future Research Directions

While this compound and 6-Methoxyisoquinoline hydrochloride are structurally very similar, the positional variance of the methoxy group is expected to be a key determinant of their biological efficacy. Based on the pharmacology of the wider isoquinoline class, inhibition of PARP enzymes stands out as a primary putative mechanism of action. The subtle difference in structure will likely translate to a measurable difference in binding affinity and inhibitory potency against PARP1/2.

Currently, a direct comparison of their efficacy is hampered by a lack of published head-to-head studies. To resolve this, the following experimental steps are recommended:

  • Direct Comparative Assays: Perform in vitro PARP1 and PARP2 inhibition assays as described above to obtain definitive IC₅₀ values for both compounds.

  • Cell-Based Potency: Evaluate the compounds in cancer cell lines known to be sensitive to PARP inhibitors (e.g., BRCA1/2-mutant lines) to compare their cellular potency.

  • Selectivity Profiling: Screen both isomers against a panel of kinases and other related enzymes to determine their target selectivity.

  • In Vivo Efficacy: For the more potent isomer, conduct in vivo studies in relevant animal models of cancer to assess therapeutic efficacy and pharmacokinetic properties.

By systematically pursuing these lines of investigation, the scientific community can clearly elucidate the comparative efficacy of these two promising isoquinoline isomers, paving the way for the development of more potent and selective therapeutic agents.

References

A Comparative Guide to Validating an HPLC Method for the Quantification of 5-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, prized for its precision and robustness.[1] However, the generation of meaningful data is entirely contingent on the rigorous validation of the analytical method. This guide provides a comprehensive, experience-driven framework for validating an HPLC method for the quantification of 5-Methoxyisoquinoline hydrochloride, a representative small molecule.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and offering a comparative perspective on potential outcomes. The protocols and acceptance criteria described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][3][4]

The Foundation: A Hypothetical HPLC Method for this compound

Before embarking on validation, a robust HPLC method must be developed. For the purpose of this guide, we will use the following hypothetical method as our starting point. The validation experiments will serve to confirm its suitability for the intended purpose.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 250 nm
Run Time 10 minutes

The Validation Workflow: A Step-by-Step Approach

Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended use.[1][5] The following sections will detail the experimental protocols for the key validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness LOD->Robustness

Caption: A typical workflow for HPLC method validation.

Specificity: Ensuring the Method's Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8]

Experimental Protocol
  • Prepare a Placebo Solution: Mix all formulation excipients without the this compound API.

  • Prepare a Standard Solution: Dissolve a known amount of this compound reference standard in a suitable diluent.

  • Prepare a Spiked Sample Solution: Spike the placebo solution with a known amount of the this compound reference standard.

  • Induce Degradation (Forced Degradation): Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9]

  • Inject and Analyze: Inject the placebo, standard, spiked sample, and stressed samples into the HPLC system.

  • Evaluation: Compare the chromatograms. The peak for this compound in the spiked sample should be free from any interfering peaks from the placebo or degradation products.

Data Presentation: Comparison of Chromatographic Specificity
Sample Retention Time of this compound (min) Interfering Peaks at Analyte Retention Time?
PlaceboN/ANo
Standard4.5N/A
Spiked Sample4.5No
Acid Stressed4.5No
Base Stressed4.5No
Oxidative Stressed4.5No

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[10][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[12]

Experimental Protocol
  • Prepare a Stock Solution: Accurately weigh and dissolve the this compound reference standard to make a concentrated stock solution.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject and Analyze: Inject each calibration standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[13]

Data Presentation: Linearity Data for this compound
Concentration (µg/mL) Peak Area (n=3) Mean Peak Area %RSD
50498, 502, 495498.30.70
75755, 760, 751755.30.60
1001005, 1010, 9981004.30.60
1251255, 1262, 12481255.00.56
1501508, 1515, 15011508.00.46
Linear Regression y = 10.05x + 2.5 r² = 0.9995

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[6][14] It is often assessed through recovery studies.

Experimental Protocol
  • Prepare Spiked Samples: Spike a placebo with known amounts of this compound reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Inject and Analyze: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.[13][14]

Data Presentation: Accuracy/Recovery Data
Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% (n=3)80.079.2, 80.5, 79.899.0, 100.6, 99.8
100% (n=3)100.099.5, 101.2, 100.599.5, 101.2, 100.5
120% (n=3)120.0119.0, 121.5, 120.899.2, 101.3, 100.7
Mean Recovery 100.2%

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol

Repeatability (Intra-assay precision):

  • Prepare six individual samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2.0%.[15]

Intermediate Precision (Inter-assay precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments. The %RSD for the combined data should be ≤ 2.0%.

Data Presentation: Precision Data
Precision Level Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
Repeatability Mean Assay (%)99.8100.2
%RSD0.80.9
Intermediate Precision Combined Mean Assay (%) 100.0
Combined %RSD 1.2

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

Experimental Protocol

There are several methods to determine LOD and LOQ, including the signal-to-noise ratio and the calibration curve method.[18]

Signal-to-Noise Ratio:

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[13][17]

Based on the Standard Deviation of the Response and the Slope:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[13][18][19]

Data Presentation: LOD and LOQ
Parameter Method Result
LOD Signal-to-Noise0.1 µg/mL
Calibration Curve0.12 µg/mL
LOQ Signal-to-Noise0.3 µg/mL
Calibration Curve0.36 µg/mL

Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20][21][22]

Experimental Protocol
  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5°C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution). The system suitability criteria should still be met.

Data Presentation: Robustness Study
Parameter Varied Change Retention Time (min) Peak Area Tailing Factor System Suitability Pass?
Nominal -4.5010051.1Yes
Flow Rate +0.1 mL/min4.109151.1Yes
-0.1 mL/min4.9511101.1Yes
% Acetonitrile +2%4.2010021.1Yes
-2%4.8510081.2Yes
Temperature +5°C4.4010101.1Yes
-5°C4.6010011.1Yes

Conclusion: A Validated Method for Confident Analysis

The successful completion of these validation experiments, with all results meeting their pre-defined acceptance criteria, provides a high degree of assurance that the HPLC method for the quantification of this compound is fit for its intended purpose. The data presented in this guide, while hypothetical, illustrates the expected outcomes of a robust and reliable analytical method. This systematic approach to method validation is not merely a regulatory requirement but a fundamental scientific practice that underpins the quality and safety of pharmaceutical products.[1][23]

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ Validation->LOQ LOD LOD Validation->LOD Robustness Robustness Validation->Robustness

References

An Investigator's Guide to Bridging the Gap: Establishing an In Vitro to In Vivo Correlation for 5-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising in vitro result to a clinically effective in vivo outcome is fraught with challenges. The predictive power of early-stage assays is a critical determinant of success, making the establishment of a robust in vitro to in vivo correlation (IVIVC) an indispensable part of any therapeutic development program.[1][2] This guide provides a comprehensive framework for establishing such a correlation for 5-Methoxyisoquinoline hydrochloride, a novel central nervous system (CNS) active compound. We will delve into the causality behind experimental choices, present detailed protocols, and analyze hypothetical data to illustrate the principles of IVIVC in action.

The Compound of Interest: this compound and its Hypothesized Mechanism of Action

This compound belongs to the isoquinoline alkaloid family, a class of compounds known for a wide range of biological activities, including antitumor, antiviral, and psychoactive effects.[3] Structurally similar isoquinoline alkaloids have been shown to interact with key CNS targets, notably monoamine oxidases and dopamine receptors.[1][4][5] Based on this precedent, we hypothesize that this compound exerts its effects through a dual mechanism:

  • Monoamine Oxidase-A (MAO-A) Inhibition: By inhibiting MAO-A, the compound is expected to increase the synaptic concentration of key neurotransmitters like serotonin and norepinephrine, a common mechanism for antidepressant therapies.

  • Dopamine D2 Receptor Antagonism: Antagonism of the D2 receptor is a hallmark of both typical and atypical antipsychotic medications.

This hypothesized dual-action profile suggests potential therapeutic applications in mood and psychotic disorders, and provides a clear rationale for the selection of the following in vitro and in vivo assays. For the purpose of this guide, we will compare the activity of this compound (hereafter referred to as "5-MIQ") with a well-characterized atypical antipsychotic, Risperidone, which also exhibits D2 receptor antagonism and interacts with serotonergic systems.

In Vitro Characterization: Quantifying Target Engagement

The primary goal of the in vitro studies is to quantify the interaction of 5-MIQ with its hypothesized molecular targets. This provides the fundamental data for understanding its potency and selectivity.

a) MAO-A and MAO-B Inhibition Assay

This assay determines the potency and selectivity of 5-MIQ for the two major isoforms of monoamine oxidase.

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B.

  • Detection Method: Fluorometric measurement of the product of the enzyme reaction.

  • Procedure:

    • Prepare a dilution series of 5-MIQ and Risperidone (control) in assay buffer.

    • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound at various concentrations.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence at appropriate excitation/emission wavelengths at multiple time points.

    • Calculate the rate of reaction and determine the concentration of the compound that causes 50% inhibition (IC50).

b) Dopamine D2 Receptor Binding Assay

This radioligand binding assay measures the affinity of 5-MIQ for the dopamine D2 receptor.

  • Receptor Source: Membranes from CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.

  • Procedure:

    • Prepare a dilution series of 5-MIQ and Risperidone.

    • In a 96-well filter plate, incubate the cell membranes, [³H]-Spiperone, and the test compound.

    • After incubation, wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that displaces 50% of the radioligand (IC50), and calculate the inhibitory constant (Ki).

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Dopamine D2 Ki (nM)
5-MIQ 75>10,00015
Risperidone >10,000>10,0002.5

This hypothetical data suggests that 5-MIQ is a potent and selective MAO-A inhibitor and a high-affinity dopamine D2 receptor antagonist. Risperidone, as expected, is a potent D2 antagonist with no significant MAO inhibitory activity.

cluster_0 In Vitro Assay Workflow Compound 5-MIQ / Risperidone (Serial Dilutions) MAO_Assay MAO-A/B Inhibition Assay (Fluorometric) Compound->MAO_Assay D2_Assay Dopamine D2 Binding Assay (Radioligand) Compound->D2_Assay IC50_Ki Calculate IC50 and Ki values MAO_Assay->IC50_Ki D2_Assay->IC50_Ki cluster_1 In Vivo Study Workflow Dosing Oral Dosing of 5-MIQ or Risperidone Amphetamine Amphetamine Challenge Dosing->Amphetamine Behavior Measure Locomotor Activity Amphetamine->Behavior ED50 Calculate ED50 Behavior->ED50

References

Safety Operating Guide

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical juncture where scientific responsibility and regulatory compliance intersect. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Methoxyisoquinoline hydrochloride, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to not only meet but exceed safety and environmental standards, reinforcing the bedrock of trust and expertise that underpins our scientific community.

Foundational Knowledge: Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal measures required.

According to available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Serious Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1]

  • Aquatic Toxicity : Harmful to aquatic life with long-lasting effects.

This profile firmly places this compound within the category of materials requiring careful, controlled disposal to protect both human health and the environment.

The Regulatory Landscape: Adherence to RCRA

In the United States, the disposal of chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[3][4][5][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[3][5][6][7]

Under RCRA, a chemical waste may be classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Given the toxicological data for this compound, it is prudent to handle it as a hazardous waste.

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safety and compliance. Each step is a critical control point in the disposal workflow.

Step 1: Waste Characterization and Segregation

The "Why": The first and most crucial step is to correctly identify and segregate the waste. Improperly mixed chemical waste streams can lead to dangerous reactions, create more complex and expensive disposal challenges, and result in regulatory violations.

Procedure:

  • Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless you have confirmed compatibility and your facility's waste management plan allows for it. For example, do not mix it with strong oxidizing agents.[9]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, paper towels) from liquid waste (e.g., unused solutions).

Step 2: Containerization and Labeling

The "Why": Proper containerization prevents leaks and spills, while accurate labeling communicates the hazards to all personnel and ensures the waste is managed correctly by the disposal facility.

Procedure:

  • Select Appropriate Containers: Use containers that are compatible with this compound. For solid waste, a securely sealed, durable plastic bag or a rigid, sealed container is appropriate. For liquid waste, use a tightly sealed, leak-proof container, typically a high-density polyethylene (HDPE) bottle.

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste enters the container)

    • The name and contact information of the generating researcher or lab.

Step 3: Safe Accumulation and Storage

The "Why": Safe storage practices minimize the risk of exposure, spills, and environmental contamination while the waste awaits pickup by a licensed disposal vendor.

Procedure:

  • Designated Accumulation Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Keep Containers Closed: Except when adding waste, the container must be kept securely closed.

  • Monitor Accumulation Limits: Be aware of the volume and time limits for waste accumulation in an SAA as defined by your institution and local regulations.

Step 4: Arranging for Disposal

The "Why": Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company. This ensures the waste is transported, treated, and disposed of in a manner that is compliant with all federal, state, and local regulations.[10]

Procedure:

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource for waste disposal. They will have established procedures and contracts with licensed waste vendors.

  • Schedule a Pickup: Follow your EHS office's procedures for requesting a waste pickup. This may involve an online request form or a direct call.

  • Prepare for Transport: Ensure the waste container is properly labeled, sealed, and ready for transport by trained personnel.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using Graphviz.

Disposal_Workflow cluster_generation Waste Generation & Characterization cluster_handling On-Site Handling & Storage cluster_disposal Final Disposal A Generation of 5-Methoxyisoquinoline hydrochloride Waste B Characterize as Hazardous Waste (Toxic, Irritant) A->B Step 1 C Segregate Waste Stream B->C D Select & Label Appropriate Container C->D Step 2 E Store in Designated Satellite Accumulation Area D->E Step 3 F Maintain Closed Container & Use Secondary Containment E->F G Contact Environmental Health & Safety (EHS) F->G Step 4 H Schedule Waste Pickup G->H I Waste Collected by Licensed Vendor H->I J Final Compliant Disposal I->J

Caption: Decision workflow for the proper disposal of this compound.

Hazard Summary Table

For quick reference, the key hazard information for this compound is summarized in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment, Chronic (Category 3)NoneNoneH412: Harmful to aquatic life with long lasting effects.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, environmental stewardship, and scientific integrity.

References

A Researcher's Guide to the Safe Handling of 5-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. 5-Methoxyisoquinoline hydrochloride, a member of the isoquinoline alkaloid family, presents a unique set of handling requirements. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe utilization of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: May cause redness and discomfort upon contact.[1][2]

  • Causes serious eye irritation: Can result in significant eye damage if direct contact occurs.[1][2]

  • May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.[1]

A thorough understanding of these risks is the first step in mitigating them. The hydrochloride salt form means that in the presence of moisture, it can exhibit acidic properties, further necessitating careful handling to prevent corrosive action on skin and surfaces.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of responsible research. The following table outlines the minimum PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side-shields or Goggles, Face shieldStandard laboratory safety glasses are the minimum requirement. However, due to the compound's potential for serious eye irritation, tightly sealed chemical splash goggles are recommended, especially when handling larger quantities or when there is a risk of dust generation. A face shield should be worn over goggles when a significant splash hazard exists.[3]
Skin Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber), Lab coatNitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, more robust gloves like neoprene or butyl rubber are recommended. Always check the manufacturer's glove compatibility chart. A standard lab coat is mandatory to protect against skin contact.[3]
Respiratory NIOSH-approved respiratorA respirator is necessary when working outside of a certified chemical fume hood, or when there is a potential for aerosolization of the solid compound. The type of respirator will depend on the specific conditions of use, but at a minimum, an N95 dust mask should be considered for weighing operations outside of a containment hood. For spill cleanup, a respirator with an organic vapor cartridge and a particulate pre-filter is advisable.
Expert Insight: The Rationale Behind Glove Selection

The choice of glove material is a critical decision point. While nitrile gloves are a common and effective choice for many laboratory chemicals, their breakthrough time can vary. For isoquinoline derivatives, which can be absorbed through the skin, it is crucial to select gloves that offer adequate protection for the duration of the handling procedure. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. For operations with a higher risk of exposure, consider double-gloving.[4]

II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage
  • Inspect upon Receipt: Upon receiving a shipment of this compound, visually inspect the container for any damage or leaks.

  • Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5] The storage location should be clearly labeled.

  • Container Integrity: Keep the container tightly closed to prevent the absorption of moisture and to contain any dust.[3]

Handling and Use
  • Controlled Environment: All handling of this compound that may generate dust, such as weighing or transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[7]

III. Disposal Plan: A Cradle-to-Grave Responsibility

The responsible disposal of this compound and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and absorbent materials from spill cleanup, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Disposal Request: Once the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in the regular trash.[8]

IV. Emergency Procedures: Preparing for the Unexpected

Even with the most meticulous planning, accidents can happen. A well-defined emergency response plan is essential.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For a small, contained spill, trained laboratory personnel may proceed with cleanup. For a large or uncontained spill, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and a lab coat.

  • Contain and Neutralize: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a solution, absorb the spill with an inert material such as vermiculite or sand.[2] Given its acidic nature as a hydrochloride salt, neutralization with a mild base like sodium bicarbonate can be considered.

  • Decontaminate: After the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.[9]

  • Package Waste: All contaminated materials from the cleanup should be placed in a sealed hazardous waste container for disposal.

Visualizing the Spill Response Workflow

The following diagram outlines the key decision points and actions in the event of a chemical spill.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small & Contained? assess->small_spill evacuate Evacuate Area & Alert Supervisor small_spill->evacuate No don_ppe Don Appropriate PPE small_spill->don_ppe Yes call_emergency Call Emergency Response evacuate->call_emergency report Report Incident call_emergency->report contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize if Safe (e.g., Sodium Bicarbonate) contain->neutralize cleanup Collect Residue neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate package_waste Package Contaminated Waste for Disposal decontaminate->package_waste package_waste->report

Caption: Workflow for responding to a chemical spill.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

V. Conclusion: A Commitment to Safety

The responsible use of this compound is a shared responsibility. By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is incumbent upon every researcher to consult the specific Safety Data Sheet (SDS) for the most up-to-date information and to conduct a thorough risk assessment before beginning any new procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.